Lissamine Green
Description
Properties
IUPAC Name |
3-[[4-[(2-chlorophenyl)-[4-[ethyl-[(3-sulfonatophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]methyl]-N-ethylanilino]methyl]benzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H35ClN2O6S2/c1-3-39(25-27-9-7-11-33(23-27)47(41,42)43)31-19-15-29(16-20-31)37(35-13-5-6-14-36(35)38)30-17-21-32(22-18-30)40(4-2)26-28-10-8-12-34(24-28)48(44,45)46/h5-24H,3-4,25-26H2,1-2H3,(H-,41,42,43,44,45,46)/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZMRYBLIGYQPPP-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC(=CC=C1)S(=O)(=O)[O-])C2=CC=C(C=C2)C(=C3C=CC(=[N+](CC)CC4=CC(=CC=C4)S(=O)(=O)[O-])C=C3)C5=CC=CC=C5Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H34ClN2O6S2- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
702.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
11096-63-2 | |
| Record name | Lissamine Green | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011096632 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
Unveiling the Underpinnings of Ocular Surface Health: A Technical Guide to Lissamine Green Staining
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Lissamine Green (LG) is a vital dye integral to the assessment of ocular surface integrity. This technical guide provides an in-depth exploration of the core mechanism of action of LG staining, offering valuable insights for researchers, scientists, and professionals engaged in drug development. By selectively staining devitalized and membrane-compromised cells, LG serves as a critical biomarker for ocular surface diseases, most notably Dry Eye Disease (DED). This document elucidates the biochemical interactions of LG with ocular surface cells, presents quantitative comparisons with other common dyes, details experimental protocols, and provides visual representations of the staining process and its clinical application.
The Core Mechanism of this compound Staining
This compound is a water-soluble, synthetically produced organic dye that functions as a vital stain, meaning it can differentiate between living and dead or degenerated cells.[1][2][3] The fundamental principle of its mechanism lies in the integrity of the cell membrane.
Healthy, viable epithelial cells on the ocular surface possess an intact plasma membrane that acts as a selective barrier, effectively excluding the LG molecules.[4][5][6] In contrast, cells that have undergone degeneration or cell death (apoptosis or necrosis) exhibit compromised membrane integrity.[4] This loss of membrane integrity allows LG to penetrate the cell.[4]
Once inside a damaged cell, this compound is believed to concentrate primarily within the cell nucleus.[4][5] This nuclear staining is a key characteristic that allows for the clear visualization of individual damaged cells. Furthermore, LG has been observed to stain mucous strands and areas where the protective mucin coating of the ocular surface is disrupted or absent.[1][7][8]
The selective staining of only damaged cells is a crucial advantage of this compound over other dyes like Rose Bengal, which has been shown to stain healthy epithelial cells and exhibit greater cellular toxicity.[1][4][9]
dot
Diagram of the cellular mechanism of this compound staining.
Quantitative Data Summary
The following tables summarize quantitative data from comparative studies of this compound and Rose Bengal, highlighting key differences in cell viability and patient comfort.
| In Vitro Cell Viability of Human Corneal Epithelial (HCE) Cells | |
| Dye Concentration | Cell Viability (Compared to Control) |
| 1% this compound | 92% greater than 1% Rose Bengal[1] |
| 0.5% this compound | 81.2% greater than 0.5% Rose Bengal[1] |
| 0.1% this compound | No significant difference compared to 0.1% Rose Bengal[1] |
| Patient-Reported Sensation Scores (0-5 Scale) | |
| Patient Group | Mean Sensation Score |
| Keratoconjunctivitis Sicca (KCS) | This compound: 2.42, Rose Bengal: 4.58[10] |
| Normal Ocular Surface | This compound: 1.375, Rose Bengal: 2.5[10] |
Experimental Protocols
In Vitro Assessment of Dye Effects on Human Corneal Epithelial (HCE) Cells
This protocol is based on the methodology described by Kim and Foulks (1999).[1]
Objective: To determine the effects of this compound and Rose Bengal on the viability and staining characteristics of proliferating HCE cells in vitro.
Methodology:
-
Cell Culture:
-
HCE cells are derived from explants of discarded corneoscleral rims and cultured using standard techniques.
-
-
Experimental Groups:
-
Control Group: HCE cells exposed to a phosphate buffer solution (PBS).
-
Experimental Groups: HCE cells exposed to 1%, 0.5%, or 0.1% of either this compound or Rose Bengal for 10 minutes.
-
-
Staining Observation:
-
Immediately following the 10-minute exposure, the cells are observed for any visible staining.
-
-
Cell Viability Assay:
-
Cell viability is assessed using a standard method (e.g., Trypan Blue exclusion assay or a commercially available cell viability kit) to quantify the percentage of viable cells in each group.
-
-
Data Analysis:
-
Statistical analysis (e.g., p-value calculation) is performed to compare the cell viability between the different dye concentrations and between the two dyes.
-
dot
Experimental workflow for in vitro dye comparison.
Clinical Evaluation of Ocular Surface Staining
This protocol is a generalized procedure based on common clinical practices for evaluating ocular surface staining in patients.
Objective: To assess and compare the staining patterns and patient tolerance of this compound and Rose Bengal in a clinical setting.
Methodology:
-
Patient Recruitment:
-
Enroll patients with a diagnosis of dry eye syndrome and a control group of individuals with normal ocular surfaces.
-
-
Dye Instillation:
-
In a randomized, crossover design, instill one drop of 1% this compound or 1% Rose Bengal into the conjunctival sac of each eye. A washout period of at least one hour is allowed between the instillation of the two dyes.
-
-
Patient-Reported Outcome:
-
Immediately following instillation, patients rate their ocular discomfort on a standardized scale (e.g., 0-5).
-
-
Clinical Observation:
-
A trained observer grades the corneal and conjunctival staining patterns using a standardized grading scale (e.g., van Bijsterveld scale) at specified time points (e.g., 1-4 minutes post-instillation).
-
-
Data Analysis:
-
Compare the mean sensation scores and staining scores between the two dyes using appropriate statistical tests.
-
Signaling Pathways and Clinical Implications
While this compound staining does not directly visualize intracellular signaling pathways, its presence is a strong indicator of cellular damage and death, which are often the downstream consequences of various pathological signaling cascades.
The extent and pattern of LG staining can be correlated with the severity of ocular surface disease.[11] For instance, in Dry Eye Disease, increased LG staining is associated with inflammation and an increase in inflammatory cells on the ocular surface.[12] Therefore, LG staining serves as a valuable surrogate marker for the clinical manifestation of these underlying inflammatory pathways.
dot
Logical relationship of LG staining to underlying pathology.
Conclusion
This compound is an indispensable tool in the field of ocular surface research and clinical drug development. Its mechanism of action, centered on the selective staining of membrane-compromised cells, provides a reliable and well-tolerated method for assessing ocular surface integrity. The quantitative data and experimental protocols presented in this guide offer a framework for the standardized application and interpretation of this compound staining. As a key clinical endpoint, LG staining will continue to play a pivotal role in the evaluation of novel therapeutics for ocular surface diseases.
References
- 1. Evaluation of the effect of this compound and rose bengal on human corneal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. Vital Stains: What You Really Need to Know [reviewofcontactlenses.com]
- 4. The Dye-namics of Dry-Eye Diagnosis [reviewofophthalmology.com]
- 5. dovepress.com [dovepress.com]
- 6. oraclinical.com [oraclinical.com]
- 7. reviewofoptometry.com [reviewofoptometry.com]
- 8. researchgate.net [researchgate.net]
- 9. dovepress.com [dovepress.com]
- 10. Patient tolerance and ocular surface staining characteristics of this compound versus rose bengal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound dye produces similar staining patterns with less discomfort than rose bengal dye in dry eye patients - American Academy of Ophthalmology [aao.org]
- 12. This compound in Ophthalmology: A Comprehensive Review of Diagnostic and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
The History and Discovery of Lissamine Green: A Technical Guide for Researchers
An in-depth examination of the origins, mechanism, and application of a cornerstone vital dye in ocular surface assessment.
Introduction
Lissamine Green (LG) is a synthetically produced, water-soluble organic acid dye that has become an indispensable tool in both clinical ophthalmology and ocular surface research.[1] Unlike its predecessor, Rose Bengal (RB), this compound selectively stains dead and devitalized cells without affecting healthy epithelial cells, making it a true vital dye.[2] This technical guide provides a comprehensive overview of the history, discovery, mechanism of action, and key experimental protocols related to this compound, tailored for researchers, scientists, and drug development professionals.
A Historical Perspective: From Industrial Dye to Vital Stain
The journey of this compound from an industrial colorant to a precise biological marker is a testament to scientific observation and the pursuit of safer, more effective diagnostic tools.
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Early Industrial and Laboratory Use: Originally developed as a food additive and for use in cosmetics, this compound was also adopted in the laboratory setting.[3] Its first documented use as a staining agent was in 1957 for the visualization of proteins during electrophoresis.[4]
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First Ocular Application: The initial foray of this compound into ocular research occurred in 1967, where it was utilized to determine the viability of endothelial cells in eye bank corneas.[2][5]
-
The Breakthrough of 1973: The pivotal moment in the history of this compound as a vital dye came in 1973 through the work of Dr. Mogens Norn.[1][6] In his seminal paper published in Acta Ophthalmologica, Norn was the first to describe the use of this compound for staining the cornea and conjunctiva.[6][7] He demonstrated that LG stained degenerate and dead cells, as well as mucus, with staining properties nearly identical to the then-standard Rose Bengal.[7][8]
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A Safer Alternative: Norn's work highlighted a crucial advantage of this compound over Rose Bengal: its significantly lower toxicity and reduced patient discomfort.[9] Rose Bengal was known to cause stinging and irritation upon instillation and, more critically, was found to be toxic to healthy epithelial cells, disqualifying it as a true vital dye.[2][10] this compound, in contrast, was well-tolerated and did not stain healthy, proliferating cells.[1][9] This discovery led to the gradual adoption of this compound as the preferred dye for assessing conjunctival health, particularly in the diagnosis and management of dry eye disease.[1]
Timeline of Key Events
Caption: Figure 1: Key Milestones in the History of this compound.
Mechanism of Action: Selective Staining of Compromised Cells
The utility of this compound as a vital dye is rooted in its inability to permeate the intact membranes of healthy cells. Its staining mechanism is primarily based on the principle of membrane integrity.
Healthy ocular surface epithelial cells are protected by a glycocalyx and a robust cell membrane that acts as a barrier to extracellular molecules like this compound. When cells become damaged or devitalized due to factors such as desiccation in dry eye disease, their membrane integrity is compromised. These membrane defects allow this compound to penetrate the cell and bind to intracellular components, notably the cell nucleus.[11] This selective staining provides a clear visual demarcation between healthy and unhealthy cells on the ocular surface.
Caption: Figure 2: Mechanism of Selective Staining by this compound.
Quantitative Data and Comparative Analysis
The superiority of this compound over Rose Bengal is supported by quantitative data assessing cytotoxicity and patient comfort.
Table 1: Spectrophotometric and Chemical Properties
| Property | Value | Reference |
| Chemical Formula | C₂₇H₂₅N₂NaO₇S₂ | [12] |
| Peak Absorption | ~633 nm | [3][13] |
| Solubility | High in water | [10] |
| Type of Dye | Acidic, synthetically produced organic dye | [1] |
Table 2: Comparative Cytotoxicity of this compound vs. Rose Bengal
Data from an in vitro study on human corneal epithelial (HCE) cells exposed to dyes for 10 minutes.
| Dye Concentration | Mean Cell Viability with this compound | Mean Cell Viability with Rose Bengal | Statistical Significance (p-value) | Reference |
| 1.0% | 92% greater than RB | - | p = 0.013 | [9] |
| 0.5% | 81.2% greater than RB | - | p = 0.006 | [9] |
| 0.1% | No significant difference | No significant difference | p = 0.83 | [9] |
Additional studies have shown that in SHEM medium, cell viability was 93.6% for 1% this compound, while it was only 9.6% for 1% Rose Bengal.[14]
Table 3: Clinical Staining and Patient Comfort Comparison
| Parameter | This compound | Rose Bengal | Reference |
| Staining Pattern | Stains dead/devitalized cells and mucus | Stains dead/devitalized cells, mucus, and healthy cells | [1][2] |
| Patient Sensation | Minimal to no stinging or discomfort | Significant stinging and discomfort | [3][15] |
| Toxicity | Non-toxic to healthy cells | Cytotoxic and phototoxic | [2][9] |
| Contrast on Red Eye | High contrast (appears green/blue) | Low contrast (red on red) | [15] |
Experimental Protocols
Accurate and reproducible results in both clinical and laboratory settings depend on standardized protocols for the preparation and application of this compound.
Preparation of 1% this compound Solution for Clinical Use
The optimal concentration for vital staining of the ocular surface is 1%.[13] Commercially available dye-impregnated strips can be used to create a 1% solution.
Materials:
-
This compound ophthalmic strips (containing 1.5 mg of dye)
-
Sterile, preservative-free saline or Balanced Salt Solution (BSS)
-
Sterile 1.5 mL microcentrifuge tube
-
Sterile micropipette or dropper
Protocol:
-
Aseptically remove two this compound strips from their packaging.
-
Place the tips of both strips into a sterile 1.5 mL microcentrifuge tube.
-
Add 200 µL (approximately 4 drops) of sterile saline or BSS to the tube.
-
Allow the strips to soak for 5 minutes to ensure complete dissolution of the dye.
-
The resulting solution will be approximately 1% this compound.
-
Use a sterile micropipette to draw up the solution for instillation.[3][13]
Caption: Figure 3: Workflow for Preparing 1% this compound Solution.
In Vitro Cell Viability Assay
This protocol provides a general framework for assessing the cytotoxicity of a compound on cultured corneal epithelial cells using this compound as the viability stain.
Materials:
-
Cultured human corneal epithelial (HCE) cells
-
96-well culture plates
-
Phosphate-buffered saline (PBS)
-
Test compound at various concentrations
-
1% this compound solution
-
Inverted microscope with imaging capabilities
Protocol:
-
Cell Seeding: Seed HCE cells into a 96-well plate at a desired density and culture until they reach approximately 80-90% confluency.
-
Compound Exposure: Remove the culture medium and expose the cells to the test compound at various concentrations for a predetermined duration (e.g., 24 hours). Include positive (e.g., a known cytotoxic agent) and negative (vehicle) controls.
-
Washing: After the exposure period, gently aspirate the medium containing the test compound and wash the cells twice with PBS to remove any residual compound.
-
Staining: Add 50 µL of 1% this compound solution to each well and incubate for 5-10 minutes at room temperature.
-
Observation: Aspirate the this compound solution, wash once with PBS, and immediately observe the cells under an inverted microscope. Healthy, viable cells will remain unstained, while non-viable cells will stain green.
-
Quantification: Capture images from multiple fields per well. The percentage of stained (non-viable) cells can be quantified using image analysis software by counting the number of green cells relative to the total number of cells.
In Vivo Ocular Surface Staining and Grading
Protocol:
-
Instillation: Instill approximately 10 µL of 1% this compound solution into the inferior conjunctival cul-de-sac of the subject's eye.
-
Observation: After 1-2 minutes, examine the ocular surface using a slit lamp with white light. The use of a red filter can enhance the visualization of the green stain.
-
Grading: Grade the degree of staining on the cornea and conjunctiva using a standardized scale, such as the Oxford Grading Scheme. This scale uses a series of panels (A-E) with increasing densities of punctate dots to grade staining severity from 0 to 5 for different zones of the ocular surface.[3]
Conclusion
This compound has firmly established its place as a superior vital dye for ocular surface assessment. Its history, from an industrial agent to a refined diagnostic tool, underscores the importance of seeking safer and more accurate methods in research and clinical practice. The dye's mechanism of selectively staining membrane-compromised cells provides a reliable endpoint for evaluating ocular surface diseases. For researchers and drug development professionals, a thorough understanding of its properties and adherence to standardized protocols are essential for generating reliable and reproducible data in the ongoing effort to understand and treat ocular surface disorders.
References
- 1. Cell Viability Guide | How to Measure Cell Viability [promega.sg]
- 2. researchgate.net [researchgate.net]
- 3. Grading of corneal and conjunctival staining in the context of other dry eye tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound. Vital staining of cornea and conjunctiva - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. oraclinical.com [oraclinical.com]
- 12. Development and Evaluation of Semiautomated Quantification of this compound Staining of the Bulbar Conjunctiva From Digital Images - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dry eyes and vital staining - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Advantages of this compound Vital Staining as an Endpoint in Dry Eye Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ocular surface staining: Current concepts and techniques - PMC [pmc.ncbi.nlm.nih.gov]
The Core Principle of Lissamine Green's Selective Staining of Damaged Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the fundamental principle behind Lissamine Green's (LG) selective staining of damaged cells, a critical tool in ocular surface assessment and drug development. By delving into the molecular mechanisms, cellular properties, and experimental considerations, this document provides a comprehensive resource for professionals in the field.
The Principle of Selective Staining: A Matter of Membrane Integrity
This compound is a water-soluble organic acid dye that serves as a vital stain, selectively coloring damaged or devitalized cells.[1][2][3] The core principle of its selectivity lies in the integrity of the cell's plasma membrane.
Healthy Cells: A healthy cell maintains a robust plasma membrane, a phospholipid bilayer that acts as a selective barrier, controlling the passage of substances into and out of the cell.[4] This membrane is further protected on the ocular surface by a layer of mucins and the glycocalyx, which form a hydrophilic barrier.[5][6][7][8] Due to its molecular size and charge, this compound is effectively excluded from entering healthy cells with intact membranes and a protective mucin layer.[9][10]
Damaged Cells: When a cell is damaged, its membrane integrity is compromised.[6][11] This damage can manifest as physical disruption, loss of the protective mucin and glycocalyx layer, or alterations in membrane permeability due to cellular stress and death processes like necrosis.[5][8][9][11] Such compromised barriers allow this compound to penetrate the cell and bind to intracellular components, resulting in a visible green stain.[9][10] The dye has a high affinity for the cell nucleus.[10][12]
The selective staining action of this compound is therefore a direct indicator of cellular damage and is widely used to assess the health of the ocular surface in conditions such as dry eye disease.[1][10]
Comparative Analysis with Other Vital Dyes
The choice of a vital dye is critical for accurate assessment of the ocular surface. This compound offers distinct advantages over other commonly used dyes, particularly Rose Bengal and Sodium Fluorescein.
| Parameter | This compound (LG) | Rose Bengal (RB) | Sodium Fluorescein (NaFl) |
| Staining Target | Stains membrane-damaged or devitalized cells, mucus, and cells lacking a protective mucin/glycocalyx layer.[5][9][13][14] | Stains dead and devitalized cells, but also healthy cells not adequately protected by the tear film.[5][13] | Pools in epithelial defects and highlights compromised cell-cell junctions; does not stain cells.[13] |
| Cytotoxicity | Minimal cytotoxicity and irritation.[13][15] | Known to be cytotoxic and causes stinging upon instillation.[3][5][13] | Generally considered non-toxic.[16] |
| Clinical Application | Preferred for assessing conjunctival staining.[17][18] | Historically used for conjunctival staining but is being replaced by LG due to toxicity.[13] | Gold standard for assessing corneal epithelial integrity and abrasions.[13] |
Quantitative Data Summary
The following tables summarize key quantitative data related to the use of this compound in experimental and clinical settings.
Table 3.1: In Vitro Cytotoxicity Data
| Dye Concentration | This compound (Cell Viability) | Rose Bengal (Cell Viability) | Statistical Significance (p-value) |
| 1% | 92% greater than RB | Significantly reduced | p = 0.013[2][9] |
| 0.5% | 81.2% greater than RB | Significantly reduced | p = 0.006[2][9] |
| 0.1% | No significant difference from control | No significant difference from LG | p = 0.83[2][9] |
Table 3.2: Recommended Clinical Staining Parameters
| Parameter | Recommended Value | Notes |
| Concentration | 1% solution[16][19][20] | Commonly prepared from impregnated paper strips or available as a liquid formulation.[1] |
| Instilled Volume | 10 - 20 µl[4][16][20] | Volumes less than 10 µl may result in variability.[4] |
| Observation Time | 1 - 4 minutes post-instillation[21][22] | Staining intensity may decrease over time.[23] |
| Observation Filter | Red barrier filter[4][5][20] | Enhances visualization of corneal staining.[4] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. The following are protocols for key experiments involving this compound.
In Vitro Cytotoxicity Assessment of this compound
This protocol is designed to assess the effect of this compound on the viability of cultured corneal epithelial cells.
Materials:
-
Human Corneal Epithelial (HCE) cells
-
96-well cell culture plates
-
Cell culture medium
-
1% this compound solution (sterile)
-
Phosphate-Buffered Saline (PBS) (sterile)
-
Cell Viability Assay Kit (e.g., MTT or CellTox™ Green)
-
Microplate reader
Procedure:
-
Cell Seeding: Plate HCE cells in a 96-well plate at a density of approximately 1 x 10⁴ cells per well.
-
Incubation: Incubate the cells for 24 hours to allow for adherence.
-
Dye Exposure:
-
Carefully remove the culture medium from the wells.
-
Add 100 µl of 1% this compound solution to the test wells.
-
Add 100 µl of PBS to the control wells.
-
Incubate for a defined period (e.g., 10 minutes) at room temperature.[9]
-
-
Washing: Gently remove the dye solution and wash the cells twice with 200 µl of PBS per well.
-
Cell Viability Assay:
-
Follow the manufacturer's instructions for the chosen cell viability assay kit. For a CellTox™ Green assay, the dye can be added prior to the test compound.[24]
-
This typically involves adding a reagent to each well and incubating for a specified time.
-
-
Data Acquisition: Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
-
Analysis: Calculate cell viability as a percentage relative to the control wells.
In Vivo Ocular Surface Staining in a Clinical Setting
This protocol outlines the standardized procedure for evaluating ocular surface staining with this compound in human subjects.
Materials:
-
1% this compound sterile ophthalmic strips or solution
-
Sterile saline solution (if using strips)
-
Slit lamp with a white light source and a red barrier filter
-
Staining grading scale (e.g., van Bijsterveld or Oxford scheme)[4][25]
Procedure:
-
Patient Preparation: Explain the procedure to the patient and ensure they are seated comfortably at the slit lamp.
-
Dye Instillation:
-
Strips: Moisten the tip of a this compound strip with a single drop of sterile saline. Gently pull down the lower eyelid and apply the moistened strip to the inferior conjunctiva for 1-2 seconds. Ask the patient to blink several times to distribute the dye. A recommended technique involves two applications of the same strip, one minute apart.[21][22]
-
Solution: Instill one 10 µl drop of 1% this compound solution into the inferior conjunctival fornix.[17]
-
-
Observation:
-
Grading:
-
Grade the degree of staining in different zones of the cornea and conjunctiva using a standardized grading scale.
-
Record the staining scores for each eye.
-
Visualizing the Underlying Mechanisms and Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate the key pathways and processes involved in this compound staining.
The Molecular Principle of this compound Staining
Signaling Pathways Triggered by Cell Membrane Damage
References
- 1. This compound in Ophthalmology: A Comprehensive Review of Diagnostic and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of the effect of this compound and rose bengal on human corneal epithelial cells. | Semantic Scholar [semanticscholar.org]
- 3. reviewofoptometry.com [reviewofoptometry.com]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. Optimizing evaluation of this compound parameters for ocular surface staining - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Membrane-Associated Mucins of the Human Ocular Surface in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regional Conjunctival Differences in Glycocalyx Mucin Expression in Dry Eye and Normal Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Ocular surface glycocalyx in health and disease [frontiersin.org]
- 9. Evaluation of the effect of this compound and rose bengal on human corneal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
- 11. Necrosis - Wikipedia [en.wikipedia.org]
- 12. researchonline.gcu.ac.uk [researchonline.gcu.ac.uk]
- 13. Signaling pathways involved in adaptive responses to cell membrane disruption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. CellTox™ Green Cytotoxicity Assay Protocol [promega.com]
- 15. A Study of Efficacy of Rose Bengal and this compound Stain in Dry Eyes | International Journal of Pharmacy Research & Technology (IJPRT) [ijprt.org]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Ocular surface staining: Current concepts and techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 20. Cellular mechanisms and signals that coordinate plasma membrane repair - PMC [pmc.ncbi.nlm.nih.gov]
- 21. reviewofoptometry.com [reviewofoptometry.com]
- 22. revieweducationgroup.com [revieweducationgroup.com]
- 23. researchgate.net [researchgate.net]
- 24. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. Development and Evaluation of Semiautomated Quantification of this compound Staining of the Bulbar Conjunctiva From Digital Images - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Lissamine Green for the Diagnosis of Dry Eye Disease
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide explores the utility of Lissamine Green (LG) as a primary diagnostic tool in Dry Eye Disease (DED). It provides a comprehensive overview of its mechanism, comparative advantages, and standardized protocols for its application in clinical and research settings. This document is intended to serve as a core resource for professionals involved in ophthalmic research and the development of new therapeutics for DED.
Introduction: The Role of Vital Dyes in Ocular Surface Assessment
The diagnosis and monitoring of Dry Eye Disease rely on a combination of patient-reported symptoms and objective clinical signs. Vital dyes are indispensable tools for assessing the integrity of the ocular surface epithelium. Among these, this compound has emerged as a preferred dye for evaluating conjunctival damage, a key indicator of DED.[1][2][3] Unlike fluorescein, which is more effective for corneal staining, LG provides superior visualization of devitalized or damaged cells on the conjunctiva.[1] Furthermore, it is significantly better tolerated by patients than rose bengal, which can cause stinging and irritation.[1][4][5][6]
Mechanism of Action
This compound is a water-soluble organic dye that selectively stains degenerate or devitalized epithelial cells that have lost their protective mucin coating.[3][7] It also stains dead cells and filaments on the ocular surface.[3][8] The dye does not penetrate healthy epithelial cells with intact membranes, making it a specific marker for ocular surface damage.[2][7] The staining patterns observed with LG can correlate with the severity of DED and help in monitoring disease progression and response to treatment.[2]
Comparative Analysis of Ocular Dyes
The choice of vital dye is critical for accurate diagnosis. The following table summarizes the key characteristics of this compound in comparison to fluorescein and rose bengal.
| Feature | This compound | Fluorescein | Rose Bengal |
| Primary Staining Target | Devitalized and dead conjunctival and corneal cells, mucus strands[1][3][8] | Intercellular spaces of the cornea, epithelial defects[4] | Dead and devitalized cells, mucus[3][9] |
| Primary Clinical Use in DED | Conjunctival staining[3][10] | Corneal staining, tear film break-up time (TBUT)[1][4] | Conjunctival and corneal staining |
| Patient Comfort | Generally well-tolerated, minimal irritation[1][5][6] | Well-tolerated | Often causes stinging and discomfort[1][4][5][6] |
| Toxicity | Non-toxic to healthy epithelial cells[3][11] | Minimal toxicity | Can be toxic to healthy epithelial cells[9] |
| Visualization | Green staining on a white background; enhanced with a red barrier filter[4][12][13] | Yellow-green fluorescence under cobalt blue light | Red-pink staining on a white background |
Experimental Protocols
Standardization of procedures is crucial for reproducible and comparable results in both clinical practice and research.
Materials
-
This compound: Available as 1% sterile solution or impregnated paper strips (1.5 mg).[2][14] The liquid form is often preferred for controlled dosage.[2][15]
-
Sterile saline solution
-
Micropipette (for precise volume application of liquid LG)
-
Slit-lamp biomicroscope with appropriate filters (a red barrier filter is recommended to enhance contrast).[12][13]
Staining Procedure
The following workflow outlines the standardized procedure for this compound staining in a clinical or research setting.
Experimental Workflow for this compound Staining.
Staining Evaluation and Grading
-
Observation Time: The optimal time for evaluation is between 1 and 4 minutes after instillation.[12] Early observation may be confounded by excess dye pooling.[12]
-
Grading Scales: Several grading systems are used to quantify the extent of ocular surface staining. The Oxford Scheme is a widely accepted method that uses a series of panels (A-E) to grade the severity of staining.[16] The van Bijsterveld system is another commonly used scale.[17] Consistent use of a single grading scale within a study is paramount.
-
Regions of Interest: Staining is typically assessed in different zones of the conjunctiva (nasal and temporal) and cornea.[18] In DED, interpalpebral staining is a common finding.[3]
Quantitative Data Summary
The following tables present a summary of quantitative data from various studies on the use of this compound in diagnosing Dry Eye Disease.
Table 1: Comparative Staining Scores
| Study | Comparison | Staining Grade/Score (Mean ± SD) | p-value | Conclusion |
| Kim et al. (2015)[18] | LG vs. Fluorescein (with yellow filter) for conjunctival staining | LG: 4.1 ± 2.5; Fluorescein: 4.7 ± 2.5 | p = 0.005 | Fluorescein with a yellow filter may be more sensitive for detecting conjunctival damage. |
| Kim et al. (2015)[18] | LG vs. Fluorescein (with yellow filter) contrast score | LG: 23.4 ± 8.1 (temporal), 21.0 ± 9.0 (nasal); Fluorescein: 34.6 ± 12.0 (temporal), 34.7 ± 10.3 (nasal) | p = 0.003 | Fluorescein with a yellow filter provides greater contrast. |
Table 2: Patient Comfort and Preference
| Study | Comparison | Patient Discomfort Score (Mean ± SD) | p-value | Patient Preference |
| Machado et al. (2009)[5] | LG vs. Rose Bengal | Data not quantified in abstract | Not specified | This compound produced less discomfort. |
| Kim et al. (1997)[6] | LG vs. Rose Bengal in KCS patients | LG: 2.42; Rose Bengal: 4.58 | p = 0.00006 | Not specified, but LG was better tolerated. |
| Kim et al. (1997)[6] | LG vs. Rose Bengal in normal subjects | LG: 1.375; Rose Bengal: 2.5 | p = 0.01 | Not specified, but LG was better tolerated. |
Logical Relationships in DED Diagnosis
The presence and pattern of this compound staining are integral to the diagnostic algorithm for Dry Eye Disease. The following diagram illustrates the logical relationship between LG staining and other diagnostic indicators.
Logical Relationship of LG Staining in DED Diagnosis.
Conclusion
This compound is a valuable and well-established tool for the diagnosis and management of Dry Eye Disease. Its preferential staining of devitalized conjunctival cells, coupled with its excellent safety and tolerability profile, makes it an essential component of the ophthalmic diagnostic armamentarium. For researchers and drug development professionals, LG staining serves as a reliable and reproducible endpoint for evaluating the efficacy of novel DED therapies.[10][19][20] The adoption of standardized protocols for its application and grading is critical to ensure the generation of high-quality, comparable data across clinical trials and research studies.
References
- 1. eyeworld.org [eyeworld.org]
- 2. This compound in Ophthalmology: A Comprehensive Review of Diagnostic and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reviewofoptometry.com [reviewofoptometry.com]
- 4. reviewofophthalmology.com [reviewofophthalmology.com]
- 5. This compound dye produces similar staining patterns with less discomfort than rose bengal dye in dry eye patients - American Academy of Ophthalmology [aao.org]
- 6. Patient tolerance and ocular surface staining characteristics of this compound versus rose bengal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound in Ophthalmology: A Comprehensive Review of Diagnostic and Clinical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ocular Surface Staining : Johns Hopkins Sjögren’s Center [hopkinssjogrens.org]
- 9. Ocular surface staining: Procedure, scores, and results [medicalnewstoday.com]
- 10. Advantages of this compound Vital Staining as an Endpoint in Dry Eye Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. eyesoneyecare.com [eyesoneyecare.com]
- 12. iovs.arvojournals.org [iovs.arvojournals.org]
- 13. Optimizing evaluation of this compound parameters for ocular surface staining - PMC [pmc.ncbi.nlm.nih.gov]
- 14. iovs.arvojournals.org [iovs.arvojournals.org]
- 15. researchgate.net [researchgate.net]
- 16. Grading of corneal and conjunctival staining in the context of other dry eye tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Comparison of conjunctival staining between this compound and yellow filtered fluorescein sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Advantages of this compound Vital Staining as an Endpoint in Dry Eye Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide to Lissamine Green for Laboratory Use
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lissamine Green (LG), also known as Acid Green 50 or this compound B, is a synthetic, water-soluble organic dye.[1][2] Historically utilized as a food additive and in cosmetics, it has become an invaluable tool in biological research and clinical diagnostics, particularly in ophthalmology.[3] This technical guide provides a comprehensive overview of the core properties of this compound for laboratory applications, including its chemical and physical characteristics, mechanism of action, and detailed experimental protocols. Its primary utility lies in its ability to selectively stain cells with compromised membrane integrity, making it an excellent marker for cell viability and tissue damage.[4][5] Unlike some other vital stains, this compound exhibits low toxicity to healthy cells, offering a distinct advantage in experimental systems where cell viability is critical.[5]
Core Properties and Specifications
This compound is a dark brown or black powder that dissolves in water to form a green solution.[6] Its key properties are summarized in the tables below for easy reference.
Chemical and Physical Properties
| Property | Value | References |
| Synonyms | Acid Green 50, C.I. 44090, Food Green S, this compound B | [6][7] |
| CAS Number | 3087-16-9 | [6] |
| Molecular Formula | C₂₇H₂₅N₂NaO₇S₂ | [8] |
| Molecular Weight | 576.6 g/mol | [8] |
| Appearance | Dark brown or black powder | [6] |
| Solubility | Water soluble | [1] |
Spectral Properties
| Property | Value | References |
| Maximum Absorption (λmax) | 633 nm (in water) | [6] |
| Molar Extinction Coefficient (ε) | ≥60,000 at 630-636 nm (in water at 0.005 g/L) | [6] |
| ≥50,000 at 236-242 nm (in water at 0.005 g/L) | [6] | |
| ≥10,000 at 300-306 nm (in water at 0.005 g/L) | [6] |
Mechanism of Staining
This compound functions as a vital stain by selectively penetrating cells with compromised plasma membranes. Healthy, viable cells with intact membranes exclude the dye.[2] However, in dead or degenerating cells, the compromised membrane allows this compound to enter the cytoplasm and stain the intracellular components, rendering the cell visibly green.[1] This selective staining is the basis for its use in assessing cell viability and identifying areas of tissue damage.[9] The dye is particularly useful for staining the bulbar conjunctiva to assess ocular surface diseases.[1]
Experimental Protocols
Preparation of 1% (w/v) this compound Staining Solution
A 1% this compound solution is commonly used for vital staining procedures.[2] This protocol details two methods for preparing a 1% solution: from powder and from commercially available strips.
4.1.1 From this compound Powder
Methodology:
-
Weighing: Accurately weigh 10 mg of this compound powder.
-
Dissolving: Add the powder to 1 mL of sterile phosphate-buffered saline (PBS) or sterile saline.
-
Mixing: Vortex the solution or mix thoroughly to ensure the dye is completely dissolved.
-
Sterilization: For applications requiring sterility, filter the solution through a 0.22 µm syringe filter into a sterile container.[10]
-
Storage: Store the prepared solution at 2-8°C, protected from light. A reasonable beyond-use date is 30 days when stored properly.[10]
4.1.2 From this compound Strips
For convenience, a 1% solution can be prepared from commercially available this compound strips.
Methodology:
-
Materials: You will need two this compound strips and a microcentrifuge tube.
-
Preparation: Place two this compound strips into a sterile 1.5 mL microcentrifuge tube.
-
Dilution: Add 200 µL (approximately 4 drops) of sterile saline or preservative-free artificial tears to the tube.[2]
-
Incubation: Close the tube and incubate for 5 minutes to allow the dye to dissolve into the solution.[2]
-
Application: Use the resulting ~1% this compound solution for your experimental needs. This method is cost-effective and convenient for clinical and laboratory settings.[2]
In Vitro Cell Viability Assay using this compound
This protocol provides a general framework for a qualitative and semi-quantitative assessment of cell viability in cultured cells using this compound staining.
Methodology:
-
Cell Seeding: Seed cells in a suitable multi-well plate (e.g., 96-well plate) at a desired density and allow them to adhere and grow overnight.
-
Experimental Treatment: Treat the cells with the test compound(s) at various concentrations for the desired exposure time. Include appropriate positive (e.g., a known cytotoxic agent) and negative (vehicle) controls.
-
Washing: Gently aspirate the culture medium and wash the cells once with sterile PBS to remove any residual medium or treatment compounds.
-
Staining: Add a sufficient volume of 0.1% to 1% this compound solution to each well to cover the cell monolayer. Incubate for 5-10 minutes at room temperature.[5] The optimal concentration and incubation time may need to be determined empirically for different cell types.
-
Final Wash: Aspirate the this compound solution and gently wash the cells two to three times with PBS to remove excess dye and reduce background staining.
-
Imaging and Quantification:
-
Qualitative Assessment: Immediately visualize the cells under a brightfield microscope. Dead or membrane-compromised cells will appear green, while live cells will remain unstained.
-
Semi-Quantitative Assessment: Capture images from multiple random fields per well. The percentage of stained (non-viable) cells can be determined by manual counting or by using image analysis software. Cell viability can be expressed as the percentage of unstained cells relative to the total number of cells.
-
Applications in Research
-
Ocular Surface Disease Research: this compound is a primary diagnostic tool for assessing the severity of dry eye disease by staining damaged conjunctival and corneal cells.[9][11]
-
Contact Lens Research: It is used to evaluate the biocompatibility of contact lens materials and the mechanical effects of lenses on the ocular surface.[12]
-
Cytotoxicity Studies: Due to its low toxicity to viable cells, it serves as a useful counterstain in cytotoxicity assays to differentiate between live and dead cell populations.[5]
-
Cellular and Tissue Integrity: It can be employed to assess damage to epithelial layers in various in vitro and ex vivo models.
Safety and Handling
This compound is considered to have a good safety profile with low toxicity.[13] However, as with any chemical, appropriate laboratory safety precautions should be taken.
-
Wear personal protective equipment (gloves, lab coat, and eye protection).
-
Avoid inhalation of the powder.
-
Store in a cool, dry, and well-ventilated area away from strong oxidizing agents.[6]
Conclusion
This compound is a versatile and reliable vital stain for a range of laboratory applications. Its selective staining of non-viable cells, coupled with its low toxicity and ease of use, makes it a superior choice for assessing cell and tissue integrity, particularly in sensitive systems like ocular surface research. The protocols and data presented in this guide provide a solid foundation for the successful integration of this compound into various research and development workflows.
References
- 1. reviewofoptometry.com [reviewofoptometry.com]
- 2. reviewofcontactlenses.com [reviewofcontactlenses.com]
- 3. The green light for lissamine? - College of Optometrists [college-optometrists.org]
- 4. benchchem.com [benchchem.com]
- 5. Evaluation of the effect of this compound and rose bengal on human corneal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acid Green 50 CAS#: 3087-16-9 [m.chemicalbook.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Acid Green 50 | C27H25N2NaO7S2 | CID 91525 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. sefh.es [sefh.es]
- 11. Optimizing evaluation of this compound parameters for ocular surface staining - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound in Ophthalmology: A Comprehensive Review of Diagnostic and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
Lissamine Green: A Technical Guide for the Detection of Epithelial Defects
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lissamine Green (LG) is a vital dye increasingly utilized in clinical and research settings for the assessment of ocular surface and other epithelial integrity. This technical guide provides an in-depth overview of the core principles and practical applications of this compound for the detection of epithelial defects. It details the dye's mechanism of action, provides comprehensive experimental protocols, and presents quantitative data to support its use as a reliable biomarker for epithelial damage. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of epithelial biology and the development of novel therapeutics.
Introduction
This compound is a synthetically produced, water-soluble organic acid dye.[1][2][3] Historically used as a food additive and in cosmetics, its application in ophthalmology was first introduced in 1973.[2][4] It serves as a vital stain, selectively coloring dead and degenerated cells, as well as cells with a compromised mucin layer, making it an invaluable tool for identifying epithelial defects.[5][6][7][8] Unlike its predecessor, Rose Bengal, this compound is significantly better tolerated by patients, exhibiting lower ocular irritation and toxicity.[1][9][10][11] This favorable safety profile, coupled with its effective staining capabilities, has positioned this compound as a preferred dye for the evaluation of the ocular surface, particularly the bulbar conjunctiva.[2][6] Its utility extends to various applications, including the diagnosis and management of dry eye disease (DED), assessment of contact lens-related complications, and the detection of herpetic and neoplastic lesions.[2][12]
Mechanism of Action
This compound's staining action is predicated on the health and integrity of the epithelial cell membrane and its protective mucin coating.[1][3][5] In a healthy epithelium, a continuous layer of mucin, part of the glycocalyx, acts as a barrier, preventing the dye from reaching and penetrating the cells.[1]
The primary mechanisms of this compound staining are:
-
Staining of Membrane-Damaged Cells: LG selectively penetrates epithelial cells with compromised plasma membranes.[13] This damage can result from desiccation, inflammation, or other pathological processes. Once inside, the dye concentrates primarily in the cell nucleus.[13]
-
Staining of Mucin-Deficient Cells: The dye will also stain epithelial cells that have a deficient or disrupted mucin layer, even if the cell membrane is still intact.[1][5]
It is important to note that this compound does not stain healthy, viable epithelial cells with an intact mucin layer.[2][13] This selective staining provides a clear visual demarcation of areas with epithelial compromise.
Chemical and Physical Properties
This compound is a dark green, water-soluble powder.[14] Key properties are summarized in the table below.
| Property | Value |
| Chemical Formula | C₂₇H₂₅N₂NaO₇S₂[7] |
| Molecular Weight | 576.62 g/mol [15] |
| Appearance | Dark green to black or dark red powder[14][15] |
| Solubility | Soluble in water |
| Maximum Absorption | Approximately 630-635 nm[4][7] |
Comparison with Other Vital Dyes
This compound is often compared to sodium fluorescein and Rose Bengal for ocular surface staining. Each dye has distinct properties and clinical utilities.[5]
| Feature | This compound | Rose Bengal | Sodium Fluorescein |
| Staining Mechanism | Stains dead and degenerated cells, and cells with a disrupted mucin coating.[5][6] | Stains dead or devitalized epithelial cells and mucus where tear film protection is compromised.[5] | Diffuses into intercellular spaces between living cells, with increased intensity in areas of cellular degeneration or death, highlighting epithelial breaks.[5][10] |
| Primary Use in DED | Assessing conjunctival staining.[5][6] | Evaluating conjunctival and corneal damage, particularly in keratoconjunctivitis sicca.[5] | Detecting corneal epithelial defects, abrasions, and assessing tear break-up time (TBUT).[5] |
| Patient Comfort | Generally well-tolerated with minimal to no stinging.[2][9][11] | Known to cause significant stinging and discomfort upon instillation.[9][10] | Can cause mild stinging.[12] |
| Toxicity | Considered non-toxic to the cornea.[6][11] | Can be toxic to healthy cells and affect their viability.[5] | Low toxicity. |
| Visibility | Good contrast against the bulbar conjunctiva.[6] Use of a red barrier filter can enhance corneal staining detection.[16] | Good contrast. | Requires a cobalt blue light and a Wratten #12 yellow filter for optimal visualization.[10] |
Experimental Protocols
Standardized protocols are crucial for obtaining accurate and reproducible results with this compound staining.
Preparation of 1% this compound Solution
Commercially available this compound is typically supplied as sterile, dye-impregnated paper strips.[5] However, a single strip wetted with saline produces a suboptimal concentration (approximately 0.17%).[17][18][19] To achieve the optimal 1% concentration for vital staining, the following methods can be employed:[17][18][19]
Method 1:
-
Aseptically place two this compound strips into a sterile 1.5 mL microcentrifuge tube.[18][20]
-
Add 200 µL (approximately 4 drops) of sterile, preservative-free saline or balanced salt solution to the tube.[17][18][19]
-
Allow the strips to soak for 5 minutes to elute the dye.[17][18][19]
-
Use a sterile micropipette to aspirate the 1% this compound solution for instillation.[20]
Method 2:
-
Aseptically place four this compound strips into a sterile 1.5 mL microcentrifuge tube.[17][18][19]
-
Add 200 µL (approximately 4 drops) of sterile, preservative-free saline or balanced salt solution.[17][18][19]
-
Use a sterile micropipette to aspirate the 1% this compound solution.[20]
A 0.5% solution can also be prepared by dissolving the appropriate amount of this compound powder in sterile water for injection and then adding sufficient sterile 0.9% sodium chloride to the final volume, followed by sterile filtration.[21]
Ocular Surface Staining Protocol
-
Preparation: Use a freshly prepared 1% this compound solution or a commercially available sterile strip moistened with a drop of sterile saline.[5]
-
Instillation: Instill 10-20 µL of the 1% solution into the inferior fornix of the eye, or gently touch the moistened strip to the inferior or temporal bulbar conjunctiva, avoiding contact with the cornea.[5][16]
-
Distribution: Instruct the subject to blink several times to distribute the dye across the ocular surface.[5]
-
Observation: Wait for 1 to 4 minutes before examination.[5][16] This time frame is optimal for evaluation.
-
Examination: Examine the cornea and conjunctiva using a slit-lamp biomicroscope with white light at low to moderate magnification.[5][16] The use of a red barrier filter can improve the detection of corneal staining.[16]
Recent research suggests that for strip-based application, two applications of the same strip, five seconds after wetting and one minute apart, can provide optimal results for observing conjunctival staining.[22]
Interpretation of Staining Patterns
The pattern of this compound staining provides valuable diagnostic information, particularly for dry eye disease.[9][23]
| Staining Pattern | Interpretation |
| Nasal Conjunctival Staining | Often the earliest and mildest sign of aqueous deficient dry eye.[9][23] It can also be associated with environmental factors.[23] |
| Nasal and Temporal Conjunctival Staining | Indicates an intermediate stage of dry eye disease.[9][23] |
| Nasal, Temporal, and Corneal Staining | Represents the most severe form of dry eye, indicating a significant break in the surface cells.[9][23] |
| Inferior Staining | Can be associated with mechanical factors such as mucus fishing syndrome or exposure keratopathy.[6] |
| Diffuse Punctate Staining | In mild cases of DED, punctate staining is often localized to the nasal and temporal bulbar conjunctiva. As the disease progresses, this can become more diffuse.[7] |
| Dense, Patchy Staining | Seen in advanced DED across the conjunctiva and corneal periphery, indicating significant epithelial cell loss and inflammation.[7] |
Three distinct staining patterns have also been identified: small, dark, and distinct areas that clump together; a light and disperse cloud-like appearance; and a reticular structure with long vertical strips.[24]
Applications in Research and Drug Development
This compound staining is a critical endpoint in clinical trials for dry eye disease and other ocular surface disorders.[1][25][26][27] Its reproducibility and sensitivity to changes in the ocular surface make it a valuable tool for assessing the efficacy of new therapeutics.[25][26][27] The correlation between LG staining and patient-reported symptoms further enhances its utility as a clinical endpoint.[25][26][27]
Safety and Tolerability
This compound has an excellent safety profile.[1][11] It is significantly better tolerated than Rose Bengal, with most patients reporting no discomfort upon instillation of a 1% solution.[2][10][11] Higher concentrations (2% and 3%) have been associated with burning and discomfort.[11][28] Studies have shown no significant cellular toxicity or effect on cell viability with standard clinical use.[7][11]
Conclusion
This compound is a versatile and reliable vital dye for the detection of epithelial defects. Its favorable safety profile, ease of use, and clear staining of compromised cells make it an indispensable tool for researchers, scientists, and drug development professionals. The standardized protocols and interpretive guidelines presented in this technical guide are intended to facilitate its effective and consistent application in both clinical and research settings, ultimately contributing to a better understanding and treatment of epithelial disorders.
References
- 1. Optimizing evaluation of this compound parameters for ocular surface staining - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reviewofcontactlenses.com [reviewofcontactlenses.com]
- 3. macsenlab.com [macsenlab.com]
- 4. Ocular surface staining: Current concepts and techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. reviewofoptometry.com [reviewofoptometry.com]
- 7. This compound in Ophthalmology: A Comprehensive Review of Diagnostic and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound in Ophthalmology: A Comprehensive Review of Diagnostic and Clinical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. eyeworld.org [eyeworld.org]
- 10. reviewofophthalmology.com [reviewofophthalmology.com]
- 11. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]
- 12. Ocular surface staining: Procedure, scores, and results [medicalnewstoday.com]
- 13. Research Review | Contact Lens Spectrum [clspectrum.com]
- 14. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]
- 15. chemimpex.com [chemimpex.com]
- 16. iovs.arvojournals.org [iovs.arvojournals.org]
- 17. Obtaining this compound 1% Solution for Clinical Use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. iovs.arvojournals.org [iovs.arvojournals.org]
- 19. profiles.wustl.edu [profiles.wustl.edu]
- 20. youtube.com [youtube.com]
- 21. sefh.es [sefh.es]
- 22. reviewofoptometry.com [reviewofoptometry.com]
- 23. ophthalmologytimes.com [ophthalmologytimes.com]
- 24. oraclinical.com [oraclinical.com]
- 25. researchgate.net [researchgate.net]
- 26. Advantages of this compound Vital Staining as an Endpoint in Dry Eye Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Advantages of this compound Vital Staining as an Endpoint in Dry Eye Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. An evaluation of the efficacy of fluorescein, rose bengal, this compound, and a new dye mixture for ocular surface staining - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Lissamine Green: Chemical Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lissamine Green B, also known as Acid Green 50 or Wool Green S, is a synthetic aniline dye with significant applications in biomedical research and clinical diagnostics.[1][2] Its utility stems from its ability to selectively stain cells that have a compromised cell membrane, rendering it an invaluable tool for assessing cell viability and tissue integrity. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key applications of this compound B, with a focus on its use in ophthalmic research and histology. Detailed experimental protocols and visual representations of its mechanism and workflow are included to facilitate its practical application in a laboratory setting.
Chemical Structure and Physicochemical Properties
This compound B is a diphenylnaphthylmethane dye.[3] Its chemical structure is characterized by a central carbon atom bonded to two phenyl groups and one naphthyl group, with sulfonate groups conferring water solubility.
Table 1: Chemical Identifiers of this compound B
| Identifier | Value |
| IUPAC Name | sodium;4-[[4-(dimethylamino)phenyl]-(4-dimethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]-3-hydroxynaphthalene-2,7-disulfonate |
| Synonyms | Acid Green 50, C.I. 44090, Wool Green S, Cyanol green B[1][2] |
| CAS Number | 3087-16-9[1] |
| Molecular Formula | C₂₇H₂₅N₂NaO₇S₂[1] |
| Molecular Weight | 576.62 g/mol [1] |
| PubChem CID | 91525[1] |
Table 2: Physicochemical Properties of this compound B
| Property | Value |
| Appearance | Dark red to black powder[1] |
| Solubility | Water: Soluble (up to 0.1%, with some lots approaching 4%)[4], Ethanol: 3 mg/mL[4] |
| Maximum Absorption (λmax) | 630-636 nm in water[4], approximately 624-635 nm on the ocular surface[5] |
| Molar Extinction Coefficient (ε) | ≥60000 at 630-636 nm in water at 0.005 g/L[4] |
| pKa | Not readily available in the literature |
| Fluorescence Emission | While used in fluorescence imaging, a specific emission maximum is not consistently reported in the literature. |
Mechanism of Action: Vital Staining
This compound B functions as a vital stain, meaning it can be used to assess the viability of cells. Its staining mechanism is predicated on the integrity of the cell membrane. Healthy, viable cells with intact membranes are impermeable to the dye and thus remain unstained.[6] Conversely, cells with compromised membrane integrity, such as devitalized or damaged cells, allow the dye to penetrate and stain the intracellular components.[6][7] This selective staining provides a clear visual demarcation between healthy and non-viable cells.
Applications
The primary application of this compound B is in the assessment of cellular health and tissue integrity.
Ocular Surface Evaluation
This compound B is extensively used in ophthalmology to diagnose and monitor ocular surface diseases, most notably dry eye disease.[5][7] It effectively stains devitalized or damaged epithelial cells on the cornea and conjunctiva, allowing for the visualization of epithelial defects and inflammation.[6] It is considered less irritating to the eye than other vital stains like Rose Bengal.[7]
Histology
In histological applications, this compound B can be used as a counterstain in various staining protocols, such as in modifications of Masson's trichrome stain, to provide contrast to other cellular components.[4]
Cell Viability Assays
Due to its membrane-impermeant nature in healthy cells, this compound B can be employed in in vitro cell viability assays as a marker for cells with compromised membranes.
Experimental Protocols
Protocol for Ocular Surface Staining with 1% this compound B Solution
This protocol is adapted from established clinical and research practices for the evaluation of the ocular surface.[7][8]
Materials:
-
This compound B powder
-
Sterile saline solution (0.9% NaCl)
-
Sterile microcentrifuge tubes (1.5 mL)
-
Sterile graduated transfer pipettes
-
Slit-lamp biomicroscope, preferably with a red barrier filter
Procedure:
-
Preparation of 1% this compound B Solution:
-
Aseptically transfer a pre-weighed amount of this compound B powder into a sterile microcentrifuge tube to achieve a 1% (w/v) concentration when reconstituted. For example, add 10 mg of this compound B to 1 mL of sterile saline.
-
Alternatively, commercially available sterile this compound B strips can be used. Wet the tip of the strip with a drop of sterile saline.[6]
-
-
Instillation of the Dye:
-
Using a sterile transfer pipette, draw up 10-20 µL of the 1% this compound B solution.[8]
-
Gently pull down the lower eyelid of the subject and instill the dye into the inferior conjunctival cul-de-sac, avoiding contact with the cornea.
-
-
Observation:
-
Allow the dye to distribute over the ocular surface for 1 to 4 minutes.[8]
-
Examine the cornea and conjunctiva using a slit-lamp biomicroscope with low to moderate white light illumination.
-
The use of a red barrier filter can enhance the visualization of the green stain.[8]
-
Grade the staining pattern according to a standardized scale (e.g., the Oxford scheme).
-
Conclusion
This compound B is a versatile and valuable dye for researchers, scientists, and drug development professionals, particularly in the fields of ophthalmology and cell biology. Its well-defined chemical structure and its mechanism of selectively staining non-viable cells make it a reliable tool for assessing cellular and tissue integrity. The provided protocols and diagrams offer a practical guide for its effective implementation in a research or clinical setting. Further research to elucidate its precise pKa and detailed fluorescence emission characteristics would be beneficial for expanding its applications.
References
- 1. chemimpex.com [chemimpex.com]
- 2. dawnscientific.com [dawnscientific.com]
- 3. researchgate.net [researchgate.net]
- 4. 丽丝胺 ™ 绿 B Dye content 60 % | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound in Ophthalmology: A Comprehensive Review of Diagnostic and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Staining characteristics and antiviral activity of sulforhodamine B and this compound B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Optimizing evaluation of this compound parameters for ocular surface staining - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
A Technical Guide to the Early Applications of Lissamine Green in Ophthalmology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lissamine Green (LG), a water-soluble aniline dye, has become an indispensable tool in the diagnosis and management of ocular surface diseases. Its ability to selectively stain membrane-damaged or devitalized cells makes it a true vital dye, offering significant advantages over its predecessors. This technical guide delves into the foundational applications of this compound in ophthalmology, providing a detailed look at the early experimental protocols, comparative data, and the evolution of its use from a novel compound to a clinical standard.
The introduction of vital staining in ophthalmology dates back to the late 19th century with the use of fluorescein in 1882 to detect epithelial defects.[1][2] For decades, fluorescein and rose bengal, the latter popularized by Henrik Sjögren in the 1930s for diagnosing keratoconjunctivitis sicca, were the primary dyes used to assess the integrity of the ocular surface.[3][4] However, the significant patient discomfort and potential toxicity associated with rose bengal spurred the search for a better-tolerated alternative.[5]
This need was met in 1973 when Danish ophthalmologist Mogens Norn introduced this compound as a vital stain for the cornea and conjunctiva.[3][4][6] His seminal work demonstrated that LG possessed staining properties nearly identical to rose bengal but without the associated irritation, paving the way for its widespread adoption in both clinical practice and research.[3] Even before Norn's pivotal publication, LG had found niche applications, such as staining the endothelia of eye bank eyes in the late 1960s.
This guide will explore the initial studies that established LG's utility, focusing on the methodologies that underpinned its early validation and the quantitative observations that supported its clinical value.
Mechanism of Action and Staining Properties
This compound is a phenylmethane dye that functions as a vital stain by selectively targeting and coloring dead or degenerated cells on the ocular surface.[3] Unlike rose bengal, which can stain healthy epithelial cells, this compound is considered a true vital dye because it does not penetrate healthy cells with intact membranes. Its mechanism relies on the loss of cell membrane integrity; when cells are damaged or devitalized, the compromised barrier allows the dye to enter and stain the cell nucleus.[7]
Early research by Norn established that LG stains not only degenerate and dead cells but also mucus filaments.[8] This dual-staining capability made it particularly useful for evaluating the full spectrum of ocular surface changes in diseases like keratoconjunctivitis sicca. The dye has a high affinity for the bulbar conjunctiva, providing excellent contrast against the white sclera, which made it a superior choice for conjunctival assessment compared to fluorescein.[1][4]
The core staining characteristics of this compound, as identified in early studies, are:
-
Selective staining of membrane-compromised cells.
-
Minimal to no staining of healthy epithelial cells.[5]
-
Excellent contrast on the conjunctiva.[1]
-
Superior patient tolerance compared to rose bengal, with significantly less stinging and irritation upon instillation.[9]
Early Experimental Protocols
The foundational methodologies for applying this compound were established by Mogens Norn in his comparative studies. These protocols were designed to directly compare the staining patterns of LG with the then-standard rose bengal.
Norn's 1973 Comparative Staining Protocol
Dr. Norn's initial study involved 171 eyes and was notable for its direct comparison methodology, often applying multiple dyes to the same eye to ensure a precise correlation of staining patterns.[3]
Objective: To compare the vital staining properties of this compound with rose bengal and fluorescein on the cornea and conjunctiva.
Methodology:
-
Dye Preparation: A 1% solution of this compound was used. For direct comparison, a 1% solution of rose bengal was also prepared.
-
Patient Population: The study included patients with various ocular surface conditions to observe a range of pathologies.
-
Dye Instillation:
-
Sequential Instillation: One dye (e.g., this compound) was instilled into the eye, and the staining pattern was observed and documented. After a washout period, the second dye (e.g., rose bengal) was instilled, and the process was repeated.[3]
-
Combined Instillation: In some cases, a combination of this compound and rose bengal was instilled simultaneously to observe if the two dyes stained the exact same regions.[3]
-
-
Observation:
-
A slit lamp was used for all observations.
-
To differentiate between the dyes when used in combination, Norn employed a range of colored filters, allowing him to distinguish the green stain of LG from the red of rose bengal.
-
-
Evaluation: The location and intensity of corneal and conjunctival staining were recorded. Norn noted that in every instance, whether used sequentially or simultaneously, this compound and rose bengal stained the same areas of the ocular surface.[3]
This protocol was crucial in establishing that this compound could be a direct and less irritating substitute for rose bengal.
Quantitative Data from Early Studies
While detailed quantitative grading scales were developed later, early research focused on comparative analyses. The primary quantitative finding from Norn's 1973 study was the direct correlation of staining patterns between this compound and rose bengal.
| Parameter | This compound (1%) | Rose Bengal (1%) | Fluorescein | Source |
| Staining of Dead/Degenerate Cells | Yes | Yes | No (stains epithelial defects) | [6] |
| Staining of Mucus | Yes | Yes | No | [6][8] |
| Staining of Healthy Cells | No | Yes | No | |
| Patient Comfort (Stinging) | Low | High | Low | [9] |
| Primary Use | Conjunctival Staining | Conjunctival Staining | Corneal Staining (epithelial breaks) | [4] |
| Norn (1973) Conclusion | Staining properties are almost identical to rose bengal | The established standard for conjunctival staining at the time | Used for comparison of corneal defects | [3] |
Later studies in the 2000s began to quantify this compound staining patterns for the diagnosis and staging of dry eye disease. Research led by Dr. James McCulley identified distinct patterns that correlated with disease severity.[10][11]
| Staining Pattern (this compound) | Associated Dry Eye Severity | Clinical Significance | Source |
| Nasal Interpalpebral Conjunctival Staining | Least Severe (Stage 1) | Early indicator, can also be caused by environmental factors. | [10][11][12] |
| Temporal Interpalpebral Conjunctival Staining | Moderate (Stage 2) | More definitive for tear deficiency. | [10][11][12] |
| Corneal Staining (in addition to conjunctival) | Most Severe (Stage 3) | Indicates a significant break in surface cells, increasing infection risk. | [10][11][12] |
Visualizations
Experimental Workflow: Norn's Comparative Dye Analysis (1973)
Caption: Workflow for Norn's 1973 comparative analysis of vital dyes.
Logical Relationship: Progression of Dry Eye Staining Patterns
Caption: this compound staining patterns as indicators of dry eye progression.
Conclusion
The early applications of this compound in ophthalmology, spearheaded by the work of Mogens Norn, fundamentally shifted the clinical approach to assessing the ocular surface. By providing a well-tolerated and effective alternative to rose bengal, LG enabled more comfortable and frequent evaluations of conditions like keratoconjunctivitis sicca. The initial experimental protocols, though straightforward, were robust in their comparative power, definitively establishing the dye's utility. While the understanding of its staining mechanism was initially at the cellular level, this foundational work paved the way for later research that would quantify its staining patterns into sophisticated grading systems for diagnosing and managing dry eye disease. For today's researchers and drug development professionals, understanding these early applications provides critical context for the continued use of this compound as a key biomarker for ocular surface integrity in clinical trials and patient care.
References
- 1. reviewofoptometry.com [reviewofoptometry.com]
- 2. Ocular surface staining: Current concepts and techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reviewofophthalmology.com [reviewofophthalmology.com]
- 4. Stains and dyes in Ophthalmology - Global Journal of Cataract Surgery and Research in Ophthalmology [gjcsro.com]
- 5. reviewofcontactlenses.com [reviewofcontactlenses.com]
- 6. researchgate.net [researchgate.net]
- 7. Advantages of this compound Vital Staining as an Endpoint in Dry Eye Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]
- 9. This compound dye produces similar staining patterns with less discomfort than rose bengal dye in dry eye patients - American Academy of Ophthalmology [aao.org]
- 10. ophthalmologytimes.com [ophthalmologytimes.com]
- 11. medindia.net [medindia.net]
- 12. eyeworld.org [eyeworld.org]
Methodological & Application
Lissamine Green Staining for Ocular Surface Assessment: Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction Lissamine Green (LG) is a synthetically produced organic acid dye widely used for assessing the integrity of the ocular surface.[1][2] It serves as a vital stain, selectively coloring damaged or devitalized cells, making it an essential tool in the diagnosis and monitoring of ocular surface diseases, particularly Dry Eye Disease (DED).[3][4] LG is recognized for its favorable safety profile and patient tolerance, exhibiting less irritation and cellular toxicity compared to Rose Bengal, another common vital dye.[1][5][6] Its staining properties are nearly identical to Rose Bengal, but it does not stain healthy epithelial cells or inhibit viral replication, making it a preferred choice in many clinical and research settings.[1][7]
Mechanism of Action
This compound stains ocular surface epithelial cells that have a compromised or damaged cell membrane.[3][4] It is also believed to stain cells that are not adequately protected by a mucin or glycocalyx layer.[1] In a healthy state, the intact cell membranes and the overlying protective layers of the tear film prevent the dye from penetrating the epithelial cells. When the ocular surface is compromised due to conditions like DED, these protective barriers are disrupted, allowing LG to enter and stain the damaged cells a characteristic blue-green color.[7] The dye also has an affinity for free-floating mucus strands.[2][7]
Caption: Mechanism of this compound's selective staining action.
Application Notes
Indications for Use:
-
Dry Eye Disease (DED): LG is a key biomarker for evaluating conjunctival damage, a hallmark of DED.[3][5] Staining patterns can help determine the severity of the disease.[8][9]
-
Contact Lens Assessment: Used to evaluate ocular surface compatibility with contact lenses and identify complications like lid wiper epitheliopathy (LWE).[3]
-
Ocular Surface Disease Diagnosis: Aids in the differential diagnosis of conditions such as superior limbic keratoconjunctivitis and conjunctivochalasis.[3]
-
Clinical Trials: Serves as a reliable and stable primary or secondary endpoint for evaluating the efficacy of DED treatments.[7][10][11]
Optimizing Staining Parameters:
-
Concentration: A 1% solution is considered optimal for vital staining.[12][13][14]
-
Instillation Volume: 10 µl is the preferred volume, as it provides accurate and reliable staining without the overflow and skin staining that can occur with larger volumes like 20 µl.[1][13] Volumes of 5 µl have shown greater variability.[10]
-
Observation Time: The optimal window for evaluation is between 1 and 4 minutes after instillation.[10][15] Staining intensity can fade after this period, while observation earlier than one minute may be confounded by dye pooling.[10][15]
-
Filters: Using a red barrier filter during slit-lamp examination significantly enhances the visibility and detection of LG staining, particularly on the cornea.[1][10][13]
Experimental Protocols
Protocol 1: Preparation of 1% this compound Solution
Two methods are common for preparing a 1% LG solution for clinical or research use.
A) From Dye-Impregnated Strips (Recommended for Clinical Settings)
Commercially available strips typically contain 1.5 mg of LG.[3] However, wetting a single strip produces a concentration far below the optimal 1% (approximately 0.17%).[12][14] To achieve a consistent 1% solution:
-
Methodology:
-
Aseptically place two sterile LG dye-impregnated strips into a sterile 1.5 mL microcentrifuge tube.[12][14]
-
Add 200 µL (equivalent to 4 standard drops) of sterile, preservative-free saline or Balanced Salt Solution (BSS) into the tube.[12][14]
-
Close the cap and allow the strips to soak for 5 minutes to ensure full dissolution of the dye.[12][14]
-
The resulting solution will be approximately 1% this compound. Use a sterile micropipette to draw the required volume for instillation.
-
B) From Powder (For Bulk Preparation)
This method should be performed in a sterile environment, such as a laminar airflow hood, using aseptic techniques.[16]
-
Formulation (Example for 10 mL of 1% Solution):
-
This compound Powder: 100 mg
-
Sterile Water for Injection: 2.5 mL
-
Sterile 0.9% Sodium Chloride Injection: q.s. to 10 mL
-
-
Methodology:
-
Accurately weigh 100 mg of this compound powder.
-
Dissolve the powder in 2.5 mL of sterile water for injection.
-
Add sterile 0.9% sodium chloride injection to bring the total volume to 10 mL and mix well.[16]
-
Filter the solution through a sterile 0.2-µm filter into a sterile ophthalmic container.[16]
-
Package in sterile, unit-dose containers to maintain sterility as the solution is preservative-free.[16]
-
Protocol 2: Ocular Surface Staining and Assessment Procedure
This protocol outlines the standardized workflow for applying LG and grading the ocular surface.
Caption: Standardized experimental workflow for this compound staining.
Detailed Steps:
-
Patient Preparation: Ensure the patient is seated comfortably at the slit lamp. Confirm no other topical drops have been recently instilled.
-
Dye Instillation: Using a micropipette, instill exactly 10 µL of the prepared 1% LG solution into the inferior conjunctival cul-de-sac, avoiding contact with the cornea or eyelid margin.[1][13] Have the patient blink several times to distribute the dye across the ocular surface.[17]
-
Waiting Period: Wait for an optimal period of 1 to 4 minutes before beginning the assessment.[10]
-
Slit-Lamp Examination: Examine the cornea and the nasal and temporal regions of the bulbar conjunctiva under low to moderate white light illumination.
-
Filter Application: Place a red barrier filter over the slit-lamp objective to improve the visualization of stained areas.[10][13]
-
Grading: Grade the degree of staining in different zones of the ocular surface using a standardized grading scale (e.g., Oxford scale).[10][13]
-
Documentation: Record the staining scores for each region for quantitative analysis and comparison.
Data Presentation
Quantitative data from LG staining is crucial for objective assessment. The following tables summarize key parameters and findings from the literature.
Table 1: Recommended Parameters for Optimal this compound Staining
| Parameter | Recommendation | Rationale | Source(s) |
|---|---|---|---|
| Concentration | 1% Solution | Provides optimal vital staining for clear differentiation of damaged cells. | [12][13][14] |
| Instillation Volume | 10 µL | Ensures adequate coverage and high inter-observer reliability without overflow. | [1][10][13] |
| Observation Time | 1 to 4 minutes | Optimal window to observe staining after dye distribution and before significant fading. | [10][15] |
| Observation Filter | Red Barrier Filter | Significantly improves the contrast and detection of staining, especially on the cornea. |[1][10][13] |
Table 2: Example Grading Scale – The Oxford Scheme The Oxford scheme grades staining on a scale of 0 to 5 for each of the cornea and the exposed temporal and nasal conjunctiva, based on the density of punctate dots.
| Grade | Description | Appearance |
|---|---|---|
| 0 | Absent | No staining |
| I | Minimal | Scant, scattered staining |
| II | Mild | More than a few scattered stains |
| III | Moderate | Numerous stains, not coalescent |
| IV | Marked | Coalescent staining |
| V | Severe | Confluent staining across the area |
Source: Adapted from general ophthalmology grading principles.[15]
Table 3: Inter-Observer Reliability with 10 µL of 1% this compound This table shows the correlation (r-value) between less experienced observers and a cornea specialist for conjunctival and corneal staining scores.
| Observer Type | Conjunctival Score Correlation (r) | Corneal Score Correlation (r) |
|---|---|---|
| Observer 1 (High Experience) | 1.00 | 1.00 |
| Observer 2 (Moderate Experience) | 0.87 | 0.89 |
Data derived from a study on optimizing LG parameters, indicating high reliability with 10 µL volume.[13]
Table 4: Achieved Concentration from Dye-Impregnated Strips
| Method | Achieved Concentration (Mean ± 95% CI) | Notes | Source(s) |
|---|---|---|---|
| Single Strip wetted with solvent | 0.17% ± 0.05% | Over 5-fold weaker than the optimal concentration. | [12][14] |
| 2 Strips in 200 µL for 5 min | ~1% | Reaches the optimal concentration for vital staining. | [12][14] |
| 4 Strips in 200 µL for 1 min | ~1% | Also reaches optimal concentration but is less economical. |[12][14] |
References
- 1. Optimizing evaluation of this compound parameters for ocular surface staining - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ocular surface staining: Current concepts and techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound in Ophthalmology: A Comprehensive Review of Diagnostic and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reviewofoptometry.com [reviewofoptometry.com]
- 5. Development and Evaluation of Semiautomated Quantification of this compound Staining of the Bulbar Conjunctiva From Digital Images - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound dye produces similar staining patterns with less discomfort than rose bengal dye in dry eye patients - American Academy of Ophthalmology [aao.org]
- 7. dovepress.com [dovepress.com]
- 8. eyeworld.org [eyeworld.org]
- 9. reviewofcontactlenses.com [reviewofcontactlenses.com]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. Advantages of this compound Vital Staining as an Endpoint in Dry Eye Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Obtaining this compound 1% Solution for Clinical Use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. iovs.arvojournals.org [iovs.arvojournals.org]
- 15. researchgate.net [researchgate.net]
- 16. sefh.es [sefh.es]
- 17. Ocular surface staining: Procedure, scores, and results [medicalnewstoday.com]
Application Notes and Protocols for In Vivo Confocal Microscopy with Lissamine Green
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Lissamine Green (LG) in conjunction with in vivo confocal microscopy (IVCM) for the cellular-level examination of the ocular surface. This combination of techniques is a powerful tool for assessing ocular surface integrity, particularly in the context of dry eye disease (DED), and for evaluating the efficacy of therapeutic interventions.
Introduction to this compound Staining
This compound is a vital dye that selectively stains devitalized or damaged epithelial cells on the ocular surface.[1][2] Unlike Rose Bengal, LG is less irritating to the eye, making it a preferred choice for clinical and research applications.[2] It is particularly effective for staining the conjunctiva. The dye is typically applied to the eye using impregnated paper strips, and the resulting staining pattern provides a macroscopic indication of ocular surface damage.
Principle of In Vivo Confocal Microscopy (IVCM)
In vivo confocal microscopy is a non-invasive imaging technique that allows for high-resolution, real-time visualization of the different layers of the cornea and conjunctiva at the cellular level.[3] When used following LG staining, IVCM can reveal the underlying cellular changes that correspond to the areas of macroscopic staining, providing a more detailed and quantitative assessment of the ocular surface health.
Experimental Protocols
This compound Staining Protocol
This protocol is optimized for subsequent IVCM imaging.
Materials:
-
Sterile this compound ophthalmic strips (1.5 mg per strip)
-
Sterile, preservative-free saline
-
Micropipette
Procedure:
-
Moisten the tip of a this compound strip with a small drop of sterile saline.
-
Instruct the subject to look upwards.
-
Gently apply the moistened strip to the inferior bulbar conjunctiva for 1-2 seconds.
-
Ask the subject to blink several times to distribute the dye across the ocular surface.
-
Wait for a standardized period, typically 1 to 4 minutes, before proceeding with imaging to allow for optimal staining and to minimize excess dye in the tear film.
In Vivo Confocal Microscopy Imaging Protocol
This protocol is based on the use of the Heidelberg Retina Tomograph (HRT) with the Rostock Cornea Module (RCM).
Materials:
-
Heidelberg HRT-RCM in vivo confocal microscope
-
Comfort gel (e.g., GenTeal Gel™) as an immersion fluid
-
Sterile, single-use TomoCaps™ (applanating lens caps)
Procedure:
-
Subject Preparation: Anesthetize the subject's eye with a drop of topical anesthetic (e.g., proparacaine hydrochloride 0.5%) to ensure comfort and minimize blinking during the procedure.
-
Microscope Setup:
-
Place a sterile TomoCap™ on the objective lens of the microscope.
-
Apply a drop of comfort gel to the tip of the TomoCap™. This gel acts as an immersion fluid and ensures optical continuity between the lens and the cornea.
-
-
Image Acquisition:
-
Position the subject comfortably at the microscope, using the headrest and chinrest for stability.
-
Gently bring the objective lens into contact with the central cornea.
-
Use the joystick to navigate across the cornea and conjunctiva, focusing on the areas that show this compound staining as identified by prior slit-lamp examination.
-
Acquire a series of images from the superficial epithelium down to the endothelium by adjusting the focal plane. Pay particular attention to the superficial and basal epithelial layers of the cornea and conjunctiva.
-
Record a sequence of images (video) to capture a larger area and to allow for the selection of high-quality, motion-free frames for analysis.
-
Data Presentation: Quantitative IVCM Parameters
The following table summarizes key cellular parameters that can be quantified from IVCM images and their typical changes in relation to this compound staining in dry eye disease.[3]
| Parameter | Cell Type | Typical Change in LG Stained Areas (DED) | Normal Range (cells/mm²) | Reference |
| Corneal Basal Epithelial Cell Density | Corneal Epithelium | Decreased | ~6000 | [4] |
| Conjunctival Goblet Cell Density | Conjunctival Epithelium | Decreased | Varies with location | [3] |
| Corneal Langerhans Cell Density | Immune Cells | Increased | < 50 | [3] |
| Conjunctival Langerhans Cell Density | Immune Cells | Increased | Varies with location | [3] |
| Superficial Corneal Stromal Cell Density | Keratocytes | Decreased | ~765 | [3][4] |
Data Analysis
Quantitative analysis of IVCM images can be performed using image analysis software (e.g., ImageJ) or the built-in software of the IVCM device.
Procedure:
-
Select clear, high-contrast images from the acquired sequences.
-
Calibrate the image scale (µm/pixel).
-
Manually or semi-automatically count the cells of interest (e.g., basal epithelial cells, goblet cells, Langerhans cells) within a defined region of interest (ROI).
-
Calculate the cell density by dividing the cell count by the area of the ROI.
-
For nerve analysis, trace the nerve fibers to quantify parameters such as nerve fiber length and density.
Visualization of Workflows and Mechanisms
Experimental Workflow
Caption: Experimental workflow for LG staining and IVCM imaging.
Mechanism of this compound Staining and IVCM Correlation
Caption: Correlation of LG staining with cellular changes observed by IVCM.
References
- 1. This compound in Ophthalmology: A Comprehensive Review of Diagnostic and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound in Ophthalmology: A Comprehensive Review of Diagnostic and Clinical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Utilizing Corneal Fluorescein and Conjunctival this compound Staining Combined with in vivo Confocal Microscopy for Grading the Severity of Dry Eye Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vivo Confocal Scanning Laser Microscopy - High Resolution Imaging in Microscopy and Ophthalmology - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Lissamine Green in Dry Eye Clinical Trials
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lissamine Green (LG) is a vital dye used in ophthalmology to assess the integrity of the ocular surface. It selectively stains devitalized or damaged epithelial cells, making it an invaluable tool in the diagnosis and monitoring of ocular surface diseases, particularly Dry Eye Disease (DED).[1] In the context of clinical trials for DED, LG conjunctival staining has emerged as a valid, stable, and modifiable endpoint.[2][3][4] Its reproducibility and significant correlation with patient-reported symptoms position it as a strong candidate for a primary endpoint in clinical research and drug development.[2][3][4]
These application notes provide a comprehensive overview of the use of this compound in dry eye clinical trials, including detailed experimental protocols, data presentation guidelines, and visualizations of key processes.
Mechanism of Action
This compound is a water-soluble organic acid derivative that stains cells with a compromised cell membrane.[5] In a healthy eye, a protective layer of mucin and glycocalyx covers the conjunctival and corneal epithelium. In Dry Eye Disease, this protective layer can be disrupted, leading to cell damage and desiccation. LG stains these compromised cells, providing a clear indication of ocular surface damage.[2][6] Unlike Rose Bengal, another vital dye, LG is less toxic to healthy cells and causes less irritation upon instillation, making it a preferred option for clinical trials.[3][5]
Key Advantages in Clinical Trials
-
High Specificity for Conjunctival Staining: LG provides excellent contrast against the white sclera, making it ideal for assessing the bulbar conjunctiva, an area often affected in DED.[5] Fluorescein, while excellent for the cornea, is less effective for conjunctival staining.[7]
-
Reliable and Reproducible Endpoint: Studies have shown that LG staining scores are more consistent across multiple visits compared to other measures like the Schirmer's Test, making it a reliable primary indicator for assessing DED.[2][4]
-
Correlation with Symptoms: A significant correlation has been found between LG staining scores and various patient-reported symptoms of dry eye, such as eye dryness and burning, enhancing the clinical relevance of the findings.[2][3][4]
-
Sensitivity to Change: LG conjunctival staining has been shown to be modifiable in response to controlled adverse environmental exposure, indicating its sensitivity to acute changes on the ocular surface.[2]
Data Presentation
Quantitative data from clinical trials utilizing this compound staining should be presented in a clear and structured format to facilitate comparison and interpretation.
Table 1: Example of this compound Staining Scores Pre- and Post-Controlled Adverse Environment (CAE) Exposure
| Ocular Region | Timepoint | Mean Staining Score (SD) | Median Staining Score (Q1, Q3) | Percent Change (%) |
| Nasal Conjunctiva | Pre-CAE | 1.2 (0.7) | 1.5 (1.0, 1.5) | 89.0 (114.1) |
| Post-CAE | 2.1 (1.0) | 2.0 (1.5, 2.0) | ||
| Temporal Conjunctiva | Pre-CAE | 0.9 (1.0) | 1.0 (0.5, 1.0) | 75.0 (50.0, 100.0) |
| Post-CAE | 1.5 (1.0) | 1.5 (1.0, 2.0) |
Data adapted from a pooled dataset of 494 subjects from two identically designed clinical trials for DED.[2]
Table 2: Comparison of Conjunctival Staining Grades between this compound and Fluorescein with a Yellow Filter
| Staining Method | Mean Sum of Conjunctival Staining Grade (0-10) (SD) | p-value |
| This compound | 4.1 (2.5) | 0.005 |
| Fluorescein with Yellow Filter | 4.7 (2.5) |
Data from a retrospective cross-sectional study of 13 patients with dry eyes.[8]
Experimental Protocols
Protocol 1: this compound Staining Procedure
This protocol describes the standard procedure for applying this compound to the ocular surface for the assessment of conjunctival staining in a clinical trial setting.
Materials:
-
Sterile this compound ophthalmic strips (e.g., 1.5 mg per strip)
-
Sterile, preservative-free saline solution
-
Micropipette or sterile dropper
-
Slit-lamp biomicroscope with appropriate filters (e.g., white light)
-
Gloves
Procedure:
-
Patient Preparation: Ensure the patient is comfortably seated at the slit-lamp. Explain the procedure to the patient.
-
Strip Preparation: Aseptically open the sterile packaging of the this compound strip.
-
Dye Instillation:
-
Moisten the tip of the this compound strip with one drop of sterile, preservative-free saline.
-
Gently pull down the lower eyelid to expose the inferior conjunctival cul-de-sac.
-
Lightly touch the moistened tip of the strip to the inferior tarsal conjunctiva. Avoid touching the cornea.
-
Ask the patient to blink several times to distribute the dye across the ocular surface.
-
-
Observation Timing: Wait for 1 to 4 minutes after instillation before grading to allow for optimal staining and to minimize excess dye in the tear film. The exact timing should be consistent across all subjects and visits in the trial.
-
Slit-Lamp Examination:
-
Examine the ocular surface under low to medium magnification using white light.
-
Systematically evaluate the temporal and nasal bulbar conjunctiva. Some protocols may also include assessment of the cornea, although fluorescein is typically preferred for this.[2]
-
-
Grading: Grade the degree of staining in each region according to a standardized grading scale (see Protocol 2).
-
Documentation: Record the staining scores for each eye and each region in the clinical trial case report form.
Protocol 2: this compound Staining Scoring and Grading
Standardized grading is crucial for the reliability of LG staining as a clinical trial endpoint. The Ora Calibra® Staining Scale is one such validated scale.
Grading Scale: Ora Calibra® Staining Scale (0-4, with 0.5 increments)[2]
-
0: No staining
-
1: Mild, scattered, fine punctate staining
-
2: Moderate, more diffuse punctate staining
-
3: Severe, dense punctate staining with some coalescent areas
-
4: Confluent staining with the presence of filaments or sheets
Procedure:
-
Divide the Conjunctiva: Visually divide the exposed bulbar conjunctiva into two zones: nasal and temporal.
-
Assign a Score: Assign a score from 0 to 4 (with 0.5 step increments) to each zone based on the density and confluence of the staining.
-
Total Score: The total conjunctival staining score is the sum of the scores from the nasal and temporal zones. A higher score indicates more severe ocular surface damage.
-
Grader Training and Masking: To ensure consistency, all graders participating in a clinical trial should undergo training and calibration. Masking of graders to the treatment allocation is essential to prevent bias.
Visualizations
This compound Staining Mechanism in Dry Eye Disease
Caption: Mechanism of this compound staining in Dry Eye Disease.
Experimental Workflow for a Dry Eye Clinical Trial Using this compound Staining
References
- 1. This compound in Ophthalmology: A Comprehensive Review of Diagnostic and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advantages of this compound Vital Staining as an Endpoint in Dry Eye Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Advantages of this compound Vital Staining as an Endpoint in Dry Eye Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. reviewofoptometry.com [reviewofoptometry.com]
- 6. Ocular Surface Staining : Johns Hopkins Sjögren’s Center [hopkinssjogrens.org]
- 7. eyeworld.org [eyeworld.org]
- 8. Comparison of conjunctival staining between this compound and yellow filtered fluorescein sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocol: Preparation of a 1% Lissamine Green Staining Solution
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lissamine Green B (also known as Acid Green 50 or C.I. 44090) is an aniline dye used extensively in biomedical research and clinical settings.[1][2] Its primary application is as a vital stain to assess ocular surface integrity, particularly in the diagnosis and management of dry eye disease.[3][4] this compound selectively stains membrane-damaged or devitalized cells of the cornea and conjunctiva, providing a clear indication of epithelial damage.[4][5] It is also utilized in histology, cytology, and studies of the blood-brain barrier.[5][6][7] Unlike Rose Bengal, another common ocular stain, this compound is often associated with less patient discomfort.[3] An optimal concentration of 1% is typically required for effective vital staining.[8][9] This document provides a detailed protocol for the safe and accurate preparation of a 1% this compound solution for research and clinical applications.
Quantitative Data Summary
The following table summarizes the key quantitative and chemical properties of this compound B powder.
| Parameter | Value | Reference |
| Synonyms | Acid Green 50; Wool Green S; C.I. 44090 | [1][2] |
| CAS Number | 3087-16-9 | [1][7][10] |
| Molecular Formula | C₂₇H₂₅N₂NaO₇S₂ | [5][6][10] |
| Molecular Weight | 576.62 g/mol | [5][6][7][10] |
| Appearance | Dark red to almost black powder | [2][7] |
| Solvent | Sterile Saline Solution or Deionized Water | [6][10] |
| Final Concentration | 1% (w/v) | [8][9] |
| Storage (Powder) | Room temperature, protected from light in a dry, well-ventilated area | [1][2][10] |
| Storage (Solution) | 2-8°C, protected from light | [1] |
Experimental Protocol
1. Materials and Equipment
-
This compound B powder (Dye content ≥ 60%)
-
Solvent: Sterile 0.9% saline solution or sterile deionized water
-
Calibrated analytical balance
-
Weighing paper or boat
-
Spatula
-
Appropriate size volumetric flask (e.g., 10 mL or 50 mL) with stopper
-
Magnetic stirrer and stir bar (optional) or vortex mixer
-
Sterile syringe filter (0.22 µm pore size)
-
Sterile syringe
-
Sterile storage bottle (amber glass or opaque plastic)
-
Personal Protective Equipment (PPE): Safety goggles, gloves, lab coat
2. Safety Precautions
-
This compound B powder can cause serious eye irritation and may irritate the skin and respiratory system.[1][2][11][12]
-
Always handle the powder in a well-ventilated area or under a chemical fume hood to avoid dust formation.[1][11]
-
Wear appropriate PPE, including safety goggles, nitrile gloves, and a lab coat, at all times.[1][2]
-
In case of eye contact, rinse cautiously with water for several minutes.[1][2] If on skin, wash thoroughly with water.[2] Seek medical attention if irritation persists.
3. Step-by-Step Solution Preparation
This protocol describes the preparation of 10 mL of a 1% (w/v) this compound solution. Adjust volumes as needed.
Step 1: Calculation A 1% weight/volume (w/v) solution requires 1 gram of solute per 100 mL of solvent.
-
To prepare 10 mL of a 1% solution: (1 g / 100 mL) * 10 mL = 0.1 g
-
Therefore, you will need to weigh out 0.1 g (100 mg) of this compound B powder.
Step 2: Weighing
-
Place a clean, dry weighing boat on the analytical balance and tare the scale to zero.
-
Carefully weigh out exactly 0.1 g of this compound B powder using a spatula.
Step 3: Dissolving
-
Transfer the weighed powder into a 10 mL volumetric flask.
-
Add approximately 7-8 mL of the chosen solvent (sterile saline or deionized water) to the flask.
-
Stopper the flask and mix thoroughly by inverting the flask, vortexing, or using a magnetic stirrer until all the powder is completely dissolved. The solution will have a deep green color.
Step 4: Final Volume Adjustment
-
Once the powder is fully dissolved, carefully add more solvent to the volumetric flask until the bottom of the meniscus reaches the 10 mL calibration mark.
-
Stopper the flask and invert it several times to ensure the solution is homogeneous.
Step 5: Sterilization (Critical for Biological Applications)
-
For applications involving live cells or clinical use, sterile filtration is mandatory.
-
Draw the prepared 1% this compound solution into a sterile syringe.
-
Attach a sterile 0.22 µm syringe filter to the tip of the syringe.
-
Dispense the solution through the filter into a sterile, light-protected storage bottle.
Step 6: Storage and Labeling
-
Label the storage bottle clearly with the contents ("1% this compound Solution"), preparation date, and your initials.
-
Store the prepared solution in a refrigerator at 2-8°C, protected from light to maintain stability.[1]
Workflow Diagram
Caption: Workflow for preparing a sterile 1% this compound solution.
References
- 1. fishersci.com [fishersci.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. This compound dye produces similar staining patterns with less discomfort than rose bengal dye in dry eye patients - American Academy of Ophthalmology [aao.org]
- 4. researchgate.net [researchgate.net]
- 5. chemicalworlds.com [chemicalworlds.com]
- 6. dawnscientific.com [dawnscientific.com]
- 7. chemimpex.com [chemimpex.com]
- 8. profiles.wustl.edu [profiles.wustl.edu]
- 9. researchgate.net [researchgate.net]
- 10. Lissamine™ Grün B Dye content 60 % | Sigma-Aldrich [sigmaaldrich.com]
- 11. carlroth.com [carlroth.com]
- 12. This compound B [chembk.com]
Application Notes and Protocols for Grading Dry Eye Disease Severity Using Lissamine Green
Audience: Researchers, scientists, and drug development professionals.
Introduction: Lissamine Green (LG) is a vital dye essential for the assessment of ocular surface integrity in dry eye disease (DED).[1][2] It selectively stains devitalized or damaged epithelial cells and mucus where the protective mucin layer is compromised, providing a key diagnostic and monitoring tool.[3][4] Unlike Rose Bengal, LG is generally better tolerated by patients, causing less irritation upon instillation.[5][6] This document provides detailed application notes and standardized protocols for the use of this compound in grading the severity of dry eye disease, aimed at ensuring consistency and reliability in clinical research and drug development.
Mechanism of Action
This compound is a water-soluble organic dye that stains cells with a compromised cell membrane.[3] In the context of the ocular surface, it highlights degenerated cells and areas where the mucin coating is disrupted.[3] The staining pattern and intensity are indicative of the extent of ocular surface damage and can be correlated with the severity of dry eye disease.[7]
Quantitative Data Summary
The following tables summarize key quantitative data related to the use of this compound in assessing dry eye disease.
Table 1: Correlation of this compound Staining with Dry Eye Disease Signs and Symptoms
| This compound Staining Region | Correlating Sign/Symptom | Correlation Coefficient (r or rho) | Significance (p-value) | Reference |
| Nasal Conjunctiva | Ocular Surface Disease Index (OSDI) | 0.635 | < 0.01 | [8] |
| Nasal Conjunctiva | Tear Break-up Time (TBUT) | -0.521 | 0.03 | [8] |
| Temporal Conjunctiva | Ocular Surface Disease Index (OSDI) | 0.580 | 0.01 | [8] |
| Cornea | Tear Break-up Time (TBUT) | -0.541 | 0.02 | [8] |
| Total Conjunctival Staining | Corneal Fluorescein Staining | 0.33 | < 0.001 | [9] |
| Total Conjunctival Staining | Tear Break-up Time (TBUT) | -0.14 | < 0.001 | [9] |
Table 2: this compound Staining Patterns and Corresponding Dry Eye Severity
| Staining Pattern | Description | Dry Eye Severity Level | Reference |
| Nasal Staining | Staining is limited to the interpalpebral nasal bulbar conjunctiva. | Mildest form of aqueous-deficient dry eye.[5] | [5][7] |
| Nasal and Temporal Staining | Staining is present on both the nasal and temporal interpalpebral bulbar conjunctiva. | Intermediate or more advanced disease.[5] | [5][7] |
| Nasal, Temporal, and Corneal Staining | Staining is observed on the nasal and temporal conjunctiva, as well as on the cornea. | Most significant and severe disease.[5] | [5][7] |
Experimental Protocols
Protocol 1: Preparation and Instillation of this compound
Objective: To standardize the preparation and application of this compound for ocular surface evaluation.
Materials:
-
1% this compound solution or sterile, individually packaged this compound strips.
-
Preservative-free saline solution.
-
Micropipette (if using solution) or sterile forceps (if using strips).
-
Slit-lamp biomicroscope with appropriate filters.
Procedure:
-
Preparation from Strips: Moisten the tip of a sterile this compound strip with one drop of preservative-free saline. Avoid over-saturating the strip.
-
Preparation from Solution: If using a 1% solution, draw 10-20 µL into a micropipette.[10][11]
-
Patient Preparation: Ask the patient to look upwards. Gently pull down the lower eyelid.
-
Instillation:
-
Strips: Gently touch the moistened tip of the strip to the inferior bulbar conjunctiva, avoiding contact with the cornea. Ask the patient to blink several times to distribute the dye.
-
Solution: Instill 10-20 µL of the 1% this compound solution into the inferior conjunctival cul-de-sac.[10][11] Ask the patient to blink several times.
-
-
Waiting Period: Wait for 1 to 4 minutes before observation to allow for optimal staining and to avoid confounding results from excess dye pooling.[10]
Protocol 2: Grading of Ocular Surface Staining
Objective: To provide a systematic method for grading the severity of ocular surface staining with this compound.
Materials:
-
Slit-lamp biomicroscope.
-
White light source (low to moderate intensity).[10]
-
Red barrier filter (e.g., Kodak Wratten #25A or Hoya R-25A) to enhance visualization of staining, particularly on the cornea.[10][12]
-
Grading scale (e.g., Oxford Scheme).
Procedure:
-
Slit-Lamp Setup: Set the slit-lamp to low to moderate white light illumination.[10] A red barrier filter can be used to increase the contrast of the green stain against the ocular tissues.[10][12]
-
Systematic Examination: Examine the ocular surface in a systematic manner, dividing it into distinct zones. A common approach is to grade the nasal and temporal bulbar conjunctiva and the cornea separately.[13]
-
Grading using the Oxford Scheme:
-
The Oxford Scheme grades staining on a scale of 0 to 5 for each of the three exposed zones (nasal conjunctiva, temporal conjunctiva, and cornea), with higher scores indicating greater severity.
-
The grades are often represented by a panel of photographs to standardize the assessment.
-
-
Documentation: Record the staining score for each zone of each eye. The total score can be used as a measure of overall ocular surface damage.
Visualizations
Diagram 1: this compound Staining Mechanism
Caption: Mechanism of this compound staining on healthy vs. damaged ocular surfaces.
Diagram 2: Experimental Workflow for this compound Staining and Grading
Caption: Standardized workflow for this compound application and grading in DED.
Diagram 3: Logical Relationship of Staining Patterns to DED Severity
Caption: Correlation between this compound staining patterns and DED severity.
References
- 1. This compound in Ophthalmology: A Comprehensive Review of Diagnostic and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound in Ophthalmology: A Comprehensive Review of Diagnostic and Clinical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. reviewofoptometry.com [reviewofoptometry.com]
- 4. Reveal Dry Eye: Ocular Surface Staining & Evaluation [oasismedcenter.com]
- 5. eyeworld.org [eyeworld.org]
- 6. This compound dye produces similar staining patterns with less discomfort than rose bengal dye in dry eye patients - American Academy of Ophthalmology [aao.org]
- 7. ophthalmologytimes.com [ophthalmologytimes.com]
- 8. researchgate.net [researchgate.net]
- 9. Association of Dry Eye Symptoms and Signs in Patients with Dry Eye Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. researchgate.net [researchgate.net]
- 12. tearfilm.org [tearfilm.org]
- 13. Advantages of this compound Vital Staining as an Endpoint in Dry Eye Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lissamine Green Staining in the Evaluation of Conjunctival Irregularities
For Researchers, Scientists, and Drug Development Professionals
Lissamine Green (LG) is a vital dye integral to the assessment of ocular surface integrity.[1] It selectively stains devitalized or damaged epithelial cells, making it an invaluable tool for the diagnosis and monitoring of ocular surface diseases, most notably Dry Eye Disease (DED).[1] LG is particularly effective in detecting conjunctival staining, a key indicator of ocular surface inflammation and epithelial compromise.[1] Its preferential use over Rose Bengal is due to its lower incidence of irritation upon instillation.[2][3]
Mechanism of Action
This compound stains epithelial cells that have lost their protective mucin coating or have compromised cell membranes.[3] This allows for the visualization of cellular damage that might not be apparent with other staining methods like sodium fluorescein, which is more effective for observing the cornea.[2] The dye highlights degenerated cells, dead cells, and precipitated mucus, providing a clear indication of conjunctival irregularities.[4]
Key Applications
-
Diagnosis and Management of Dry Eye Disease (DED): LG staining patterns can help determine the severity of DED.[2][5] Interpalpebral staining, particularly on both the nasal and temporal conjunctiva, is a strong indicator of DED.[2][3]
-
Evaluation of Contact Lens-Induced Ocular Surface Changes: LG is used to assess the compatibility of contact lenses with the ocular surface and to identify complications such as lid wiper epitheliopathy.[1]
-
Assessment of Ocular Surface Inflammation: Staining patterns with LG have been correlated with underlying inflammatory processes on the ocular surface.[1]
-
Monitoring Treatment Efficacy: In clinical trials, changes in LG conjunctival staining are a critical endpoint for evaluating the effectiveness of new therapies for ocular surface disorders.[6][7]
Quantitative Data Summary
The following tables summarize quantitative data related to the application and evaluation of this compound staining.
Table 1: Optimal Instillation Parameters for 1% this compound
| Parameter | Optimal Value | Key Findings |
| Volume | 5.0 µL | Produced significantly higher mean staining scores compared to 2.5 µL.[8] While 10.0 µL showed a trend for higher scores, 5.0 µL is considered optimal to avoid pooling and overflow.[8] |
| Observation Time | 2 minutes post-instillation | Mean staining scores peaked at 2 minutes and subsequently declined.[8] |
Table 2: Preparation of 1% this compound Solution from Strips
| Number of Strips | Volume of Diluent | Soaking Time | Resulting Concentration |
| 1 | Any | N/A | ~0.17% (suboptimal)[9][10] |
| 2 | 200 µL (4 drops) | 5 minutes | ~1%[9][10] |
| 4 | 200 µL (4 drops) | 1 minute | ~1%[9][10] |
Table 3: Common Grading Scales for this compound Conjunctival Staining
| Grading Scale | Description | Scoring System |
| Oxford Grading Scale | A series of photographic panels (A-E) with increasing severity of punctate staining. | Grades from 0 to 5, with higher scores indicating more severe staining.[11] |
| Ora Calibra® Staining Scale | A 0-4 scale with 0.5 increments. | 0 = No staining, 4 = Severe staining.[12] |
| van Bijsterveld System | Scores the nasal conjunctiva, temporal conjunctiva, and cornea. | Each area is graded from 0 to 3, with a maximum total score of 9. |
Experimental Protocols
Protocol 1: Preparation of 1% this compound Solution from Strips
This protocol is based on a cost-effective method to achieve the optimal 1% concentration of this compound for clinical use.[9][10][13]
Materials:
-
This compound Strips
-
Sterile, preservative-free saline or Balanced Salt Solution (BSS)
-
Sterile 1.5mL microcentrifuge tube
-
Sterile graduated transfer pipette (0.2 mL capacity)
Procedure:
-
Using aseptic technique, open a sterile 1.5mL microcentrifuge tube.
-
Carefully remove two this compound strips from their packaging and place them into the microcentrifuge tube.
-
Using a sterile transfer pipette, add 200 µL (approximately 4 drops) of sterile, preservative-free saline or BSS into the tube.
-
Close the cap of the microcentrifuge tube and allow the strips to soak for 5 minutes.
-
After 5 minutes, the resulting solution will be approximately 1% this compound.
-
Use a sterile transfer pipette to draw up the solution for instillation.
Protocol 2: Evaluation of Conjunctival Irregularities using this compound Staining
This protocol outlines the standardized procedure for applying this compound and observing the conjunctiva.
Materials:
-
Prepared 1% this compound solution or this compound strips
-
Sterile, preservative-free saline (if using strips)
-
Slit-lamp biomicroscope with a white light source and a red-free (green) filter
Procedure:
-
Dye Instillation (Solution):
-
Draw up the prepared 1% this compound solution into a sterile micropipette.
-
Instill one 5 µL drop into the inferior conjunctival cul-de-sac, being careful not to touch the ocular surface.[8]
-
-
Dye Instillation (Strips):
-
Moisten the tip of a this compound strip with a single drop of sterile, preservative-free saline.
-
Gently shake off any excess saline.
-
Apply the moistened strip to the inferior or temporal bulbar conjunctiva for 1-2 seconds.
-
For optimal staining, a second application of the same strip can be performed one minute after the first.[14][15]
-
-
Observation:
-
Wait for 2 minutes after instillation to allow for optimal staining.[8] In some cases, immediate observation is recommended.[14]
-
Examine the nasal and temporal bulbar conjunctiva using a slit-lamp biomicroscope with low to medium illumination.[16]
-
Use a red-free (green) filter to enhance the contrast of the staining; stained areas will appear black.[16][17]
-
-
Grading:
-
Grade the degree of staining in the nasal and temporal conjunctival regions using a standardized grading scale (e.g., Oxford scale).
-
Record the staining scores for each eye.
-
Visualizations
Caption: Workflow for this compound Preparation and Staining.
Caption: Interpretation of this compound Staining Patterns.
References
- 1. This compound in Ophthalmology: A Comprehensive Review of Diagnostic and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eyeworld.org [eyeworld.org]
- 3. reviewofoptometry.com [reviewofoptometry.com]
- 4. sefh.es [sefh.es]
- 5. ophthalmologytimes.com [ophthalmologytimes.com]
- 6. Optimizing evaluation of this compound parameters for ocular surface staining - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oraclinical.com [oraclinical.com]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. Obtaining this compound 1% Solution for Clinical Use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. dovepress.com [dovepress.com]
- 13. m.youtube.com [m.youtube.com]
- 14. reviewofoptometry.com [reviewofoptometry.com]
- 15. researchgate.net [researchgate.net]
- 16. Ocular surface staining: Current concepts and techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 17. iovs.arvojournals.org [iovs.arvojournals.org]
Application Notes: Enhanced Ocular Surface Visualization with Lissamine Green and a Red Filter
Introduction
Lissamine Green (LG) is a vital dye used in ophthalmology and optometry to assess the integrity of the ocular surface.[1][2][3] It selectively stains devitalized or damaged epithelial cells, making it a crucial tool for diagnosing and monitoring ocular surface diseases such as Dry Eye Disease (DED).[1][4][5][6] To improve the visibility of LG staining, particularly in cases of subtle conjunctival changes, a red barrier filter can be employed during slit-lamp biomicroscopy.[1][7][8] This technique significantly enhances the contrast of the green stain against the surrounding tissues, making the stained areas appear darker and more distinct.[9][10]
Principle of Action
This compound is a water-soluble organic dye that stains cells with damaged membranes.[11] Healthy epithelial cells with intact membranes and a protective mucin layer are not stained by LG.[12] Therefore, the presence of LG staining indicates areas of cellular compromise on the cornea and conjunctiva.[6]
The use of a red filter, such as a Wratten #25 or equivalent, enhances the visualization of LG staining by increasing its contrast.[9][13] The green-stained areas absorb light in the red spectrum, causing them to appear black or very dark when viewed through the red filter, making them easier to identify and grade.[9][10]
Applications
The protocol for using this compound with a red filter is particularly beneficial for:
-
Early detection and diagnosis of Dry Eye Disease: By enhancing the visibility of conjunctival staining, a key indicator of DED.[1][6]
-
Monitoring disease progression and treatment efficacy: Allows for more accurate and reproducible grading of ocular surface staining over time.
-
Evaluation of contact lens-related ocular surface changes. [1]
-
Assessment of other ocular surface diseases: Including superior limbic keratoconjungtivitis and lid wiper epitheliopathy.[1][3]
Quantitative Data Summary
A study evaluating the effect of a red filter on this compound staining scores at different volumes demonstrated a significant improvement in the detection of staining. The following table summarizes the mean reading scores with and without a red filter.
| Volume of 1% this compound | Mean Staining Score (Without Red Filter) | Mean Staining Score (With Red Filter) | P-value |
| 5 µl | 2.16 | 2.60 | 0.01 |
| 10 µl | 2.53 | 2.89 | 0.01 |
| 20 µl | 2.99 | 3.03 | 0.69 |
Data adapted from a study on optimizing this compound parameters. The use of a red filter significantly improved reading scores for 5 µl and 10 µl volumes.[8]
Experimental Protocol
This protocol outlines the standardized procedure for the application of this compound and subsequent visualization using a red filter for the assessment of the ocular surface.
Materials:
-
1% this compound solution or this compound impregnated sterile strips (1.5 mg)[1]
-
Preservative-free sterile saline
-
Micropipette (if using solution) or sterile dropper
-
Slit-lamp biomicroscope equipped with a red barrier filter (e.g., Wratten #25 or Hoya 25A)[8][9]
-
Anesthetic eye drops (optional, for patient comfort)
Procedure:
-
Patient Preparation:
-
Explain the procedure to the patient.
-
If using an anesthetic, instill one drop into the lower conjunctival fornix and wait for it to take effect.
-
-
This compound Instillation:
-
Using this compound Solution (1%): Instill 10 µl of the solution into the lower conjunctival cul-de-sac using a micropipette.[7][8][14] This volume has been shown to provide optimal staining with good inter-observer reliability.[7][8][14]
-
Using this compound Strips: Moisten the tip of the strip with a single drop of sterile saline.[1] Gently touch the moistened tip to the inferior tarsal conjunctiva, avoiding contact with the cornea.
-
-
Observation Timing:
-
Slit-Lamp Examination:
-
Seat the patient comfortably at the slit lamp.
-
Begin with low to medium illumination to avoid bleaching the stain.[1]
-
Systematically examine the entire ocular surface, including the cornea, and the nasal and temporal bulbar conjunctiva.
-
Position the red filter in the observation pathway of the slit lamp.
-
Observe the staining pattern, which will appear as dark or black areas against a red-orange background.[9]
-
Grade the staining severity using a standardized grading scale (e.g., Oxford Grading Scale).[7][8]
-
-
Documentation:
-
Record the staining scores for each region of the ocular surface.
-
Photographic documentation through the slit lamp with the red filter in place is recommended for longitudinal monitoring.
-
Visualizations
Experimental Workflow
Caption: Workflow for this compound staining and visualization.
Logical Relationship of Enhanced Visualization
Caption: Rationale for using a red filter with this compound.
References
- 1. This compound in Ophthalmology: A Comprehensive Review of Diagnostic and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]
- 4. Ocular Surface Staining : Johns Hopkins Sjögren’s Center [hopkinssjogrens.org]
- 5. oraclinical.com [oraclinical.com]
- 6. eyeworld.org [eyeworld.org]
- 7. researchgate.net [researchgate.net]
- 8. Optimizing evaluation of this compound parameters for ocular surface staining - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dry Eye Dx and Tx | Contact Lens Spectrum [clspectrum.com]
- 10. eyesoneyecare.com [eyesoneyecare.com]
- 11. reviewofoptometry.com [reviewofoptometry.com]
- 12. reviewofophthalmology.com [reviewofophthalmology.com]
- 13. assets.markallengroup.com [assets.markallengroup.com]
- 14. Optimizing evaluation of this compound parameters for ocular surface staining - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. iovs.arvojournals.org [iovs.arvojournals.org]
Comprehensive Ocular Surface Analysis: Application Notes and Protocols for Combined Lissamine Green and Fluorescein Staining
For Researchers, Scientists, and Drug Development Professionals
Introduction
The assessment of ocular surface integrity is paramount in ophthalmological research and the development of novel therapeutics. Vital dyes are indispensable tools for this purpose, with sodium fluorescein and lissamine green being the most widely used for evaluating the cornea and conjunctiva, respectively. This document provides detailed application notes and protocols for the combined use of these dyes to enable a comprehensive and efficient analysis of the ocular surface.
Fluorescein, a water-soluble dye, pools in areas of epithelial cell loss, revealing corneal abrasions and disruptions to intercellular junctions.[1] this compound, on the other hand, selectively stains membrane-damaged or devitalized cells on the conjunctiva and cornea, as well as mucus strands.[2] The synergistic use of these two dyes allows for a thorough evaluation of different aspects of ocular surface damage simultaneously, providing a more complete picture of the health of the eye.
Principles and Rationale for Combined Staining
The combination of fluorescein and this compound staining offers a multi-faceted approach to ocular surface evaluation. While fluorescein excels at highlighting epithelial defects on the cornea, this compound is superior for assessing the conjunctiva.[3] This dual-staining methodology is particularly valuable in the diagnosis and monitoring of dry eye disease (DED), where both corneal and conjunctival damage are common features.[2]
By employing a combined staining protocol, researchers can:
-
Enhance diagnostic sensitivity: Simultaneously assess both corneal and conjunctival integrity.
-
Improve efficiency: Reduce the time and number of instillations required for a comprehensive examination.
-
Gain deeper insights: Correlate different types of ocular surface damage.
Data Presentation
The following tables summarize quantitative data from studies utilizing combined this compound and fluorescein staining, primarily in the context of dry eye disease.
Table 1: Correlation of Double Vital Staining Scores with Clinical Parameters in Dry Eye Patients [4][5]
| Ocular Region Stained | Correlation with Ocular Surface Disease Index (OSDI) | Correlation with Tear Break-up Time (BUT) |
| Nasal Conjunctiva | Significant (p < 0.01) | Significant (p = 0.03) |
| Temporal Conjunctiva | Significant (p = 0.01) | Not significant |
| Cornea | Not significant | Significant (p = 0.02) |
Table 2: Comparison of Staining Grades in Different Ocular Regions in Dry Eye Patients [4][5]
| Ocular Region | Mean Staining Grade (Example Study) | Statistical Significance |
| Nasal Conjunctiva | Higher | Greater staining compared to temporal conjunctiva and cornea (p = 0.04) |
| Temporal Conjunctiva | Lower | |
| Cornea | Lower |
Experimental Protocols
Two primary methods for combined staining are employed: sequential and simultaneous instillation. The choice of method may depend on the specific research question and clinical workflow.
Preparation of Staining Solutions
For consistent and reliable results, standardized concentrations of 1% fluorescein and 1% this compound are often recommended. While commercially prepared solutions may be available, solutions can also be prepared from dye-impregnated strips.
-
To prepare a ~1% this compound solution: Aseptically add two drops of sterile saline to a this compound strip in a sterile microcentrifuge tube.[6] Alternatively, for a more precise 1% concentration, methods involving soaking two strips in 200 µL of saline for 5 minutes have been described.[7]
-
To prepare a ~2% Fluorescein solution: Soaking three fluorescein strips in saline for 5 minutes can yield a concentration close to 2%.[8]
-
For a 1:1 mixture: A combined solution can be prepared by mixing equal volumes of 1% unpreserved fluorescein and 1% unpreserved this compound solution on a sterile dish.[9]
Protocol 1: Sequential Staining
This method involves the instillation of one dye followed by the other, allowing for individual assessment of each staining pattern.
Workflow for Sequential Staining
Caption: Sequential staining workflow.
Methodology:
-
Instill one drop of 1% fluorescein solution into the inferior conjunctival cul-de-sac.
-
Allow the patient to blink several times to distribute the dye.
-
Wait for 1 to 2 minutes.
-
Examine the cornea for staining using a slit-lamp biomicroscope with a cobalt blue filter.
-
Following the fluorescein evaluation, instill one drop of 1% this compound solution into the inferior conjunctival cul-de-sac.
-
Allow the patient to blink to distribute the dye.
-
Wait for 1 to 4 minutes.
-
Examine the conjunctiva and cornea for staining using white light.
Protocol 2: Simultaneous Staining
This method involves the instillation of a combined solution of fluorescein and this compound for a more rapid assessment.
Workflow for Simultaneous Staining
Caption: Simultaneous staining workflow.
Methodology:
-
Prepare a fresh 1:1 mixture of 1% fluorescein and 1% this compound solution.
-
Instill one drop of the mixed solution into the inferior conjunctival cul-de-sac.
-
Allow the patient to blink several times to distribute the dyes.
-
Wait for 1 to 4 minutes.
-
Examine the ocular surface. The cornea is best observed for fluorescein staining under a cobalt blue filter, while the conjunctiva is best observed for this compound staining under white light. The examiner can switch between these two illumination settings.
Interpretation of Staining Results
The location and pattern of staining provide valuable diagnostic information. Staining is typically graded using standardized scales such as the Oxford Scale or the National Eye Institute (NEI) grading system.[10][11][12]
-
Fluorescein Staining: Punctate epithelial erosions on the cornea will appear as bright green dots under cobalt blue light. Confluent staining may indicate more severe damage. The pattern of staining can be indicative of the underlying etiology (e.g., inferior staining in lagophthalmos, interpalpebral staining in evaporative dry eye).
-
This compound Staining: Devitalized cells on the conjunctiva will stain green and are best visualized with white light. Staining of the lid wiper region (the portion of the marginal conjunctiva of the upper eyelid that wipes the ocular surface during blinking) is also a significant finding.
Logical Relationship for Staining Interpretation
References
- 1. sefh.es [sefh.es]
- 2. Utilizing Corneal Fluorescein and Conjunctival this compound Staining Combined with in vivo Confocal Microscopy for Grading the Severity of Dry Eye Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advantages of this compound Vital Staining as an Endpoint in Dry Eye Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Usefulness of double vital staining with 1% fluorescein and 1% this compound in patients with dry eye syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Obtaining this compound 1% Solution for Clinical Use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A simple and cost effective method for preparing FL and LG solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. dovepress.com [dovepress.com]
- 11. Reliability of 4 Clinical Grading Systems for Corneal Staining | Ento Key [entokey.com]
- 12. Review and analysis of grading scales for ocular surface staining - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Standardized Method for the Quantitative Analysis of Lissamine Green Staining
Introduction
Lissamine Green (LG) is a vital dye crucial in clinical ophthalmology for the diagnosis and evaluation of various ocular surface disorders, particularly Dry Eye Disease (DED).[1][2] It selectively stains dead and degenerate cells, as well as mucus, highlighting areas of epithelial damage where the protective barrier of the ocular surface is compromised.[1][3][4] While subjective grading scales like the Oxford or NEI scales have been traditionally used, they are often coarse and prone to inter-observer variability.[5][6] Objective, quantitative analysis of LG staining provides a standardized, reproducible, and sensitive method for assessing ocular surface damage. This is particularly valuable in clinical trials and drug development for monitoring disease progression and treatment efficacy.[5][7][8] This document provides a detailed protocol for the preparation, staining, imaging, and quantitative analysis of this compound staining on the ocular surface.
Experimental Protocols
I. Preparation of 1% this compound Solution
A consistent concentration of LG solution is critical for reproducible results. While pre-loaded strips are common, preparing a 1% solution allows for precise volume control.[9]
-
Materials:
-
This compound ophthalmic strips (e.g., GreenGlo, 1.5 mg)
-
Sterile, preservative-free saline
-
1.5 mL sterile microcentrifuge tube
-
Sterile micropipette and tips or a disposable graduated transfer pipette
-
-
Protocol:
-
Aseptically remove one LG paper strip from its sterile packaging.
-
Place the tip of the strip into a 1.5 mL microcentrifuge tube.
-
Add two drops of sterile saline (approximately 100-150 µL) to the tube to dilute the dye. This creates an approximate 1% LG solution.[10]
-
Use a micropipette to aspirate the desired volume for instillation. A fresh solution should be prepared for each patient or experimental session to ensure sterility and consistency.
-
II. Ocular Surface Staining and Imaging Protocol
This protocol is designed to standardize the application of LG and the subsequent image capture to ensure high-quality data for analysis.
-
Materials:
-
Staining and Observation Procedure:
-
Patient Preparation: Seat the patient comfortably at the slit lamp. Explain the procedure. If using an anesthetic, instill it prior to the LG.
-
Dye Instillation: Using a micropipette, instill 10 µL of the 1% LG solution into the inferior conjunctival cul-de-sac.[12] Avoid touching the ocular surface with the pipette tip.
-
Incubation: Ask the patient to blink gently a few times to distribute the dye across the ocular surface.
-
Optimal Observation Window: The ideal time to evaluate and capture images is between 1 and 4 minutes after instillation.[12][13] Early observation (<1 minute) may be confounded by excess dye pooling, while waiting too long (>5 minutes) can result in the staining pattern fading.[13][14]
-
-
Image Acquisition Protocol:
-
Illumination: Use a low-to-moderate intensity white light from the slit lamp. High illumination can bleach the appearance of the staining.[9]
-
Filter: Place a red barrier filter over the objective lens of the slit lamp. This significantly enhances the contrast of the green stain, which will appear as black dots or areas against a red-orange background.[1][13][15]
-
Magnification: Use a magnification (e.g., 10-16x) that allows for a clear view of the entire bulbar conjunctiva while maintaining sufficient resolution to identify individual punctate dots.
-
Image Capture: Capture high-resolution digital images of the nasal and temporal bulbar conjunctiva. Ensure consistent focus and camera settings (ISO, shutter speed, white balance) for all images within a study.
-
Documentation: Record the eye (left/right) and the conjunctival region (nasal/temporal) for each image.
-
Quantitative Image Analysis Protocol
This section describes a semi-automated workflow using image analysis software (e.g., ImageJ/Fiji) to derive objective metrics from the captured images.
-
Software: ImageJ or Fiji (freely available from NIH).
-
Analysis Workflow:
-
Image Import: Open the captured slit-lamp image.
-
Color Space Conversion:
-
Region of Interest (ROI) Selection:
-
Use the selection tools (e.g., Polygon or Freehand) to manually outline the bulbar conjunctival area. Exclude the cornea, eyelids, and any specular reflections. This step defines the precise area to be analyzed.
-
-
Image Filtering and Thresholding:
-
To enhance the edges of the stained dots and reduce noise, a Laplacian of Gaussian (LoG) filter can be applied.[7][15] Go to Process > Find Edges.
-
Apply a threshold to the image to create a binary image where the stained areas (pixels) are separated from the background. Go to Image > Adjust > Threshold. Manually adjust the threshold level until only the stained areas are selected. This value should be kept constant for all images in the study to ensure consistency.[15]
-
-
Data Extraction:
-
Use the Analyze > Analyze Particles function on the thresholded image within the defined ROI.
-
Set the parameters to measure:
-
Count: The total number of distinct stained spots (Punctate Dot Count).
-
Total Area: The sum of the areas of all stained spots.
-
Average Size: The mean area of the stained spots.
-
Area Fraction: The percentage of the ROI that is stained.
-
-
The results will be generated in a new window.
-
-
Data Presentation
Quantitative data derived from the image analysis should be summarized in a structured table to facilitate comparison between different subjects, treatment groups, or time points.
| Metric | Description | Unit | Example Value (Control) | Example Value (Treated) |
| Punctate Dot Count | The total number of discrete stained spots detected within the ROI. | Count | 157 | 62 |
| Total Stained Area | The cumulative area of all stained spots within the ROI. | pixels or mm² | 8,450 | 2,130 |
| Mean Intensity | The average pixel intensity of the stained areas in the original image (requires custom scripting). | Arbitrary Units | 125.4 | 88.2 |
| Stained Area Fraction | The percentage of the total ROI area that is positively stained. | % | 5.8 | 1.5 |
Visualizations
Diagram 1: Experimental Workflow
Caption: Workflow for quantitative analysis of this compound staining.
Diagram 2: Quantification Logic
Caption: Logic flow for image processing and data extraction.
References
- 1. researchgate.net [researchgate.net]
- 2. Ocular surface staining: Procedure, scores, and results [medicalnewstoday.com]
- 3. Advantages of this compound Vital Staining as an Endpoint in Dry Eye Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ocular surface staining: Current concepts and techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and Evaluation of Semiautomated Quantification of this compound Staining of the Bulbar Conjunctiva From Digital Images - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. reviewofophthalmology.com [reviewofophthalmology.com]
- 7. New Freeware for Image Analysis of this compound Conjunctival Staining - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. oraclinical.com [oraclinical.com]
- 9. This compound in Ophthalmology: A Comprehensive Review of Diagnostic and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. This compound dye produces similar staining patterns with less discomfort than rose bengal dye in dry eye patients - American Academy of Ophthalmology [aao.org]
- 12. researchgate.net [researchgate.net]
- 13. iovs.arvojournals.org [iovs.arvojournals.org]
- 14. researchgate.net [researchgate.net]
- 15. iovs.arvojournals.org [iovs.arvojournals.org]
Application of Lissamine Green in Contact Lens-Induced Ocular Surface Changes: Application Notes and Protocols
Introduction
Lissamine Green (LG) is a vital dye extensively used in ophthalmology and optometry to assess the integrity of the ocular surface.[1][2] It functions by selectively staining devitalized, degenerate, or membrane-damaged epithelial cells and mucus, providing a clear indication of ocular surface compromise.[1][3][4][5] For researchers, scientists, and drug development professionals in the field of contact lens (CL) development, LG is an indispensable tool. It aids in the pre-fitting assessment of the ocular surface, helps monitor the interaction between the contact lens and the eye during wear, and is crucial for identifying and quantifying complications such as contact lens-induced conjunctival staining (CLICS) and dry eye disease.[1][6][7] Compared to other dyes like Rose Bengal, LG is better tolerated by patients, causing less irritation, and provides superior contrast for evaluating the bulbar conjunctiva compared to sodium fluorescein.[8][9][10][11][12]
Application Notes
Mechanism of Staining
This compound is a water-soluble organic dye that stains cells where the protective barrier is compromised.[10][13] The healthy ocular surface epithelium is protected by a glycocalyx and intact cell membranes with tight junctions, which prevent the penetration of water-soluble dyes.[14] LG staining occurs under the following conditions:
-
Damaged Cell Membranes: The primary mechanism involves the staining of epithelial cells with damaged or compromised cell membranes.[5]
-
Loss of Glycocalyx: LG stains ocular surface epithelial cells that are not adequately protected by mucin or the glycocalyx layer.[12]
-
Cell Death: The dye has a high affinity for dead and degenerated cells.[3][4]
-
Mucus Strands: Free-floating mucus on the ocular surface will also stain with LG.[3][5]
Unlike Rose Bengal, LG does not stain healthy, proliferating epithelial cells, making it a true vital dye that distinguishes between normal and damaged tissue.[5][12]
Clinical Significance in Contact Lens Wear
The use of LG is critical in both the preliminary evaluation and follow-up of contact lens wearers.[1]
-
Assessing Lens Compatibility: Staining patterns can indicate a poor lens fit, such as a lens that is too tight or has a sharp edge, which may cause mechanical friction and subsequent conjunctival damage.[4][7]
-
Detecting Contact Lens-Induced Conjunctival Staining (CLICS): Silicone hydrogel lenses, in particular, can induce CLICS. LG is the preferred dye for evaluating this condition.[7]
-
Diagnosing Dry Eye Disease (DED): Contact lens wear is a major risk factor for DED. LG is a gold standard for demonstrating conjunctival staining associated with DED, often revealing damage before it becomes apparent on the cornea with fluorescein.[11][15][16][17] Staining typically begins in the interpalpebral conjunctiva, appearing nasally first, then temporally, and finally on the cornea in more advanced stages.[9][11][15]
-
Identifying Lid Wiper Epitheliopathy (LWE): LWE, a condition related to mechanical friction between the eyelid and the ocular surface or contact lens, is effectively visualized with LG staining on the marginal conjunctiva of the upper eyelid.
Pathophysiology of Ocular Surface Damage
The interaction between a contact lens and the ocular surface can initiate a cascade of events leading to cellular damage. Mechanical friction from the lens itself or the eyelid moving over the lens, combined with potential hypoxia and tear film instability, creates cellular stress. This stress can damage the protective glycocalyx and compromise cell membrane integrity, leading to cell death or a devitalized state, which is then visible upon application of this compound.
References
- 1. This compound in Ophthalmology: A Comprehensive Review of Diagnostic and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound in Ophthalmology: A Comprehensive Review of Diagnostic and Clinical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ocular surface staining: Current concepts and techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The green light for lissamine? - College of Optometrists [college-optometrists.org]
- 5. Research Review | Contact Lens Spectrum [clspectrum.com]
- 6. Ocular surface staining: Procedure, scores, and results [medicalnewstoday.com]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. Dry Eye Dx and Tx | Contact Lens Spectrum [clspectrum.com]
- 9. eyeworld.org [eyeworld.org]
- 10. reviewofoptometry.com [reviewofoptometry.com]
- 11. reviewofcontactlenses.com [reviewofcontactlenses.com]
- 12. Optimizing evaluation of this compound parameters for ocular surface staining - PMC [pmc.ncbi.nlm.nih.gov]
- 13. oraclinical.com [oraclinical.com]
- 14. researchgate.net [researchgate.net]
- 15. ophthalmologytimes.com [ophthalmologytimes.com]
- 16. researchgate.net [researchgate.net]
- 17. Ocular Surface Staining : Johns Hopkins Sjögren’s Center [hopkinssjogrens.org]
Troubleshooting & Optimization
Technical Support Center: Lissamine Green Staining
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid false staining with Lissamine Green (LG).
Troubleshooting Guide: Avoiding False Staining Results
Incorrect staining patterns can lead to misinterpretation of experimental results. This guide addresses common issues leading to false positive and false negative this compound staining.
Issue 1: False Positive Staining
Symptom: Healthy ocular surface areas appear stained, suggesting damage where none exists.
| Potential Cause | Recommended Action |
| Excessive Dye Volume | Instilling too much LG solution can lead to pooling in the conjunctival folds, mimicking true staining. Use a precise volume, with 10 µl of 1% LG solution being identified as optimal for reliable results without overflow.[1][2] |
| Immediate Observation | Observing the ocular surface immediately after dye instillation can result in a "false staining appearance" due to the presence of a thick tear film mixed with the dye.[3] |
| Topical Anesthetic Use | Certain topical anesthetics can cause epithelial toxicity, leading to iatrogenic staining. If an anesthetic is necessary, use one with low epithelial toxicity, such as proparacaine hydrochloride (0.5%).[4] |
| Contamination | Contaminated saline or LG solution can introduce foreign particles that may be mistaken for staining. Always use sterile, preservative-free solutions. |
Issue 2: False Negative Staining
Symptom: Known or suspected ocular surface damage does not stain with this compound.
| Potential Cause | Recommended Action |
| Insufficient Dye Concentration | Inadequate dye on the ocular surface will result in faint or no staining. When using LG strips, ensure they are sufficiently wetted with sterile saline to allow for adequate dye transfer. A new liquid formulation of LG may offer more consistent staining.[5][6] |
| Delayed Observation | This compound staining can fade over time. While immediate observation can cause false positives, waiting too long can lead to false negatives. The optimal window for observation is generally between 1 and 4 minutes after instillation.[1] |
| High Illumination | Excessive illumination from the slit lamp can bleach the appearance of LG staining, making it difficult to detect. Start with low illumination and gradually increase it to the optimal level for visualization.[5] |
| Interaction with Other Topical Agents | Mucin-like molecules in some artificial tears or other ophthalmic solutions can coat the ocular surface and prevent LG from reaching the damaged cells.[4] Ensure the ocular surface is free from such agents before staining. |
This compound Staining Workflow
Caption: Recommended workflow for this compound staining.
Troubleshooting Logic
References
- 1. Optimizing evaluation of this compound parameters for ocular surface staining - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. Ocular surface staining: Current concepts and techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound in Ophthalmology: A Comprehensive Review of Diagnostic and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eyesoneyecare.com [eyesoneyecare.com]
Optimizing the observation time for Lissamine Green staining.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their Lissamine Green staining protocols for accurate and reproducible results.
Troubleshooting Guide
This guide addresses common issues encountered during this compound staining experiments, with a focus on optimizing observation time.
| Issue | Potential Cause | Recommended Solution |
| Faint or no staining observed | Insufficient dye application. | Ensure the this compound strip is adequately wetted with saline before application. A study has shown that wetting the strip for five seconds is effective.[1][2] For liquid instillation, ensure an adequate volume is used; 10 to 20 µl has been found to be optimal.[3] |
| Observation window is too late. | This compound staining can fade, especially in cases of mild to moderate dry eye.[4] It is recommended to observe the staining within 1 to 4 minutes after application.[1][3] | |
| Incorrect lighting or filters. | Use a low to moderate intensity white light with a slit-lamp biomicroscope. A red barrier filter can enhance the detection of corneal staining.[3] | |
| Excessive dye pooling | Over-application of the stain. | If using a 20 µl volume, be aware that early observation (at one minute) might be affected by residual dye pooling, which can complicate the evaluation.[3] |
| Patient has punctal occlusion. | In patients with punctal plugs, excess dye may not drain properly, leading to pooling. Be mindful of this during interpretation.[3] | |
| Inconsistent staining results | Variability in application technique. | Standardize the application method. One study found that two applications of the same this compound strip, wetted for five seconds and applied one minute apart, provided the most consistent and intense staining.[1][2][5] |
| Observation time is not standardized. | Staining intensity can change over time.[4][5] It is crucial to maintain a consistent observation time across all subjects and experiments to ensure comparability of results. | |
| Difficulty in grading staining | Lack of a standardized grading scale. | While there isn't a single universally accepted grading scale, the Oxford scheme is commonly used for grading ocular surface staining.[3] |
| Subjective interpretation. | To improve objectivity, especially in clinical trials, consider using masked observers for grading.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal observation time for this compound staining?
A1: The generally recommended optimal observation time for this compound staining is between 1 and 4 minutes after instillation.[1][3] However, some studies suggest that for conjunctival staining, the best visibility may be as early as 30 seconds to 2 minutes after application.[6][7][8][9] In cases of severe dry eye, the staining may persist for a longer duration.[4]
Q2: Can the application method affect the optimal observation time?
A2: Yes, the application method can significantly influence the optimal observation time. For instance, one study found that when applying a this compound strip twice (one minute apart after wetting for five seconds), immediate observation yielded the greatest staining intensity and spot count.[1][5][6]
Q3: How does the volume of this compound affect the staining and observation?
A3: The volume of instilled this compound can impact the results. Studies have used volumes ranging from 5 µl to 20 µl.[3] While larger volumes (10-20 µl) can provide excellent correlation among observers, smaller volumes (5 µl) may lead to more variability.[3] It's important to be aware that a larger volume, such as 20 µl, may cause initial pooling of the dye, potentially interfering with evaluation at the 1-minute mark.[3]
Q4: Does the severity of dry eye influence the observation time?
A4: Yes, the severity of dry eye can affect how long the this compound staining remains visible. In patients with severe dry eye, the staining tends to be more intense and persistent, making the timing of observation less critical.[4] Conversely, in milder cases, the staining may fade more rapidly.[4]
Q5: What are the different patterns of this compound staining and what do they indicate?
A5: this compound staining patterns can indicate the severity of the ocular surface condition. Progressive patterns have been identified:
-
Least severe: Staining is limited to the nasal conjunctiva. This may not always be indicative of dry eye and could be caused by environmental factors.[10]
-
Intermediate severity: Staining is observed on both the nasal and temporal conjunctiva.[10]
-
Most severe: Staining appears on the cornea in addition to the conjunctiva, suggesting a breach in the surface cells.[10]
Quantitative Data Summary
The following table summarizes quantitative data from various studies on this compound staining observation times and methodologies.
| Parameter | Study Findings | Reference |
| Optimal Observation Window | 1 to 4 minutes after instillation. | [3] |
| 2 to 4 minutes is recommended as staining may fade rapidly in some patients. | [4] | |
| Peak mean staining score observed at 2 minutes. | [7] | |
| Median time to maximum staining grade for conjunctiva is 0.5 minutes (30 seconds). | [8][9] | |
| Instillation Volume | 10 µl or 20 µl provided excellent correlation across observers. | [3] |
| 5 µl showed more variability. | [3] | |
| Application Method for Strips | Two applications of the same strip, wetted for 5 seconds and applied 1 minute apart, followed by immediate observation, yielded the highest punctate spot count and staining intensity. | [1][5] |
| Observation Time Points Assessed | 30, 60, 90, and 400 seconds. | [1] |
| 1, 2, 3, 4, and 5 minutes. | [7] | |
| Every 30 seconds for at least 5 minutes. | [8][9] |
Experimental Protocols & Workflows
Generalized Experimental Workflow for this compound Staining
This diagram illustrates a typical workflow for performing and evaluating this compound staining in a research or clinical setting.
References
- 1. reviewofoptometry.com [reviewofoptometry.com]
- 2. revieweducationgroup.com [revieweducationgroup.com]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. researchgate.net [researchgate.net]
- 5. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. The effect of time on grading corneal fluorescein and conjunctival this compound staining - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effect of time on grading corneal fluorescein and conjunctival this compound staining [healthpartners.com]
- 10. ophthalmologytimes.com [ophthalmologytimes.com]
Tips for achieving consistent Lissamine Green staining results.
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals achieve consistent and reliable Lissamine Green (LG) staining results for ocular surface evaluation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what does it stain?
This compound is a vital dye used in ophthalmology to assess the health of the ocular surface.[1][2][3] It selectively stains dead or devitalized cells on the cornea and conjunctiva, as well as mucus strands.[1][4][5][6] Unlike Rose Bengal, another vital dye, this compound is generally better tolerated by patients and exhibits lower toxicity to healthy cells.[4][5][7]
Q2: What is the primary application of this compound staining in research and clinical practice?
This compound staining is a key diagnostic tool for evaluating ocular surface diseases, most notably Dry Eye Disease (DED).[1][3] The pattern and severity of staining can help in diagnosing DED, determining its severity, and monitoring the efficacy of treatments.[4][8] It is particularly effective for visualizing conjunctival damage, which may appear before corneal staining in the progression of dry eye.[2][4]
Q3: How does this compound staining compare to Fluorescein staining?
This compound and Fluorescein are complementary dyes that highlight different aspects of ocular surface health.
| Feature | This compound | Sodium Fluorescein |
| Stains | Dead and devitalized cells, mucus[1][5][6] | Gaps between corneal epithelial cells[5] |
| Primary Use | Conjunctival staining, assessing cell viability[2] | Corneal staining, tear film break-up time (TBUT)[4][9] |
| Visualization | Standard white light (a red filter can enhance contrast)[9][10] | Cobalt blue light[9] |
| Patient Comfort | Generally well-tolerated with minimal irritation[4][7] | Well-tolerated |
Some studies suggest that a mixture of 2% fluorescein and 1% this compound can provide excellent simultaneous staining of both the cornea and conjunctiva.[11]
Troubleshooting Guide
Issue 1: Inconsistent or Faint Staining
Possible Cause 1: Suboptimal Dye Concentration. Commercially available this compound strips can produce inconsistent concentrations when wetted. A single strip may only yield a 0.17% solution, which is significantly lower than the optimal 1% concentration for vital staining.[12][13][14]
Solution: Prepare a standardized 1% this compound solution from strips. A consistent method involves using multiple strips in a small, fixed volume of saline.[12][13] For example, placing two strips in 200 µL (approximately 4 drops) of saline for 5 minutes, or four strips in 200 µL for 1 minute, has been shown to produce a 1% solution.[12][13][14]
Possible Cause 2: Incorrect Observation Timing. The intensity of this compound staining fades over time after instillation. Observing too late can lead to underestimation of the staining.
Solution: For optimal results, staining should be evaluated immediately after application, and generally within one to four minutes.[15][16][17] The peak staining is often observed around two minutes post-instillation.[2][18]
Issue 2: Difficulty Visualizing Staining
Possible Cause 1: Poor Contrast. The green stain may be difficult to discern against the white of the conjunctiva, especially in cases of mild staining.
Solution: Use a red filter on the slit lamp. This enhances the contrast, making the green-stained areas appear black against a red background, which can significantly improve the detection of staining, particularly on the cornea.[10][19]
Possible Cause 2: Excessive Dye Pooling. Using too large a volume of the dye solution can lead to pooling in the conjunctival folds, obscuring the view of punctate staining.[18]
Solution: Instill a smaller, controlled volume of the dye. Studies suggest that a volume of 10 µl is optimal for consistent staining without significant overflow.[10][19] While 20 µl can also be effective, it may lead to overflow and facial staining.[10][19]
Issue 3: High Variability Between Observers
Possible Cause: Lack of Standardized Protocol. Differences in dye preparation, instillation volume, and observation time will lead to high inter-observer variability.
Solution: Implement a standardized protocol for all staining procedures. This includes consistent preparation of the 1% LG solution, using a fixed instillation volume (e.g., 10 µl), and adhering to a strict observation window (e.g., 1-4 minutes post-instillation).[10][17]
Experimental Protocols
Protocol 1: Preparation of 1% this compound Solution from Strips
This protocol is adapted from research aimed at creating a consistent 1% LG solution for clinical and research use.[12][13][20]
Materials:
-
Commercially available this compound sterile strips
-
Sterile, preservative-free saline
-
Sterile 1.5mL microcentrifuge tube
-
Sterile micropipette or dropper
Procedure:
-
Using sterile technique, place two this compound strips into a sterile microcentrifuge tube.
-
Add 200 µL (approximately 4 drops) of sterile, preservative-free saline to the tube.
-
Close the tube and allow the strips to soak for 5 minutes to ensure the dye fully dissolves into the saline.
-
The resulting solution will be approximately 1% this compound.
-
Use a sterile micropipette or dropper to instill the solution.
Protocol 2: Standardized Ocular Surface Staining with this compound
Procedure:
-
Prepare a fresh 1% this compound solution as described in Protocol 1.
-
Instill 10 µL of the 1% LG solution into the inferior conjunctival cul-de-sac of the subject's eye.[10][19]
-
Allow the subject to blink several times to distribute the dye across the ocular surface.
-
Wait for 1 to 2 minutes before beginning observation.[2][18]
-
Examine the cornea and conjunctiva using a slit lamp with white light.
-
For enhanced visualization, particularly of corneal staining, a red filter may be used.[10][19]
-
Grade the staining according to a standardized scale (e.g., the Oxford scheme) within 4 minutes of instillation.[10][17]
Visual Guides
References
- 1. This compound in Ophthalmology: A Comprehensive Review of Diagnostic and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reviewofcontactlenses.com [reviewofcontactlenses.com]
- 3. The green light for lissamine? - College of Optometrists [college-optometrists.org]
- 4. eyeworld.org [eyeworld.org]
- 5. reviewofoptometry.com [reviewofoptometry.com]
- 6. Ocular surface staining: Current concepts and techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eyesoneyecare.com [eyesoneyecare.com]
- 8. ophthalmologytimes.com [ophthalmologytimes.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Optimizing evaluation of this compound parameters for ocular surface staining - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An evaluation of the efficacy of fluorescein, rose bengal, this compound, and a new dye mixture for ocular surface staining - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Obtaining this compound 1% Solution for Clinical Use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. profiles.wustl.edu [profiles.wustl.edu]
- 14. iovs.arvojournals.org [iovs.arvojournals.org]
- 15. reviewofoptometry.com [reviewofoptometry.com]
- 16. Optimizing the methodology for the assessment of bulbar conjunctival this compound staining - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. iovs.arvojournals.org [iovs.arvojournals.org]
- 18. iovs.arvojournals.org [iovs.arvojournals.org]
- 19. Optimizing evaluation of this compound parameters for ocular surface staining - PMC [pmc.ncbi.nlm.nih.gov]
- 20. youtube.com [youtube.com]
Troubleshooting faint or inconsistent Lissamine Green staining patterns.
Welcome to the technical support center for Lissamine Green (LG) staining. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals achieve consistent and reliable staining results in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound staining?
A1: this compound is a vital dye that selectively stains dead or devitalized cells, mucus, and cells with a compromised glycocalyx.[1][2][3][4][5][6] It is excluded from healthy epithelial cells that have intact membranes and a healthy glycocalyx.[7] This selective staining allows for the visualization and assessment of ocular surface damage.[1][2]
Q2: What is the optimal concentration of this compound for ocular surface staining?
A2: A 1% this compound solution is considered the optimal concentration for vital staining of the ocular surface.[8][9][10]
Q3: Can I use commercially available this compound strips directly?
A3: While convenient, a single commercially available this compound strip, when wetted with a single drop of saline, produces a concentration of approximately 0.17%, which is significantly lower than the optimal 1%.[8][9][10] This may lead to faint or inconsistent staining.
Q4: How can I prepare a 1% this compound solution from strips?
A4: To achieve the optimal 1% concentration, you can use the following methods:
-
Method 1: Place 2 this compound strips in 200 µL (approximately 4 drops) of sterile saline for 5 minutes.[8][9]
-
Method 2: Place 4 this compound strips in 200 µL (approximately 4 drops) of sterile saline for 1 minute.[8][9]
These methods have been shown to produce a 1% LG solution suitable for clinical and research applications.[8][9]
Troubleshooting Guide
Issue: Faint or Weak Staining
Possible Cause 1: Suboptimal Dye Concentration
-
Solution: Ensure you are using a 1% this compound solution. If using strips, prepare the solution as described in the FAQ section to achieve the optimal concentration.[8][9][10] A single wetted strip will likely result in under-staining.[8][9][10]
Possible Cause 2: Improper Application Technique
-
Solution: The application method significantly impacts staining intensity. Studies have shown that two applications of the same this compound strip, one minute apart, can provide the best results for both punctate spot count and staining intensity.[11][12][13] For consistent results, standardize your application protocol.
Possible Cause 3: Incorrect Observation Time
-
Solution: The timing of observation after instillation is critical. Staining intensity can decrease over time.[12][13] For maximal conjunctival staining, it is recommended to view the ocular surface immediately after application.[11][12][13] Some studies suggest the optimal observation time is between one and four minutes after instillation.[14] Consistency in observation time is key for comparative studies.
Issue: Inconsistent Staining Patterns
Possible Cause 1: Variable Instillation Volume
-
Solution: The volume of dye instilled can affect the staining pattern and intensity. Excessive volumes can lead to pooling and overflow, while insufficient volumes may not cover the entire ocular surface adequately.[15] A volume of 10 µl of 1% LG is often preferred for ease of examination and accuracy.[16][17] Using a micropipette to control the volume can improve consistency.[4]
Possible Cause 2: Inconsistent Wetting of Strips
-
Solution: If using strips, ensure they are wetted consistently. A study found that applying the strip 5 or 10 seconds after wetting was more effective than immediate application.[11]
Possible Cause 3: Inter-observer Variability
-
Solution: Implement a standardized grading system, such as the Oxford scale, to minimize variability between different observers.[16][17] Using a red filter during observation can enhance the visibility of the stain, particularly on the cornea, and improve inter-observer reliability.[14][16][17]
Data Summary
Table 1: Preparation of 1% this compound Solution from Strips
| Number of Strips | Volume of Saline | Soaking Time | Resulting Concentration |
| 2 | 200 µL (4 drops) | 5 minutes | ~1% |
| 4 | 200 µL (4 drops) | 1 minute | ~1% |
| 1 | 1 drop | N/A | ~0.17% |
Data sourced from Stock et al. (2015).[8][9][10]
Table 2: Comparison of this compound Application Methods
| Application Method | Staining Intensity | Punctate Spot Count |
| Immediate application after wetting | Lower | Lower |
| 5 seconds after wetting | Higher | Higher |
| 10 seconds after wetting | Higher | Higher |
| Two applications, 1 minute apart | Highest | Highest |
Data based on findings from Wolffsohn et al. (2024).[11][12][13]
Experimental Protocols & Workflows
Protocol 1: Preparation of 1% this compound Solution
This protocol details the steps to prepare a 1% this compound solution from commercially available strips.
Caption: Workflow for preparing a 1% this compound solution.
Protocol 2: Standardized this compound Staining Procedure
This protocol outlines a standardized procedure for applying this compound to the ocular surface to ensure consistent results.
Caption: Standardized workflow for this compound staining.
Troubleshooting Logic Diagram
This diagram provides a logical workflow for troubleshooting common issues encountered during this compound staining.
Caption: A logical guide to troubleshooting this compound staining issues.
References
- 1. This compound in Ophthalmology: A Comprehensive Review of Diagnostic and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ocular Surface Staining : Johns Hopkins Sjögren’s Center [hopkinssjogrens.org]
- 3. dovepress.com [dovepress.com]
- 4. reviewofcontactlenses.com [reviewofcontactlenses.com]
- 5. youtube.com [youtube.com]
- 6. Reveal Dry Eye: Ocular Surface Staining & Evaluation [oasismedcenter.com]
- 7. researchgate.net [researchgate.net]
- 8. Obtaining this compound 1% Solution for Clinical Use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. profiles.wustl.edu [profiles.wustl.edu]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. reviewofoptometry.com [reviewofoptometry.com]
- 12. Optimizing the methodology for the assessment of bulbar conjunctival this compound staining - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. publications.aston.ac.uk [publications.aston.ac.uk]
- 14. iovs.arvojournals.org [iovs.arvojournals.org]
- 15. iovs.arvojournals.org [iovs.arvojournals.org]
- 16. Optimizing evaluation of this compound parameters for ocular surface staining - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Best practices for Lissamine Green instillation to minimize patient discomfort.
This technical support center provides researchers, scientists, and drug development professionals with best practices, troubleshooting guidance, and frequently asked questions for the instillation of Lissamine Green (LG) to minimize patient discomfort and ensure reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used for ocular surface staining?
A1: this compound is a water-soluble vital dye that stains dead and degenerated cells on the ocular surface, as well as mucus.[1][2] It is particularly useful for assessing the health of the conjunctiva.[3] Unlike Rose Bengal, another vital dye, this compound is significantly better tolerated by patients, causing less stinging and discomfort upon instillation.[3][4][5] It also does not stain healthy epithelial cells.[3]
Q2: What are the main advantages of this compound over Rose Bengal?
A2: The primary advantages of this compound are its superior patient tolerance and lower toxicity to the ocular surface.[1][5][6] While both dyes have similar staining profiles for dead and devitalized cells, Rose Bengal is known to cause stinging and can be toxic to healthy cells.[3][4] this compound provides a comparable diagnostic value with significantly less patient discomfort, making it a preferred choice for evaluating ocular surface disorders.[5][6]
Q3: What is the optimal concentration of this compound solution for ocular staining?
A3: A 1% solution of this compound is widely considered optimal for detecting ocular surface staining reliably and is well-tolerated by patients.[7] Some commercially available single-dose liquid formulations may have a concentration of 1.5%.[8][9]
Q4: What is the ideal volume of this compound to instill?
A4: The recommended volume for instillation is 10 microliters (µl) of a 1% LG solution.[5][7][9] While volumes between 10 µl and 20 µl provide excellent correlation among observers, 20 µl may lead to overflow and staining of the eyelids and facial skin.[5][7][9] A volume of 5 µl has been found to have more variability in staining.[7]
Q5: When is the best time to observe the staining after instillation?
A5: The optimal time for evaluating this compound staining is between one and four minutes after instillation.[5][7] Observing too early, especially with larger volumes, may be confounded by pooled dye.[7]
Troubleshooting Guide
Issue: Inconsistent or faint staining.
-
Possible Cause 1: Insufficient dye concentration or volume.
-
Possible Cause 2: Improper waiting time before observation.
-
Solution: Observe the staining between 1 and 4 minutes post-instillation.[7] Staining may fade if observed too late.
-
-
Possible Cause 3: Use of paper strips leading to variable dye release.
-
Solution: For more reliable and quantifiable results, consider using a micropipette to instill a precise volume (e.g., 10 µl) of 1% LG solution.[3] If using strips, ensure they are adequately wetted with sterile saline.[10] A recent study suggests that applying a wetted strip twice, one minute apart, can optimize staining intensity.[11][12]
-
Issue: Patient reports significant discomfort or stinging upon instillation.
-
Possible Cause 1: Incorrect dye used.
-
Solution: Confirm that you are using this compound and not Rose Bengal, as the latter is known to cause stinging.[3]
-
-
Possible Cause 2: High concentration of the solution.
-
Possible Cause 3: Underlying severe ocular surface disease.
-
Solution: Increased discomfort may be indicative of a severely compromised ocular surface. Document the patient's response as part of the overall assessment.
-
Issue: Difficulty visualizing the staining pattern.
-
Possible Cause 1: Poor contrast against the sclera.
-
Possible Cause 2: Inadequate illumination.
-
Solution: Use a low to moderate intensity white light source on the slit lamp.[7]
-
Data Presentation
Table 1: Comparison of Ocular Surface Vital Dyes
| Parameter | This compound | Rose Bengal | Sodium Fluorescein | Key Findings & References |
| Staining Pattern | Stains degenerated and dead cells, and mucus.[6] | Stains nuclei and cytoplasm of degenerated, dead, and unprotected healthy cells; also stains mucus.[6] | Stains intercellular spaces where cell-cell junctions are disrupted; does not stain healthy epithelium.[6] | LG and Rose Bengal have similar conjunctival staining patterns. Fluorescein is superior for corneal defects.[6] |
| Patient Comfort | Generally well-tolerated with minimal to no stinging.[3][4][5] | Often causes stinging and discomfort.[3][6] | Highly tolerable with no stinging.[3] | This compound is significantly better tolerated than Rose Bengal.[3][4] |
| In Vitro Cytotoxicity | No significant effect on cell viability at standard concentrations.[6] | Significant decrease in cell viability.[6] | Generally considered non-toxic to epithelial cells.[6] | This compound is a less toxic alternative to Rose Bengal.[6] |
Table 2: Optimal Parameters for this compound Instillation
| Parameter | Recommended Value | Rationale / Key Findings | References |
| Concentration | 1% Solution | Provides reliable staining and is well-tolerated. | [7] |
| Instilled Volume | 10 µl | Optimal for accurate and repeatable staining without overflow. 5 µl shows variability; 20 µl may cause skin staining. | [5][7][9] |
| Observation Time | 1 to 4 minutes post-instillation | Allows for adequate dye distribution and minimizes confounding from pooling. | [7] |
| Observation Filter | Red Barrier Filter | Significantly improves the detection and grading of staining. | [5][7][9] |
Experimental Protocols
Protocol: Preparation of 1% this compound Solution from Strips
This protocol provides a consistent method for preparing a 1% LG solution for clinical or research use.
Materials:
-
This compound ophthalmic strips (containing 1.5 mg of dye)
-
Sterile, preservative-free saline
-
1.5 mL microcentrifuge tube
-
Graduated transfer pipette or micropipette
Procedure:
-
Aseptically remove the paper tip of the this compound strip.
-
Place the colored tip into a sterile 1.5 mL microcentrifuge tube.
-
Add two drops of sterile saline to the tube. This will dilute the dye to an approximate 1% solution.
-
Gently mix the contents to ensure the dye fully dissolves from the paper strip.
-
Use a sterile pipette to draw up the desired volume of the solution for instillation.
Protocol: Clinical Evaluation of Ocular Surface Staining
Objective: To assess the integrity of the ocular surface using this compound while minimizing patient discomfort.
Procedure:
-
Patient Preparation: Explain the procedure to the patient, informing them that their vision may be temporarily green.[13]
-
Dye Instillation:
-
Using a micropipette, instill exactly 10 µl of 1% this compound solution into the inferior conjunctival fornix, avoiding contact with the cornea or conjunctiva.
-
Alternatively, wet an LG strip with a drop of sterile saline and gently touch it to the inferior fornix.
-
-
Waiting Period: Ask the patient to blink gently a few times to distribute the dye. Wait for 1 to 4 minutes before beginning the observation.[7]
-
Slit-Lamp Observation:
-
Grading:
-
Systematically evaluate all zones of the cornea and conjunctiva for staining.
-
Grade the severity of the staining using a standardized scale, such as the Oxford scheme.
-
-
Documentation: Record the staining scores and patterns for each eye. Note any patient-reported discomfort.
Mandatory Visualizations
Caption: Workflow for optimal this compound instillation and evaluation.
Caption: Troubleshooting logic for inconsistent this compound staining.
References
- 1. reviewofoptometry.com [reviewofoptometry.com]
- 2. The green light for lissamine? - College of Optometrists [college-optometrists.org]
- 3. reviewofcontactlenses.com [reviewofcontactlenses.com]
- 4. This compound dye produces similar staining patterns with less discomfort than rose bengal dye in dry eye patients - American Academy of Ophthalmology [aao.org]
- 5. Optimizing evaluation of this compound parameters for ocular surface staining - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. This compound in Ophthalmology: A Comprehensive Review of Diagnostic and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. revieweducationgroup.com [revieweducationgroup.com]
- 12. reviewofoptometry.com [reviewofoptometry.com]
- 13. m.youtube.com [m.youtube.com]
Technical Support Center: Interpreting Lissamine Green Staining Patterns
Welcome to the technical support center for Lissamine Green (LG) staining interpretation. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on utilizing LG staining in ocular surface analysis. Here you will find detailed experimental protocols, troubleshooting guides, and frequently asked questions to assist in your research.
Experimental Protocols
Detailed Methodology for this compound Staining
This compound is a vital dye that selectively stains devitalized or damaged epithelial cells on the ocular surface, making it an invaluable tool for assessing ocular surface integrity.[1][2]
Materials:
-
Sterile, individually packaged this compound ophthalmic strips (1.5 mg per strip)
-
Sterile, preservative-free saline
-
Slit-lamp biomicroscope
-
(Optional) Red barrier filter (e.g., Wratten #92) for enhanced contrast[3][4]
Procedure:
-
Preparation: Moisten the tip of the LG strip with a single drop of sterile, preservative-free saline. Avoid over-saturating the strip.
-
Instillation: Gently pull down the lower eyelid and apply the moistened strip to the inferior bulbar conjunctiva for 1-2 seconds. Instruct the subject to blink several times to distribute the dye across the ocular surface.
-
Observation Timing: For optimal results, observe the staining pattern between one and four minutes after instillation.[4][5] Some studies suggest that for bulbar conjunctival staining, immediate observation after two applications of the same strip (one minute apart) may yield the best results.[6][7]
-
Illumination and Viewing: Use a slit-lamp biomicroscope with white light at low to moderate intensity.[4] A red filter can be used to enhance the contrast of the green stain, making it easier to visualize, particularly on the cornea.[3][4]
-
Grading: Evaluate and grade the staining on the cornea, nasal and temporal conjunctiva, and eyelid margins using a standardized grading scale.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Faint or No Staining Observed | Insufficient dye instillation. | Ensure the LG strip is adequately moistened with saline. A study found that 10-20 µl of 1% LG solution provides optimal staining.[4] When using strips, a consistent wetting technique is crucial. |
| Observation time is too short or too long. | The optimal window for observation is generally between 1 and 4 minutes post-instillation.[4][5] Staining may fade over time. | |
| Healthy ocular surface. | A lack of staining can indicate a healthy, intact epithelium. | |
| Excessive Staining or Pooling of Dye | Over-saturation of the LG strip. | Use only a single drop of saline to moisten the strip. |
| Excessive dye volume instilled. | If using a liquid solution, ensure the volume is appropriate (e.g., 10 µl).[8] Excessive volumes can lead to pooling in the conjunctival folds and overflow.[4] | |
| Punctal occlusion. | In patients with punctal plugs, dye clearance may be slower, leading to pooling. Allow for a slightly longer observation time for the dye to distribute evenly.[4] | |
| Inconsistent Staining Results | Variability in instillation technique. | Standardize the instillation method, including the amount of saline used to wet the strip and the contact time with the conjunctiva. |
| Variable time to observation. | Always observe the staining at a consistent time point after instillation across all subjects and visits.[9] | |
| Difficulty Visualizing Staining | Poor contrast, especially against a dark iris. | Use a red barrier filter (e.g., Wratten #92) over the slit-lamp objective to enhance the visibility of the green stain.[3][4] |
| Inadequate illumination. | Adjust the slit-lamp illumination to a low-to-moderate white light setting. |
Frequently Asked Questions (FAQs)
Q1: What does this compound stain?
A1: this compound is a vital dye that selectively stains devitalized or damaged epithelial cells on the ocular surface.[1][2] It also stains mucus and areas where the protective mucin coating of the epithelium is compromised or absent.[10][11] Unlike Rose Bengal, LG is less irritating to the eye and does not stain healthy epithelial cells.[9]
Q2: How do I interpret different this compound staining patterns?
A2: The location and pattern of LG staining can be indicative of specific ocular surface conditions:
-
Interpalpebral Staining (Nasal and Temporal Conjunctiva): This is a hallmark of aqueous-deficient dry eye disease.[10] The progression often starts with nasal conjunctival staining, followed by both nasal and temporal staining, and finally, corneal involvement in more severe cases.[9][12]
-
Superior Bulbar Conjunctival Staining: Staining in the superior limbic region is characteristic of Superior Limbic Keratoconjunctivitis (SLK).[1][13][14]
-
Lid Wiper Epitheliopathy (LWE): Staining of the upper and/or lower eyelid margin that is in contact with the globe during blinking is indicative of LWE.[1][15][16] This is often associated with increased friction between the eyelid and the ocular surface.[1]
-
Inferior Conjunctival Staining: This can be associated with conditions like exposure keratopathy, lagophthalmos, or mechanical factors such as mucus fishing syndrome.[10]
-
Circumlimbal Staining: In contact lens wearers, staining around the limbus may suggest a tight-fitting lens or a sharp edge design.[11]
Q3: What are the common grading scales for this compound staining?
A3: Several grading scales are used to quantify the severity of ocular surface staining. The most common include:
-
Oxford Scheme: This scale grades staining from 0 to 5 for each of the three zones (temporal conjunctiva, cornea, and nasal conjunctiva), with 0 indicating no staining and 5 representing severe, confluent staining.[17][18][19]
-
van Bijsterveld Grading System: This system grades the nasal conjunctiva, temporal conjunctiva, and cornea on a scale of 0 (no staining) to 3 (confluent staining), with a maximum total score of 9 per eye.[20]
-
National Eye Institute (NEI)/Industry Workshop Scale: This scale divides the cornea into five regions and the conjunctiva into six regions, with each region graded on a 0 to 3 scale.[17][21][22]
Data Presentation: Staining Grading Scales
| Grading Scale | Ocular Regions Assessed | Scoring System | Maximum Score (per eye) |
| Oxford Scheme | Temporal Conjunctiva, Cornea, Nasal Conjunctiva | 0-5 for each zone (0 = none, 5 = severe) | 15 |
| van Bijsterveld System | Nasal Conjunctiva, Temporal Conjunctiva, Cornea | 0-3 for each zone (0 = none, 3 = confluent) | 9 |
| NEI/Industry Workshop Scale | Cornea (5 regions), Conjunctiva (6 regions) | 0-3 for each region | 33 |
| SICCA Ocular Staining Score (OSS) | Cornea, Nasal Conjunctiva, Temporal Conjunctiva | Corneal score (0-3+) plus conjunctival scores (0-3 each) | 12+ |
Visualizations
Caption: Workflow for interpreting this compound staining patterns.
Caption: Correlation of LG staining patterns with DED severity.
References
- 1. This compound in Ophthalmology: A Comprehensive Review of Diagnostic and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound in Ophthalmology: A Comprehensive Review of Diagnostic and Clinical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. youtube.com [youtube.com]
- 6. reviewofoptometry.com [reviewofoptometry.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. reviewofcontactlenses.com [reviewofcontactlenses.com]
- 10. reviewofoptometry.com [reviewofoptometry.com]
- 11. The green light for lissamine? - College of Optometrists [college-optometrists.org]
- 12. eyeworld.org [eyeworld.org]
- 13. reviewofophthalmology.com [reviewofophthalmology.com]
- 14. researchgate.net [researchgate.net]
- 15. Lid Wiper Epitheliopathy - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Putting a Lid on Epitheliopathy [modernod.com]
- 17. The Ophthalmologist | CFS: It’s a Numbers Game [theophthalmologist.com]
- 18. Grading of corneal and conjunctival staining in the context of other dry eye tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. dovepress.com [dovepress.com]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Lissamine Green Staining for Ocular Surface Examination
This technical support center provides researchers, scientists, and drug development professionals with guidance on the optimal use of Lissamine Green (LG) for ocular surface examination. Find answers to frequently asked questions, troubleshoot common experimental issues, and consult detailed protocols for accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the optimal volume of 1% this compound solution for ocular surface staining?
A1: The optimal volume for instilling 1% this compound solution is between 10 µl and 20 µl.[1] While both volumes provide excellent correlation among observers, 10 µl is often preferred by experienced examiners for its ease of use and accuracy.[2][3]
Q2: Are there any disadvantages to using higher or lower volumes of this compound?
A2: Yes. A volume of 5 µl has been associated with greater variability in staining results.[1] Conversely, a 20 µl volume can lead to overflow onto the eyelid and facial skin, which may confound the evaluation, especially during early observation times.[2][3]
Q3: What is the recommended observation time after instilling this compound?
A3: The optimal window for evaluating ocular surface staining is between one and four minutes after instillation.[1] It is crucial to be consistent with the observation time across all subjects and sessions to ensure the comparability of results.[4]
Q4: How can I enhance the visualization of this compound staining?
A4: Using a red barrier filter during slit-lamp biomicroscopy significantly improves the detection of corneal staining with this compound.[1][2][3]
Q5: Is this compound well-tolerated by patients?
A5: Yes, 1% this compound solution is generally well-tolerated and is not associated with stinging or discomfort.[4] It is considered a better-tolerated alternative to Rose Bengal for staining the bulbar conjunctiva.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent staining results between subjects or sessions. | Variability in the instilled volume. | Use a micropipette to ensure a precise and consistent volume of 10 µl is instilled for each application. |
| Inconsistent observation timing. | Standardize the time between instillation and observation to be within the optimal 1-4 minute window. | |
| Difficulty visualizing corneal staining. | Insufficient contrast. | Utilize a red barrier filter on the slit-lamp to enhance the visibility of the green stain against the ocular surface. |
| Overflow of dye onto the skin. | Excessive volume of dye instilled. | Reduce the instilled volume to 10 µl. If 20 µl is necessary for specific experimental reasons, be mindful of potential overflow and its impact on grading. |
| Improper instillation technique. | Instill the dye into the inferior conjunctival cul-de-sac and ask the patient to blink gently to distribute the stain. For patients with severe dry eye and reduced tear volume, consider applying the dye to the superior bulbar conjunctiva to allow gravity to aid in distribution.[4] | |
| Faint or weak staining. | Insufficient dye concentration on the strip. | When using this compound strips, ensure they are adequately wetted with preservative-free saline. One study suggests that two applications of the same strip, five seconds after wetting and one minute apart, can provide optimal results.[5] |
| Observation time is too short or too long. | Adhere to the recommended 1-4 minute observation window. Assessing too early may result in a lower staining score, while waiting too long may lead to diffusion and loss of discrete staining patterns. |
Data Presentation
Table 1: Comparison of Different Instilled Volumes of 1% this compound
| Volume | Observer Correlation | Advantages | Disadvantages |
| 5 µl | Variable[1] | Less potential for overflow. | Inconsistent and less reliable staining results.[1] |
| 10 µl | Excellent[1][2][3] | Preferred by experienced observers for ease of examination and accuracy.[2][3] Good inter-observer reliability.[2][3] | May be insufficient for eyes with a very large surface area. |
| 20 µl | Excellent[1] | Provides robust staining. | Can result in overflow and staining of the eyelid and facial skin, potentially interfering with the assessment.[2][3] Early observation can be confounded by residual pooled stain.[1] |
Experimental Protocols
Protocol for Ocular Surface Staining with 1% this compound Solution
-
Preparation:
-
Ensure the patient is seated comfortably at the slit-lamp.
-
Calibrate a micropipette to the desired volume (10 µl is recommended for optimal results).
-
Aseptically draw 10 µl of 1% this compound solution into a sterile micropipette tip.
-
-
Instillation:
-
Gently pull down the lower eyelid to expose the inferior conjunctival cul-de-sac.
-
Instill the 10 µl of this compound solution into the cul-de-sac, avoiding contact with the cornea or eyelid margin.
-
Instruct the patient to blink gently a few times to distribute the dye across the ocular surface.
-
-
Observation:
-
Wait for one to four minutes after instillation before beginning the examination.
-
Use a slit-lamp with a white light source at low to moderate intensity.
-
For enhanced visualization of corneal staining, place a red barrier filter over the objective.
-
Examine the cornea and conjunctiva for areas of staining.
-
Grade the staining according to a standardized grading scale (e.g., the Oxford scheme).
-
Mandatory Visualization
Caption: Workflow for optimal this compound staining of the ocular surface.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. Optimizing evaluation of this compound parameters for ocular surface staining - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. reviewofcontactlenses.com [reviewofcontactlenses.com]
- 5. reviewofoptometry.com [reviewofoptometry.com]
Improving the contrast of Lissamine Green staining for better analysis.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the contrast and analysis of Lissamine Green (LG) staining in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is the contrast of my this compound staining low?
Low contrast in this compound staining can be attributed to several factors, including suboptimal dye volume, incorrect observation timing, improper illumination, and the absence of contrast-enhancing filters. This compound stains degenerated cells, dead cells, and mucous strands, and its visibility is highly dependent on the staining protocol.[1][2]
Q2: What is the optimal volume of 1% this compound solution to use?
The ideal volume balances sufficient ocular surface coverage with avoiding overflow onto the skin. Studies have shown that a volume of 5 µL to 10 µL is optimal for achieving maximal conjunctival staining.[3] While 20 µL can yield similar staining scores to 10 µL, it often results in overflow.[4][5][6]
Q3: When is the best time to observe the staining after instillation?
The timing of observation is critical as staining intensity diminishes over time.[7][8] For maximal conjunctival staining, observation immediately after application is recommended.[7][8][9] However, some studies suggest an optimal window between one and four minutes after instillation to allow the staining pattern to fully develop without significant fading.[10][11]
Q4: How can I improve the visibility of the staining?
To enhance the contrast of this compound staining, it is highly recommended to use a red barrier filter on the slit lamp.[4][5][10][11] Additionally, initial observation should be performed under low illumination, which can be gradually increased to an optimal level. High illumination can cause the staining to appear bleached.[10]
Q5: My staining appears inconsistent between experiments. What could be the cause?
Inconsistency in staining can arise from variability in the application method. For instance, the time a saline drop is retained on a this compound strip before application can affect the dye concentration.[12] A double application of the same wetted strip, one minute apart, has been shown to provide more intense and consistent staining results.[7][8][9]
Q6: I am having trouble preparing a consistent 1% this compound solution from strips. Is there a recommended technique?
A consistent 1% this compound solution can be prepared by placing the paper tip of a this compound strip into a microcentrifuge tube and adding two drops of saline.[13] This method helps to standardize the dilution and the amount of dye applied in each experiment.[13]
Quantitative Data Summary
The following tables summarize quantitative data from studies aimed at optimizing this compound staining protocols.
Table 1: Effect of Instillation Volume on Mean Staining Scores
| Volume Instilled | Mean Staining Score (at 2 mins) | Mean Staining Score (at 3 mins) | Mean Staining Score (at 4 mins) | Mean Staining Score (at 5 mins) |
| 2.5 µL | Lower | Lower | Lower | Lower |
| 5.0 µL | Significantly Higher than 2.5 µL (p=0.0195) | Significantly Higher than 2.5 µL (p=0.0004) | Significantly Higher than 2.5 µL (p=0.0074) | Significantly Higher than 2.5 µL (p=0.0214) |
| 10.0 µL | - | - | Significantly Higher than 5.0 µL (p=0.0268) | Trend for Higher Score than 5.0 µL (p=0.0701) |
Data adapted from a study investigating optimal volume and time for maximum conjunctival staining.[3]
Table 2: Impact of Red Filter on Mean Reading Scores for Different Volumes
| Volume Instilled | Mean Score (Without Filter) | Mean Score (With Red Filter) | P-value |
| 5 µL | 2.16 (SD 1.38) | 2.60 (SD 1.29) | 0.01 |
| 10 µL | 2.53 (SD 1.28) | 2.89 (SD 1.00) | 0.01 |
| 20 µL | 2.99 (SD 0.98) | 3.03 (SD 0.98) | 0.69 |
Data from a study evaluating the effect of a red filter on staining observation.[6]
Experimental Protocols
Protocol 1: Optimized this compound Staining Using Strips
This protocol is based on findings that a double application of the dye enhances staining intensity.[7][8][9]
-
Preparation: Wet a this compound strip with a single drop of sterile saline.
-
Dye Elution: Retain the saline drop on the strip for at least 5 seconds to allow the dye to elute.[12]
-
First Application: Gently apply the wetted strip to the inferior palpebral or bulbar conjunctiva.
-
Waiting Period: Wait for one minute.
-
Second Application: Apply the same this compound strip to the same eye again.
-
Observation: Immediately observe the ocular surface under a slit lamp with low to moderate illumination.
-
Contrast Enhancement: Utilize a red barrier filter to improve the visibility of the staining.
Protocol 2: this compound Staining with Controlled Volume Instillation
This protocol is for researchers who require precise volume control.
-
Solution Preparation: Prepare a 1% this compound solution. This can be done by adding a known volume of saline to a this compound strip in a sterile container.
-
Volume Instillation: Using a micropipette, instill 10 µL of the 1% this compound solution into the conjunctival cul-de-sac.[4][5][6]
-
Observation Timing: Observe the staining pattern between one and four minutes after instillation.[11]
-
Imaging: Capture images using a slit lamp equipped with a camera and a red barrier filter for enhanced contrast.
Visual Guides
Caption: Mechanism of this compound Staining.
Caption: Optimized this compound Staining Workflow.
References
- 1. reviewofcontactlenses.com [reviewofcontactlenses.com]
- 2. Ocular surface staining: Current concepts and techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. Optimizing evaluation of this compound parameters for ocular surface staining - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Optimizing evaluation of this compound parameters for ocular surface staining - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimizing the methodology for the assessment of bulbar conjunctival this compound staining - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. publications.aston.ac.uk [publications.aston.ac.uk]
- 9. reviewofoptometry.com [reviewofoptometry.com]
- 10. This compound in Ophthalmology: A Comprehensive Review of Diagnostic and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
- 12. mdpi.com [mdpi.com]
- 13. m.youtube.com [m.youtube.com]
Validation & Comparative
A Comparative Analysis of Lissamine Green and Rose Bengal for Ocular Surface Staining
In the realm of ocular surface evaluation, vital dyes are indispensable tools for assessing the health and integrity of the cornea and conjunctiva. Among these, Lissamine Green (LG) and Rose Bengal (RB) have been extensively used to identify damaged or devitalized cells. This guide provides a comprehensive comparison of these two dyes, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the appropriate staining agent for their specific needs.
At a Glance: Key Differences
| Feature | This compound | Rose Bengal |
| Staining Mechanism | Stains dead and degenerated cells, as well as mucus.[1][2][3] | Stains areas of the ocular surface not protected by a tear film and membrane-associated mucins.[4] It also has an affinity for the nuclei of cells.[5] |
| Patient Comfort | Generally well-tolerated with minimal discomfort.[1][6][7][8] | Often causes stinging and irritation upon instillation.[2][9] |
| Toxicity | Considered non-toxic to healthy epithelial cells.[1][10] | Exhibits intrinsic toxicity to corneal epithelial cells, which is augmented by light exposure.[11][12][13] |
| Clinical Application | Preferred for evaluating the bulbar conjunctiva, particularly in dry eye and contact lens-related issues.[1][2] | Historically used for diagnosing keratoconjunctivitis sicca and other ocular surface disorders.[14][15] |
Performance Characteristics: A Data-Driven Comparison
Numerous studies have quantitatively compared the performance of this compound and Rose Bengal. The following tables summarize key findings regarding their staining efficacy, patient tolerance, and impact on cellular viability.
Table 1: Patient Comfort and Symptom Duration
| Study Participant Group | Dye (1% solution) | Mean Sensation Score (0-5 scale) | Duration of Symptoms |
| Patients with Keratoconjunctivitis Sicca | This compound | 2.42[6] | Shorter[6] |
| Rose Bengal | 4.58[6] | Significantly longer (P = 0.0007)[6] | |
| Normal Ocular Surfaces | This compound | 1.375[6] | Shorter[6] |
| Rose Bengal | 2.5[6] | Significantly longer (P = 0.001)[6] |
Table 2: Effect on Human Corneal Epithelial (HCE) Cell Viability
| Dye Concentration | Comparison | Result | P-value |
| 1% | This compound vs. Rose Bengal | 92% greater cell viability with this compound.[10] | 0.013[10] |
| 0.5% | This compound vs. Rose Bengal | 81.2% greater cell viability with this compound.[10] | 0.006[10] |
| 0.1% | This compound vs. Rose Bengal | No statistically significant difference in cell viability.[10] | 0.83[10] |
Staining Patterns and Interpretation
Both this compound and Rose Bengal are effective in highlighting ocular surface damage. In patients with dysfunctional tear syndrome, studies have shown a good clinical correlation between the staining patterns of both dyes.[8] However, the interpretation of what is being stained differs. This compound is understood to stain devitalized cells where the cell membrane is compromised.[1] In contrast, it is now believed that Rose Bengal stains any part of the ocular surface that is not adequately protected by the preocular tear film and its mucin layer.[4][12]
Three distinct staining patterns with this compound have been identified that can indicate the progression of dry eye severity:
-
Staining of the nasal conjunctiva.[1]
-
Staining of both the nasal and temporal conjunctiva.[1]
-
Staining of the cornea in addition to the nasal and temporal conjunctiva.[1]
Experimental Protocols
To ensure reproducible and comparable results, standardized experimental protocols are crucial. Below are detailed methodologies for key experiments cited in the comparison of this compound and Rose Bengal.
In Vitro Cell Viability Assay
This protocol is based on studies evaluating the cytotoxic effects of the dyes on human corneal epithelial (HCE) cells.[10][11]
Clinical Evaluation of Patient Tolerance and Staining
This protocol outlines the methodology for a randomized, comparative crossover study to assess patient comfort and staining characteristics in human subjects.[6][7]
Conclusion
The choice between this compound and Rose Bengal for ocular surface staining depends on the specific requirements of the study or clinical evaluation. This compound is demonstrably better tolerated by patients and exhibits lower in vitro toxicity to corneal epithelial cells, making it a preferable agent for routine clinical use and in studies where patient comfort and cellular health are paramount.[6][10] While both dyes show similar efficacy in staining ocular surface damage, the inherent discomfort and toxicity associated with Rose Bengal warrant careful consideration. For longitudinal studies or those involving sensitive patient populations, this compound emerges as the superior choice for evaluating the integrity of the ocular surface.
References
- 1. reviewofcontactlenses.com [reviewofcontactlenses.com]
- 2. reviewofoptometry.com [reviewofoptometry.com]
- 3. The green light for lissamine? - College of Optometrists [college-optometrists.org]
- 4. Ocular surface staining: Current concepts and techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rose bengal staining as an assessment of ocular surface damage and recovery in dry eye disease-a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Patient tolerance and ocular surface staining characteristics of this compound versus rose bengal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound dye produces similar staining patterns with less discomfort than rose bengal dye in dry eye patients - American Academy of Ophthalmology [aao.org]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. eyeworld.org [eyeworld.org]
- 10. Evaluation of the effect of this compound and rose bengal on human corneal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluation of the effect of this compound and rose bengal on human corneal epithelial cells. | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. What is actually stained by rose bengal? | Semantic Scholar [semanticscholar.org]
- 14. desaieyeinstitute.com [desaieyeinstitute.com]
- 15. Rose bengal - Wikipedia [en.wikipedia.org]
A Comparative Analysis of Lissamine Green and Rose Bengal Cytotoxicity
For researchers, scientists, and drug development professionals, selecting the appropriate vital dye for ocular surface evaluation is a critical decision that balances staining efficacy with potential cellular toxicity. Historically, Rose Bengal has been a widely used dye for identifying damaged ocular surface cells. However, concerns regarding its cytotoxicity have led to the increasing adoption of Lissamine Green. This guide provides an objective comparison of the cytotoxicity of these two dyes, supported by experimental data, to inform the selection process in research and clinical settings.
Quantitative Comparison of Cytotoxicity
The cytotoxic effects of this compound and Rose Bengal have been evaluated in various studies, with a primary focus on human corneal epithelial (HCE) cells. The data consistently demonstrates that Rose Bengal exhibits greater cytotoxicity compared to this compound at similar concentrations.
| Dye Concentration | Exposure Time | Cell Type | Cell Viability (% of Control) | Key Findings | Reference |
| Rose Bengal | |||||
| 1% | 10 minutes | Human Corneal Epithelial Cells | Significantly lower than this compound | Rose Bengal adversely affects HCE cell viability. | [1][2] |
| 0.5% | 10 minutes | Human Corneal Epithelial Cells | Significantly lower than this compound | Cell viability was 81.2% greater for 0.5% this compound compared to 0.5% rose bengal.[1][2] | [1][2] |
| 0.1% | 10 minutes | Human Corneal Epithelial Cells | Not statistically significant difference from this compound | At lower concentrations, the difference in viability was less pronounced.[1][2] | [1][2] |
| This compound | |||||
| 1% | 10 minutes | Human Corneal Epithelial Cells | Significantly higher than Rose Bengal | Cell viability was 92% greater for 1% this compound compared to 1% rose bengal.[1][2] | [1][2] |
| 0.5% | 10 minutes | Human Corneal Epithelial Cells | Significantly higher than Rose Bengal | This compound shows minimal impact on HCE cell viability at this concentration.[1][2] | [1][2] |
| 0.1% | 10 minutes | Human Corneal Epithelial Cells | Not statistically significant difference from Rose Bengal | Both dyes show low toxicity at this concentration in short-term exposure.[1][2] | [1][2] |
Mechanisms of Cytotoxicity
The differential cytotoxic profiles of this compound and Rose Bengal stem from their distinct mechanisms of action at the cellular level.
Rose Bengal exhibits a dual-mechanism of toxicity:
-
Phototoxicity: When exposed to light, Rose Bengal acts as a photosensitizer, generating reactive oxygen species (ROS), primarily singlet oxygen.[3][4][5] This leads to oxidative stress, causing damage to cellular components and inducing apoptosis or necrosis.[5]
-
Intrinsic Toxicity (Dark Toxicity): Rose Bengal can also induce cell death in the absence of light.[4][6] This intrinsic toxicity is dose-dependent and has been linked to the induction of apoptosis through mechanisms such as increased Bax protein expression.[7] It has also been shown to induce autophagy in some cell types.[6]
This compound , in contrast, is considered significantly less cytotoxic.[8][9] It stains devitalized or damaged cells where the protective mucin layer is compromised, without affecting healthy, proliferating cells.[1][10][11] Studies have shown that this compound does not significantly impact cell viability at standard clinical concentrations.[3]
Experimental Protocols
The following is a detailed methodology for a key experiment used to assess the in vitro cytotoxicity of this compound and Rose Bengal.
In Vitro Cytotoxicity Assessment via MTT Assay
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.
1. Cell Culture:
-
Human corneal epithelial (HCE) cells are cultured in 96-well plates at a density of 1 x 10⁴ cells per well.
-
The cells are incubated for 24 hours to allow for adherence to the plate.[3]
2. Dye Exposure:
-
The culture medium is removed, and the cells are washed with a phosphate-buffered saline (PBS) solution.
-
Cells are then exposed to various concentrations of this compound or Rose Bengal (e.g., 0.1%, 0.5%, 1%) for a defined period, typically 10 minutes.[1][2][3] Control cells are exposed to PBS alone.[1][2]
3. MTT Incubation:
-
After dye exposure, the dye solution is removed, and the cells are washed again with PBS.
-
100 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
The plate is incubated for 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan precipitate.[3]
4. Solubilization and Absorbance Reading:
-
The MTT solution is removed, and 100 µL of a solubilization solution (e.g., dimethyl sulfoxide - DMSO) is added to each well to dissolve the formazan crystals.[3]
-
The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.[3]
5. Data Analysis:
-
Cell viability is calculated as a percentage of the control group (cells treated with PBS only).
Visualizing the Mechanisms and Workflow
To better understand the processes involved, the following diagrams illustrate the phototoxic signaling pathway of Rose Bengal and the experimental workflow for cytotoxicity testing.
Conclusion
The available evidence strongly indicates that this compound is a significantly less cytotoxic alternative to Rose Bengal for ocular surface staining.[1][2] While Rose Bengal is an effective staining agent, its potential for both phototoxicity and intrinsic toxicity raises concerns, particularly in sensitive research applications where maintaining cellular integrity is paramount. For studies requiring the vital staining of ocular surface cells with minimal confounding cytotoxic effects, this compound is the superior choice. Researchers and drug development professionals should consider the specific requirements of their experimental design and the potential impact of dye-induced toxicity when selecting a vital dye.
References
- 1. Evaluation of the effect of this compound and rose bengal on human corneal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of the effect of this compound and rose bengal on human corneal epithelial cells. | Semantic Scholar [semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Photosensitized rose Bengal-induced phototoxicity on human melanoma cell line under natural sunlight exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. provectusbio.com [provectusbio.com]
- 7. Direct toxicity of Rose Bengal in MCF-7 cell line: role of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound in Ophthalmology: A Comprehensive Review of Diagnostic and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Vital Dyes for Dry Eyes [reviewofoptometry.com]
- 10. Optimizing evaluation of this compound parameters for ocular surface staining - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dovepress.com [dovepress.com]
A comparative analysis of Lissamine Green and fluorescein for corneal staining.
For Researchers, Scientists, and Drug Development Professionals
In the realm of ocular surface diagnostics, vital dyes are indispensable tools for assessing the integrity of the cornea and conjunctiva. Among the most prominently used are Lissamine Green (LG) and fluorescein sodium (Fl). While both serve to identify ocular surface damage, their distinct mechanisms of action and staining characteristics render them suitable for different diagnostic purposes, often in a complementary fashion. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers and clinicians in the selection and application of these vital dyes.
At a Glance: Key Differences
| Feature | This compound | Fluorescein |
| Primary Staining Target | Degenerate or damaged epithelial cells, mucus strands[1][2][3] | Breaks in intercellular junctions[4][5] |
| Primary Area of Use | Conjunctiva[3][6][7] | Cornea[6][7][8] |
| Patient Comfort | Generally well-tolerated with minimal irritation[3][6] | Non-irritating |
| Toxicity | Low cytotoxicity[2][3] | Non-toxic to epithelial cells |
| Visualization | White light, enhanced with a red filter[1][9] | Cobalt blue light, enhanced with a yellow filter[3][5] |
Quantitative Performance Data
The following tables summarize quantitative data from studies directly comparing this compound and fluorescein staining.
Corneal Staining Severity Correlation
A retrospective study involving 118 eyes of 61 dry eye patients demonstrated a strong correlation between corneal staining scores obtained with fluorescein and this compound using the National Eye Institute (NEI) scale.[10]
| Staining Severity | Correlation Coefficient (r) | P-value |
| Mild (n=56 eyes) | 0.96 | <0.05 |
| Moderate (n=42 eyes) | 0.89 | <0.05 |
| Severe (n=20 eyes) | 0.83 | <0.05 |
| Overall | 0.99 | <0.05 |
Conjunctival Staining Comparison
A study comparing conjunctival staining in 13 patients with dry eyes found that fluorescein with a yellow filter was more sensitive for detecting conjunctival damage than this compound.[11]
| Parameter | Fluorescein with Yellow Filter (Mean ± SD) | This compound (Mean ± SD) | P-value |
| Conjunctival Staining Grade (0-10) | 4.7 ± 2.5 | 4.1 ± 2.5 | 0.005 |
| Temporal Contrast Score | 34.6 ± 12.0 | 23.4 ± 8.1 | 0.003 |
| Nasal Contrast Score | 34.7 ± 10.3 | 21.0 ± 9.0 | 0.003 |
Staining Mechanisms
The differential staining patterns of this compound and fluorescein are a direct result of their distinct molecular interactions with the ocular surface epithelium.
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable results in clinical and research settings.
This compound Staining Protocol
This protocol is synthesized from best practices described in the literature.[9][12]
-
Preparation: Use a sterile, individually wrapped 1% this compound strip.
-
Instillation: Moisten the tip of the strip with a small drop of sterile, unpreserved saline. Gently apply the moistened tip to the inferior or superior bulbar conjunctiva, avoiding contact with the cornea.[4]
-
Distribution: Instruct the patient to blink several times to ensure even distribution of the dye.
-
Observation: Wait 1 to 4 minutes after instillation before evaluation.[9]
-
Examination: Using a slit-lamp biomicroscope with low to moderate intensity white light, examine the conjunctiva and cornea. A red barrier filter can be used to enhance the visualization of staining, particularly on the cornea.[1][9]
-
Grading: Grade the staining using a standardized scale, such as the Oxford Grading Scale or the National Eye Institute (NEI) scale.
Fluorescein Staining Protocol
This protocol is based on standard clinical procedures.[4][13]
-
Preparation: Use a sterile, individually wrapped fluorescein sodium strip (typically 2%).
-
Instillation: Moisten the tip of the strip with a small drop of sterile, unpreserved saline. Gently touch the moistened tip to the inferior palpebral conjunctiva.[4]
-
Distribution: Ask the patient to blink a few times to spread the dye across the ocular surface.
-
Observation: The ideal time for assessment is approximately 2 minutes after instillation.[4]
-
Examination: Use a slit-lamp biomicroscope with a cobalt blue excitation filter to observe the cornea and tear film. A Wratten #12 yellow filter can be used to enhance the visibility of the staining.[3][5]
-
Grading: Grade the corneal staining based on the pattern and density of punctate epithelial erosions using a standardized grading scale.
Experimental Workflow for Comparative Analysis
A typical workflow for a clinical study comparing the two dyes is outlined below.
Discussion and Conclusion
This compound and fluorescein are both valuable diagnostic dyes, but their utility is maximized when their distinct properties are understood. Fluorescein is the gold standard for assessing corneal epithelial integrity, adept at revealing breaks in cell junctions.[8] In contrast, this compound is superior for evaluating the conjunctiva, as it selectively stains devitalized cells and provides better contrast against the sclera.[2][3]
For a comprehensive evaluation of the ocular surface, particularly in conditions like dry eye disease, the sequential or combined use of both dyes is often recommended.[2][14] A mixture of 2% fluorescein and 1% this compound has been shown to offer excellent simultaneous staining of both the cornea and conjunctiva with good patient tolerance.[8][15]
Recent research suggests that this compound conjunctival staining is a reproducible and modifiable endpoint, making it a strong candidate for clinical trials in dry eye disease.[16] Furthermore, while fluorescein is traditionally favored for the cornea, studies have shown a high correlation between the two dyes in assessing corneal staining severity, indicating that this compound can also be a reliable tool for this purpose.[10]
Ultimately, the choice of dye depends on the specific clinical or research question. For a focused corneal assessment, fluorescein remains the primary choice. For a thorough evaluation of the conjunctiva and in cases where patient comfort is a key consideration, this compound is preferable. For a complete picture of ocular surface health, the use of both dyes provides complementary and more extensive information.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound in Ophthalmology: A Comprehensive Review of Diagnostic and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reviewofoptometry.com [reviewofoptometry.com]
- 4. Ocular surface staining: Current concepts and techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reviewofophthalmology.com [reviewofophthalmology.com]
- 6. eyeworld.org [eyeworld.org]
- 7. reviewofcontactlenses.com [reviewofcontactlenses.com]
- 8. An evaluation of the efficacy of fluorescein, rose bengal, this compound, and a new dye mixture for ocular surface staining - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. Comparison of conjunctival staining between this compound and yellow filtered fluorescein sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Optimizing evaluation of this compound parameters for ocular surface staining - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fluorescein - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Advantages of this compound Vital Staining as an Endpoint in Dry Eye Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
Validation of Lissamine Green as a reliable endpoint in dry eye clinical trials.
A Comparative Guide for Researchers and Drug Development Professionals
The robust evaluation of therapeutic interventions for Dry Eye Disease (DED) in clinical trials hinges on the selection of reliable and clinically meaningful endpoints. Among the various objective signs used to assess ocular surface health, Lissamine Green (LG) staining has emerged as a validated, stable, and modifiable endpoint. This guide provides a comprehensive comparison of LG with other common DED endpoints, supported by experimental data, detailed protocols, and an exploration of the underlying biological pathways.
Comparative Analysis of Key Dry Eye Endpoints
The selection of an appropriate endpoint in a DED clinical trial is critical for accurately assessing treatment efficacy. This compound conjunctival staining offers distinct advantages in terms of reproducibility and correlation with patient-reported symptoms when compared to traditional measures such as fluorescein corneal staining and the Schirmer test.
| Endpoint | Mechanism of Action | Primary Target | Key Advantages | Key Limitations |
| This compound Staining | Stains membrane-damaged or devitalized epithelial cells and mucus strands where the protective mucin/glycocalyx layer is compromised.[1][2] | Conjunctiva and Cornea | High reproducibility and consistency across visits.[3] Significant correlation with patient-reported symptoms.[4][5] Well-tolerated by patients with minimal discomfort.[2][6] Sensitive to changes induced by controlled adverse environments.[4] | Staining can be influenced by the volume of dye instilled and the timing of observation.[2] |
| Fluorescein Staining | A fluorescent dye that pools in epithelial defects and stains exposed basement membrane. It highlights disruptions in cell-to-cell junctions. | Cornea | Excellent for visualizing corneal epithelial defects and abrasions. Widely used and well-established in clinical practice. | Less effective for assessing conjunctival damage.[6] Staining can be transient and may require a specific filter for optimal visualization. |
| Schirmer Test | Measures total tear production (reflex and basal) by placing a filter paper strip in the lower cul-de-sac. | Lacrimal Gland Function | A simple and inexpensive method to quantify aqueous tear production. | High variability and poor reproducibility.[4] Can be uncomfortable for the patient, inducing reflex tearing that may not be representative of basal tear secretion. |
The Biological Basis of this compound Staining in Dry Eye Disease
Dry Eye Disease is fundamentally an inflammatory condition.[5][7][8][9] The uptake of this compound by ocular surface cells is a direct consequence of this inflammatory cascade, which leads to epithelial cell damage and a compromised protective mucin layer. The following diagram illustrates the key signaling pathways involved.
Experimental Protocols for Dry Eye Endpoint Assessment
Standardized protocols are essential for the reliability and comparability of data from DED clinical trials. Below are detailed methodologies for performing this compound staining, fluorescein staining, and the Schirmer test.
This compound Staining Protocol
A standardized and repeatable method for LG staining is crucial for its use as a clinical trial endpoint.
Fluorescein Staining Protocol
Fluorescein staining is a cornerstone for assessing corneal integrity.
-
Preparation : Moisten a fluorescein strip with a single drop of sterile saline.
-
Instillation : Gently touch the moistened strip to the inferior palpebral conjunctiva. Ask the patient to blink several times to distribute the dye.
-
Observation : After 1-3 minutes, examine the cornea using a slit lamp with a cobalt blue filter. A Wratten #12 yellow filter can be used to enhance the visibility of the staining.
-
Grading : Grade the corneal staining based on the pattern and density using a standardized scale.
Schirmer Test Protocol
The Schirmer test provides a quantitative measure of aqueous tear production.
-
Preparation : Fold the standardized Schirmer strip at the notch.
-
Placement : Gently place the folded end of the strip into the lower conjunctival sac at the junction of the middle and lateral thirds of the eyelid. The patient should be instructed to close their eyes gently.
-
Timing : Leave the strips in place for 5 minutes.
-
Measurement : Remove the strips and measure the length of the moistened area from the notch in millimeters.
Logical Framework for Endpoint Selection in Dry Eye Clinical Trials
The choice of a primary endpoint in a DED clinical trial should be guided by the therapeutic mechanism of the investigational drug and the specific patient population.
References
- 1. dryeye-society.com [dryeye-society.com]
- 2. Optimizing evaluation of this compound parameters for ocular surface staining - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. The Pathophysiology, Diagnosis, and Treatment of Dry Eye Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tear cytokine and chemokine analysis and clinical correlations in evaporative-type dry eye disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The pathophysiology of dry eye disease: What we know and future directions for research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inflammation and dry eye disease—where are we? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dry eye disease: an immune-mediated ocular surface disorder - PMC [pmc.ncbi.nlm.nih.gov]
Lissamine Green vs. Rose Bengal: A Comparative Guide for Ocular Surface Staining
In the evaluation of ocular surface disorders, particularly dry eye disease, vital dyes are indispensable tools for assessing the integrity of the corneal and conjunctival epithelium. For decades, Rose Bengal (RB) has been a primary stain for this purpose. However, Lissamine Green (LG) has emerged as a superior alternative in many clinical and research settings. This guide provides an in-depth comparison of this compound and Rose Bengal, focusing on their performance, patient tolerance, and toxicity profiles, supported by experimental data.
Key Advantages of this compound
This compound offers several significant advantages over Rose Bengal in clinical practice, primarily centered around improved patient comfort and lower cellular toxicity, without compromising diagnostic efficacy.
Superior Patient Tolerance: Multiple studies have consistently demonstrated that this compound is significantly better tolerated by patients than Rose Bengal.[1][2][3][4] Patients report less stinging, burning, and general discomfort upon instillation of LG compared to RB.[1][4][5] This enhanced comfort is crucial for patient compliance and obtaining accurate, artifact-free staining patterns.
Lower Ocular Surface Toxicity: Research has shown that Rose Bengal exhibits toxic effects on corneal epithelial cells, even staining healthy cells, which technically disqualifies it as a true "vital" dye.[3][6][7][8] In contrast, this compound is significantly less toxic, staining only dead or devitalized cells and those with a compromised mucin coat, making it a genuine vital stain.[3][6][9][10] This lower toxicity profile is critical for minimizing iatrogenic damage to an already compromised ocular surface.
Equivalent Staining Efficacy: Despite its gentler nature, this compound has been shown to have staining patterns and efficacy comparable to Rose Bengal for the diagnosis and assessment of ocular surface diseases like keratoconjunctivitis sicca.[1][2][3][4] Both dyes are effective in staining the conjunctiva, with some suggesting LG provides better contrast against an inflamed (red) eye.[11]
Quantitative Data Comparison
The following table summarizes the quantitative data from comparative studies on patient comfort and staining scores between 1% this compound and 1% Rose Bengal.
| Parameter | This compound (1%) | Rose Bengal (1%) | Patient Group | p-value | Reference |
| Mean Sensation Score (0-5 scale) | 2.42 | 4.58 | Keratoconjunctivitis Sicca | p = 0.00006 | [1] |
| Mean Sensation Score (0-5 scale) | 1.375 | 2.5 | Normal Ocular Surfaces | p = 0.01 | [1] |
| Patient Comfort | Better Tolerated | Greater Discomfort | Mild to Moderate Dry Eye | p = 0.003 | [4] |
| Cell Viability (vs. control) | 92% greater than RB | Significantly lower than LG | Human Corneal Epithelial Cells (in vitro) | p = 0.013 | [8] |
| Staining Scores (0-4 scale) | No significant difference | No significant difference | Keratoconjunctivitis Sicca & Normal | - | [1] |
| Staining Pattern Correlation | Good clinical correlation with RB (r=0.939, r=0.915) | Good clinical correlation with LG | Mild to Moderate Dry Eye | p < 0.001 | [4] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of this compound and Rose Bengal.
In Vivo Comparative Study of Patient Tolerance and Staining
-
Objective: To compare patient tolerance and ocular surface staining characteristics of 1% this compound versus 1% rose bengal solutions.[1]
-
Study Design: Randomized, comparative, crossover study.[2][4]
-
Participants: Patients with diagnosed keratoconjunctivitis sicca and subjects with normal ocular surfaces.[1]
-
Materials:
-
Sterile strips impregnated with 1.5 mg of this compound or 1.3 mg of Rose Bengal.[7]
-
Sterile, preservative-free saline.
-
-
Procedure:
-
A drop of 1% this compound or 1% Rose Bengal was instilled into the conjunctival sac of each eye.[1] The order of dye instillation was randomized, with the second dye administered on a different occasion.[1][5]
-
Patients were asked to blink several times to ensure even distribution of the dye.[7]
-
Immediately following instillation, patients graded their ocular discomfort on a numerical scale (e.g., 0-5, where 0 is no sensation and 5 is severe discomfort).[1][5] The duration of any symptoms was also recorded.[1]
-
After 1 to 4 minutes, the ocular surface was examined using a slit-lamp biomicroscope with white light.[7]
-
Corneal and conjunctival staining was graded by a trained observer using a standardized scale (e.g., 0-4).[1][5]
-
-
Data Analysis: Statistical analysis was performed to compare the sensation scores, duration of symptoms, and staining scores between the two dyes.
In Vitro Cytotoxicity Assay
-
Objective: To examine the effects of this compound and Rose Bengal on the viability of proliferating human corneal epithelial (HCE) cells.[8]
-
Cell Culture: HCE cells were cultured using standard laboratory techniques.[8]
-
Procedure:
-
Cultured HCE cells were exposed to different concentrations (e.g., 1%, 0.5%, 0.1%) of either this compound or Rose Bengal for a defined period (e.g., 10 minutes).[8]
-
A control group of cells was exposed to a phosphate buffer solution (PBS).[8]
-
Following exposure, cell viability was assessed using a standard assay (e.g., trypan blue exclusion or a commercially available viability kit).
-
The staining of healthy, proliferating cells by each dye was also observed and recorded.[8]
-
-
Data Analysis: The percentage of viable cells in each treatment group was calculated and compared. Statistical analysis was used to determine the significance of any differences in cell viability between the this compound and Rose Bengal groups.[8]
Visualizations
Caption: Staining mechanisms of this compound and Rose Bengal.
Caption: Crossover experimental workflow for comparing vital dyes.
References
- 1. Patient tolerance and ocular surface staining characteristics of this compound versus rose bengal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aao.org [aao.org]
- 3. reviewofcontactlenses.com [reviewofcontactlenses.com]
- 4. Staining patterns in dry eye syndrome: rose bengal versus this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. reviewofophthalmology.com [reviewofophthalmology.com]
- 6. reviewofoptometry.com [reviewofoptometry.com]
- 7. benchchem.com [benchchem.com]
- 8. Evaluation of the effect of this compound and rose bengal on human corneal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Advantages of this compound Vital Staining as an Endpoint in Dry Eye Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. eye-pix.com [eye-pix.com]
A Comparative Analysis of Lissamine Green Staining and Other Key Dry Eye Diagnostic Tests
For Researchers, Scientists, and Drug Development Professionals
In the landscape of ocular surface disease diagnostics, particularly Dry Eye Disease (DED), a comprehensive understanding of the correlation and consistency of various assessment tools is paramount for both clinical evaluation and the development of novel therapeutics. This guide provides an objective comparison of Lissamine Green (LG) staining with other standard diagnostic tests, including Tear Break-Up Time (TBUT), Schirmer's test, and the Ocular Surface Disease Index (OSDI). The following sections present quantitative data from clinical studies, detailed experimental protocols, and visual representations of diagnostic workflows and relationships to aid in the design and interpretation of research in this field.
Quantitative Correlation between this compound Staining and Other Diagnostic Tests
This compound staining, a marker of devitalized cells on the ocular surface, demonstrates varying degrees of correlation with other common DED diagnostic tests. The following tables summarize the quantitative relationships reported in clinical literature.
| Correlated Tests | Ocular Region of LG Staining | Correlation Finding | P-value | Spearman's Rank Correlation (r) |
| Tear Break-Up Time (TBUT) | Nasal Conjunctiva | Significant Correlation | P = 0.03[1] | 0.40[2] |
| Cornea | Significant Correlation | P = 0.02[1] | - | |
| Schirmer's Test | Nasal Conjunctiva | Significantly higher staining with Schirmer's < 8mm | P = 0.039[3] | - |
| Ocular Surface Disease Index (OSDI) | Nasal Conjunctiva | Significant Correlation | P < 0.01[1] | - |
| Temporal Conjunctiva | Significant Correlation | P = 0.01[1] | 0.31-0.45[4] |
Table 1: Summary of Correlations between this compound Staining and Other Dry Eye Diagnostic Tests. This table presents the statistical significance and correlation coefficients found in studies comparing LG staining with TBUT, Schirmer's test, and OSDI scores.
It is important to note that while statistically significant correlations exist, the strength of these correlations can be moderate. The well-documented poor correlation between the signs and symptoms of dry eye disease is a critical consideration in clinical trial design and interpretation.[5][6]
Experimental Protocols
Standardized methodologies are crucial for the reproducibility and validity of clinical findings. The following are detailed protocols for the key diagnostic tests discussed.
This compound (LG) Staining Protocol
-
Preparation : Use a sterile this compound ophthalmic strip.
-
Instillation : Moisten the tip of the strip with a single drop of sterile, preservative-free saline. Gently pull down the lower eyelid and apply the moistened strip to the inferior bulbar conjunctiva for 1-2 seconds.
-
Observation Time : Allow 1 to 4 minutes for the dye to distribute over the ocular surface before observation.[7]
-
Illumination and Filtration : Examine the ocular surface using a slit lamp with white light at low to moderate intensity. A red barrier filter can be used to enhance the visibility of the staining, particularly on the cornea.[7]
-
Grading : Grade the staining of the cornea and conjunctiva based on a standardized scale, such as the National Eye Institute (NEI) / Industry Workshop scale, which divides the conjunctiva into six areas.[8]
Tear Break-Up Time (TBUT) Protocol
-
Preparation : Use a sterile fluorescein ophthalmic strip.
-
Instillation : Moisten the tip of the strip with a small amount of sterile, preservative-free saline. Gently touch the moistened tip to the inferior palpebral conjunctiva, taking care not to touch the cornea.
-
Distribution : Instruct the patient to blink several times to ensure the even distribution of fluorescein in the tear film.
-
Observation : Using a slit lamp with a cobalt blue filter, observe the tear film on the cornea.
-
Timing : Start a stopwatch immediately after the last complete blink. Measure the time in seconds until the first appearance of a dry spot or disruption in the tear film. A TBUT of less than 10 seconds is generally considered abnormal.[9]
Schirmer's Test Protocol
-
Preparation : Use a standardized Schirmer's test strip.
-
Placement : Gently fold the strip at the notch and place the rounded end inside the lower eyelid margin, at the junction of the middle and lateral one-third of the eyelid.
-
Duration : Instruct the patient to close their eyes gently for 5 minutes.[10]
-
Measurement : After 5 minutes, remove the strip and measure the length of the wetted area in millimeters from the notch. A result of less than 10 mm in 5 minutes is often considered indicative of aqueous tear deficiency.[11]
Ocular Surface Disease Index (OSDI) Questionnaire
The OSDI is a 12-item questionnaire that assesses the symptoms of ocular irritation consistent with DED and their impact on vision-related functioning. The score is calculated on a scale of 0 to 100, with higher scores representing greater disability.
Diagnostic and Relational Diagrams
The following diagrams, generated using Graphviz, illustrate the workflow of dry eye diagnosis and the relationships between the different tests.
Caption: A workflow for the diagnosis of Dry Eye Disease.
Caption: Interrelationships between different dry eye diagnostic tests.
Caption: A conceptual diagram of correlation analysis.
References
- 1. Usefulness of double vital staining with 1% fluorescein and 1% this compound in patients with dry eye syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Schirmer's Test : Johns Hopkins Sjögren’s Center [hopkinssjogrens.org]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. researchgate.net [researchgate.net]
- 5. rxdx.co.in [rxdx.co.in]
- 6. Tear break-up time - Wikipedia [en.wikipedia.org]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 9. Atlas Entry - Tear breakup time (TBUT) [webeye.ophth.uiowa.edu]
- 10. Schirmer Test - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Schirmer's test - Wikipedia [en.wikipedia.org]
A head-to-head comparison of staining efficacy: Lissamine Green vs. Rose Bengal.
In the realm of ocular surface evaluation, vital dyes are indispensable tools for researchers, scientists, and drug development professionals. For decades, Rose Bengal (RB) has been a primary choice for assessing ocular surface integrity. However, its use has been increasingly challenged by Lissamine Green (LG), a dye with a similar staining profile but a more favorable safety and tolerability profile. This guide provides an objective, data-driven comparison of these two vital stains to inform experimental design and clinical evaluation.
Performance Comparison: A Quantitative Overview
The selection of an appropriate vital stain hinges on a balance of staining efficacy, cytotoxicity, and patient comfort. The following table summarizes key quantitative data from comparative studies of this compound and Rose Bengal.
| Parameter | This compound | Rose Bengal | Key Findings & References |
| Staining Pattern | Stains membrane-damaged or devitalized epithelial cells and mucus.[1][2] | Stains nuclei and cytoplasm of degenerated, dead, and even healthy cells not protected by the tear film; also stains mucus.[2][3][4] | Both dyes exhibit nearly identical staining patterns for conjunctival assessment, making them interchangeable for this purpose.[5][6] |
| In Vitro Cytotoxicity | No significant effect on human corneal epithelial (HCE) cell viability at standard concentrations.[2][7] | Adversely affects HCE cell viability and stains normal proliferating cells.[7] Cell viability was 92% greater with 1% LG and 81.2% greater with 0.5% LG compared to the same concentrations of RB.[7][8] | This compound is significantly less cytotoxic than Rose Bengal, making it a more suitable vital dye.[1][2][7] |
| Patient Comfort | Significantly better tolerated with less discomfort (stinging and irritation).[6][9][10][11] | Known to cause significant patient discomfort, including stinging and burning upon instillation.[6][10] | In one study, the mean sensation score for patients with keratoconjunctivitis sicca was 2.42 for LG versus 4.58 for RB (on a 0-5 scale).[10] The duration of symptoms is also significantly shorter with LG.[1][10] |
| Antiviral Activity | Does not exhibit antiviral activity.[5][12] | Exhibits antiviral properties, which can interfere with viral cultures if herpes simplex virus is suspected.[13] | This lack of antiviral effect makes this compound a better choice when viral infection is a differential diagnosis. |
Mechanisms of Action: A Tale of Two Dyes
This compound is considered a true vital dye as it selectively stains cells that have lost their protective mucin coating or have damaged cell membranes, without staining healthy, protected cells.[2][13] Its mechanism is based on its inability to penetrate the intact membranes of healthy cells.
Conversely, the understanding of Rose Bengal's mechanism has evolved. It is no longer considered a true vital dye because it can stain healthy, living cells that are not adequately protected by the preocular tear film.[3][4] Its staining is blocked by tear film components like mucin and albumin.[3][4] Furthermore, Rose Bengal exhibits intrinsic toxicity and phototoxicity, which can lead to cell death upon exposure to light.[2][3][14]
Experimental Protocols
Reproducible and standardized experimental protocols are crucial for the accurate assessment of ocular surface staining agents.
In Vitro Cytotoxicity Assessment: MTT Assay
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.
Protocol:
-
Cell Culture: Plate human corneal epithelial (HCE) cells in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell adherence.[2]
-
Dye Exposure: Remove the culture medium and expose the cells to various concentrations (e.g., 0.1%, 0.5%, 1%) of this compound, Rose Bengal, or a phosphate-buffered saline (PBS) control for a defined period (e.g., 10 minutes).[2][7]
-
MTT Incubation: After exposure, wash the cells with PBS and add MTT solution to each well. Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to a purple formazan precipitate.[2]
-
Solubilization: Add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[2]
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.[2]
-
Data Analysis: Calculate cell viability as a percentage relative to the control (untreated) cells.[2]
In Vivo Clinical Evaluation of Staining and Patient Comfort
This protocol outlines the clinical procedure for evaluating staining patterns and patient-reported discomfort.
Protocol:
-
Patient Selection: Recruit subjects with ocular surface disease (e.g., dry eye syndrome) and a control group of subjects with normal ocular surfaces.[10]
-
Dye Instillation: In a randomized, double-masked, crossover design, instill one drop of 1% this compound or 1% Rose Bengal into the conjunctival sac.[2][10] A washout period of at least one hour or until the first drop is no longer visible should be observed between dye instillations in a crossover design.[9]
-
Staining Assessment: After a standardized time (e.g., 2 minutes), examine the cornea and conjunctiva using a slit lamp with appropriate filters (white light for both LG and RB).[15][16] Grade the staining intensity in different regions (e.g., nasal, temporal, corneal) using a validated scale (e.g., van Bijsterveld scale or a 0-4 scale).[10][11][17]
-
Patient Discomfort Assessment: Immediately following instillation, ask the patient to rate their discomfort on a validated scale (e.g., a 0-5 scale where 0 is no discomfort and 5 is severe discomfort).[2][10] Record the duration of any reported symptoms.[10]
Visualizing the Processes
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).
References
- 1. This compound in Ophthalmology: A Comprehensive Review of Diagnostic and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. What is actually stained by rose bengal? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. eye-pix.com [eye-pix.com]
- 6. reviewofophthalmology.com [reviewofophthalmology.com]
- 7. Evaluation of the effect of this compound and rose bengal on human corneal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of the effect of this compound and rose bengal on human corneal epithelial cells. | Semantic Scholar [semanticscholar.org]
- 9. This compound dye produces similar staining patterns with less discomfort than rose bengal dye in dry eye patients - American Academy of Ophthalmology [aao.org]
- 10. Patient tolerance and ocular surface staining characteristics of this compound versus rose bengal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
- 12. Optimizing evaluation of this compound parameters for ocular surface staining - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reviewofoptometry.com [reviewofoptometry.com]
- 14. In vitro study for staining and toxicity of rose bengal on cultured bovine corneal endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. reviewofcontactlenses.com [reviewofcontactlenses.com]
- 16. iovs.arvojournals.org [iovs.arvojournals.org]
- 17. A Study of Efficacy of Rose Bengal and this compound Stain in Dry Eyes | International Journal of Pharmacy Research & Technology (IJPRT) [ijprt.org]
Ocular Surface Dyes: A Comparative Analysis of Patient Tolerance and Comfort with Lissamine Green and Rose Bengal
For researchers and drug development professionals, the selection of appropriate diagnostic dyes is critical for accurate assessment of the ocular surface. While both Lissamine Green (LG) and Rose Bengal (RB) are effective in staining degenerate or dead cells and mucus, their patient tolerance profiles differ significantly. This guide provides a comprehensive comparison of the two dyes, focusing on patient-reported comfort and supported by experimental data.
This compound has emerged as the preferred vital dye for conjunctival staining due to its favorable safety and comfort profile.[1][2] In contrast, Rose Bengal is known to cause stinging and discomfort upon instillation, which can deter its use in clinical practice.[1][2][3]
Quantitative Comparison of Patient Discomfort
A key study directly comparing the patient experience with 1% this compound and 1% Rose Bengal solutions demonstrated significantly better tolerance for this compound. The study included patients with keratoconjunctivitis sicca (KCS) and individuals with normal ocular surfaces.
| Patient Group | Mean Sensation Score (0-5 scale) * | P-value | Mean Duration of Symptoms | P-value |
| Keratoconjunctivitis Sicca (n=12) | ||||
| This compound | 2.42[4] | 0.00006[4] | Shorter[4] | 0.0007[4] |
| Rose Bengal | 4.58[4] | Longer[4] | ||
| Normal Ocular Surface (n=8) | ||||
| This compound | 1.375[4] | 0.01[4] | Shorter[4] | 0.001[4] |
| Rose Bengal | 2.5[4] | Longer[4] |
*A higher score indicates greater discomfort.[4]
The results unequivocally show that every subject preferred this compound, and the discomfort scores reflect this preference.[1] Notably, there were no significant differences in the corneal and conjunctival staining scores between the two dyes, indicating that the enhanced comfort of this compound does not come at the cost of diagnostic efficacy.[1][4] Another study also concluded that while both dyes showed similar staining patterns, Rose Bengal was associated with greater patient discomfort.[5]
The discomfort associated with Rose Bengal is hypothesized to be due to its intrinsic cellular toxicity, which is exacerbated by light exposure.[1][2] This toxic effect is not a concern with this compound.[1] The green color of Lissamine also provides better contrast on a red, inflamed eye compared to the reddish-pink hue of Rose Bengal.[1]
Experimental Protocols
The following is a detailed methodology for a clinical trial designed to compare patient tolerance and ocular surface staining characteristics of this compound and Rose Bengal.
Objective: To determine and compare patient tolerance and ocular surface staining characteristics of 1% this compound versus 1% Rose Bengal solutions.
Study Design: Randomized, comparative, crossover study.
Participants:
-
A cohort of patients diagnosed with keratoconjunctivitis sicca.
-
A control group of subjects with no ocular surface disease.
Materials:
-
1% this compound ophthalmic solution.
-
1% Rose Bengal ophthalmic solution.
-
Standardized patient symptom questionnaire (e.g., a 0-5 graded scale for discomfort).
-
Slit lamp with appropriate filters.
-
Standardized grading scale for ocular surface staining (e.g., a 0-4 scale).
Procedure:
-
Informed Consent: Obtain informed consent from all participants.
-
Randomization: Randomly assign the order of dye instillation for each participant on two separate occasions.
-
Dye Instillation: Instill one drop of the assigned dye (1% this compound or 1% Rose Bengal) into the eye.
-
Symptom Assessment: Immediately following instillation, ask the patient to record their symptoms on the graded scale and note the duration of any discomfort.
-
Staining Evaluation: An investigator, masked to the dye used, grades the corneal, nasal, and temporal conjunctival staining using the standardized scale.
-
Washout Period: Ensure a sufficient washout period between the two different dye instillations.
-
Crossover: On a subsequent visit, repeat steps 3-5 with the other dye.
-
Data Analysis: Statistically analyze the sensation scores, duration of symptoms, and staining scores to compare the two dyes.
Experimental Workflow
Caption: Workflow for comparing patient tolerance and staining.
References
- 1. reviewofophthalmology.com [reviewofophthalmology.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Patient tolerance and ocular surface staining characteristics of this compound versus rose bengal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Staining patterns in dry eye syndrome: rose bengal versus this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Lissamine Green and Fluorescein Staining in Ocular Surface Assessment
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the staining patterns of Lissamine Green and fluorescein, two vital dyes integral to the assessment of ocular surface integrity. The information presented herein, supported by experimental data, is intended to assist researchers, scientists, and drug development professionals in selecting the appropriate diagnostic tool for their specific needs in both clinical and preclinical settings.
Fundamental Differences in Staining Mechanisms and Applications
This compound and fluorescein are both widely used in ophthalmology to identify ocular surface damage; however, their mechanisms of action and primary areas of application differ significantly. This compound is a vital dye that selectively stains devitalized or damaged epithelial cells where the protective mucin layer is compromised.[1][2][3] It is also known to stain free-floating mucus.[4] In contrast, sodium fluorescein is a water-soluble dye that does not stain cells but rather pools in the intercellular spaces between epithelial cells where tight junctions have been disrupted.[2][5][6] This characteristic makes fluorescein particularly effective for highlighting breaks in the corneal epithelium.[2]
Due to these distinct mechanisms, this compound is generally considered the preferred dye for evaluating the bulbar conjunctiva, as it provides better contrast against this tissue.[2] Fluorescein, conversely, is the standard for assessing corneal integrity, including epithelial defects and tear film stability.[7][8] While both can be used to assess both tissues, their optimal utility lies in these respective areas. Some studies have explored the use of a combination of both dyes to achieve a comprehensive evaluation of the entire ocular surface simultaneously.[2][9][10]
Quantitative Comparison of Staining Patterns
Several clinical studies have quantitatively compared the staining patterns of this compound and fluorescein. The findings from these studies provide valuable insights into the sensitivity and correlation of these two dyes in a clinical research setting.
| Parameter | This compound | Fluorescein | Key Findings |
| Primary Staining Target | Devitalized/damaged conjunctival and corneal epithelial cells with compromised mucin layer.[1][2][3] | Intercellular spaces of the corneal epithelium where tight junctions are disrupted.[2][5][6] | This compound is superior for conjunctival staining, while fluorescein excels in corneal assessment.[2][7] |
| Conjunctival Staining Grade (0-10 scale) | 4.1 ± 2.5 | 4.7 ± 2.5 | In one study, fluorescein with a yellow filter showed a significantly higher conjunctival staining grade than this compound.[11] |
| Contrast Score (Temporal Conjunctiva) | 23.4 ± 8.1 | 34.6 ± 12.0 | Fluorescein with a yellow filter demonstrated a significantly greater contrast score on the temporal conjunctiva.[11] |
| Contrast Score (Nasal Conjunctiva) | 21.0 ± 9.0 | 34.7 ± 10.3 | Fluorescein with a yellow filter also showed a significantly greater contrast score on the nasal conjunctiva.[11] |
| Corneal Staining Score Correlation | High (0.99 correlation with fluorescein) | High (0.99 correlation with this compound) | A strong correlation was observed between the total corneal staining scores of both dyes.[5] |
| Staining in Contact Lens Wearers | Consistently lower staining grades. | Consistently higher staining grades. | In silicone hydrogel contact lens wearers, fluorescein exhibited higher grades of conjunctival staining across all zones compared to this compound.[12] |
Experimental Protocols
Accurate and reproducible staining results are contingent upon standardized experimental protocols. The following are generalized methodologies for the application of this compound and fluorescein for ocular surface evaluation.
This compound Staining Protocol
-
Preparation: Utilize commercially available sterile strips impregnated with 1% this compound.
-
Instillation: Moisten the tip of the strip with a single drop of sterile saline or preservative-free artificial tears. Gently touch the moistened strip to the inferior or superior bulbar conjunctiva, avoiding contact with the cornea.
-
Observation: Allow 1 to 4 minutes for the dye to distribute across the ocular surface before examination.[13] Examination is performed using a slit lamp with white light. The use of a red filter (e.g., Wratten 25) can enhance the visualization of this compound staining, making the stained areas appear black.[3]
-
Grading: Staining is typically graded based on a standardized scale, such as the Oxford scheme or the National Eye Institute (NEI) scale, which assesses the density and distribution of staining on the conjunctiva and cornea.[5][13]
Fluorescein Staining Protocol
-
Preparation: Use sterile fluorescein strips (typically 2%).
-
Instillation: Moisten the tip of the fluorescein strip with sterile saline. Gently touch the moistened tip to the inferior conjunctival cul-de-sac. The patient should be instructed to blink several times to distribute the dye evenly across the ocular surface.
-
Observation: Examination should be performed 2 to 3 minutes after instillation.[5] A slit lamp with a cobalt blue filter is used for visualization. The use of a yellow filter (e.g., Wratten #12) in conjunction with the cobalt blue light can enhance the visibility of the fluorescein staining.[6]
-
Grading: Corneal and conjunctival staining is graded using a standardized scale, such as the NEI scale, which divides the cornea into five zones for scoring.[5]
Visualizing the Comparative Staining Workflow
The following diagram illustrates a typical workflow for a comparative study assessing both this compound and fluorescein staining in a subject.
Caption: Workflow for comparative analysis of fluorescein and this compound staining.
Conclusion
Both this compound and fluorescein are indispensable tools in the assessment of ocular surface health. Their distinct staining mechanisms provide complementary information, with fluorescein being the gold standard for corneal epithelial integrity and this compound being superior for evaluating conjunctival damage. For comprehensive clinical trials and research, the combined use of both dyes, with standardized protocols, is recommended to gain a complete understanding of the ocular surface condition. The choice of dye, or the decision to use both, should be guided by the specific research question and the primary tissue of interest.
References
- 1. This compound in Ophthalmology: A Comprehensive Review of Diagnostic and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reviewofoptometry.com [reviewofoptometry.com]
- 3. Dry Eye Dx and Tx | Contact Lens Spectrum [clspectrum.com]
- 4. dovepress.com [dovepress.com]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. reviewofophthalmology.com [reviewofophthalmology.com]
- 7. eyeworld.org [eyeworld.org]
- 8. thekingsleyclinic.com [thekingsleyclinic.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Comparison of conjunctival staining between this compound and yellow filtered fluorescein sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. iovs.arvojournals.org [iovs.arvojournals.org]
- 13. Optimizing evaluation of this compound parameters for ocular surface staining - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Lissamine Green: A Guide for Laboratory Professionals
Lissamine Green is a vital stain used in ophthalmology and other scientific research to identify damaged cells on the ocular surface.[1][2][3] As a laboratory chemical, its proper disposal is crucial to ensure personnel safety and environmental protection. This guide provides detailed procedures for the safe handling and disposal of this compound in research and drug development settings.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to be aware of its potential hazards. It is classified as harmful if swallowed, causes skin irritation, and serious eye irritation.[4][5][6][7] In case of insufficient ventilation, wear suitable respiratory equipment.[8]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses with side-shields or goggles.
-
Hand Protection: Wear appropriate chemical-resistant gloves.
-
Body Protection: Wear a laboratory coat.
In Case of Exposure:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes.[4]
-
Skin: Wash off with soap and plenty of water.
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting.[4]
-
Inhalation: Move to fresh air.
Step-by-Step Disposal Procedures
The disposal of this compound must comply with all federal, state, and local regulations.
-
Waste Identification and Segregation:
-
Collect all waste containing this compound, including unused solutions, contaminated labware (e.g., pipette tips, vials), and personal protective equipment (PPE), in a designated and clearly labeled waste container.
-
The container should be made of a compatible material and have a secure lid.
-
Label the container as "Hazardous Waste: this compound" and include the date of accumulation.
-
-
Waste Storage:
-
Disposal Method:
-
Do not dispose of this compound down the drain, as it is harmful to aquatic life with long-lasting effects.[7]
-
The primary recommended disposal method is to use a licensed professional waste disposal service.
-
Consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to arrange for pickup of the hazardous waste.
-
In some jurisdictions, disposal in an authorized landfill may be permitted; however, this should be confirmed with local authorities.[9]
-
Quantitative Data
The following table summarizes key quantitative data for this compound B (C.I. 44090).
| Property | Value | Reference |
| CAS Number | 3087-16-9 | [4][5][6][7] |
| Molecular Formula | C₂₇H₂₅N₂NaO₇S₂ | [1] |
| Molecular Weight | 576.62 g/mol | [10] |
| Appearance | Dark green to almost black powder | [2][4] |
| Solubility | Soluble in water | [1] |
| Peak Absorption | ~633 nm |
Experimental Workflow for this compound Staining
The following diagram illustrates a typical workflow for using this compound in a research setting, from preparation to disposal.
References
- 1. This compound in Ophthalmology: A Comprehensive Review of Diagnostic and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. macsenlab.com [macsenlab.com]
- 3. researchgate.net [researchgate.net]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. carlroth.com [carlroth.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. jorvet.com [jorvet.com]
- 9. sdfine.com [sdfine.com]
- 10. chemimpex.com [chemimpex.com]
Safeguarding Your Research: A Guide to Handling Lissamine Green
For researchers, scientists, and professionals in drug development, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of Lissamine Green, a vital stain used in various diagnostic and research applications. Adherence to these procedures will help maintain a safe laboratory environment and ensure the integrity of your research.
Personal Protective Equipment (PPE)
When handling this compound in its solid (powder) form or in solution, the following personal protective equipment is mandatory to prevent skin and eye irritation, as well as respiratory exposure.
Eye and Face Protection:
-
Safety Glasses with Side Shields: To protect against splashes.
-
Chemical Splash Goggles: Should be worn when there is a significant risk of splashing.[1]
-
Face Shield: In addition to goggles, a face shield is recommended when handling large quantities or when there is a high potential for splashing.
Skin Protection:
-
Gloves: Chemically resistant gloves (e.g., nitrile) are required to prevent skin contact.
-
Lab Coat: A standard lab coat should be worn to protect clothing and skin from contamination.
Respiratory Protection:
-
Fume Hood: this compound powder should always be handled in a fume hood to avoid inhalation of dust particles.
-
Respirator: In cases of insufficient ventilation, a NIOSH-approved respirator for dusts should be used.[1]
Quantitative Data Summary
For quick reference, the key quantitative data for this compound are summarized in the table below.
| Property | Value |
| CAS Number | 3087-16-9 |
| Molecular Formula | C₂₇H₂₅N₂NaO₇S₂ |
| Molecular Weight | 576.6 g/mol |
| Appearance | Dark green to almost black powder |
| Density | 0.541 g/cm³ at 28 °C |
| Solubility | Soluble in water |
| Peak Absorption | Approximately 624–635 nm |
Experimental Protocol: Ocular Surface Staining
This compound is frequently used to assess the health of the ocular surface. The following is a detailed methodology for this application.
Materials:
-
This compound ophthalmic strips (1.5 mg) or a 1% this compound solution.
-
Sterile saline solution.
-
Micropipette (if using a solution).
Procedure:
-
Preparation of Staining Solution (if using strips):
-
Aseptically wet the tip of a this compound ophthalmic strip with one to two drops of sterile saline.
-
-
Instillation of the Dye:
-
Gently pull down the lower eyelid of the subject.
-
Apply the moistened strip to the inferior bulbar conjunctiva for a few seconds to allow the dye to transfer.
-
Alternatively, instill 10-20 µL of a 1% this compound solution into the inferior conjunctival fornix using a micropipette.
-
-
Observation:
-
Ask the subject to blink several times to distribute the dye across the ocular surface.
-
Examine the cornea and conjunctiva using a slit lamp with a white light. A red barrier filter can enhance the visibility of the green stain.
-
Optimal observation time is between one and four minutes after instillation.
-
Safe Handling and Disposal Workflow
The following diagram outlines the essential steps for the safe handling and disposal of this compound in a laboratory setting.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
